molecular formula CH6B3N3 B15397186 2-Methylborazine CAS No. 21127-95-7

2-Methylborazine

Cat. No.: B15397186
CAS No.: 21127-95-7
M. Wt: 92.5 g/mol
InChI Key: UBBHQAGGLUMUOU-UHFFFAOYSA-N
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Description

2-Methylborazine (CAS 21127-95-7) is a specialized organoborane compound of significant interest in advanced materials research. This methyl-derivatized borazine features a planar, six-membered ring structure with alternating boron and nitrogen atoms, isoelectronic with benzene, yet distinguished by its unique electronic properties arising from the differing electronegativities of boron and nitrogen . Its primary research value lies in its role as a key precursor and building block in inorganic and polymer chemistry. Researchers utilize this compound and related methyl-substituted borazines to investigate molecular interactions with various electron acceptor molecules, a behavior critical for developing novel molecular complexes . Furthermore, borazine derivatives are fundamental in synthesizing borazine-based polymers and pre-ceramic materials. These polymers are green candidates for applications ranging from high-temperature insulators and components in aerospace to materials for gas adsorption and separation, owing to the excellent thermal stability and tunable electronic properties imparted by the borazine ring . The molecular formula is CH8B3N3, and it has a molecular weight of 94.53 g/mol . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

21127-95-7

Molecular Formula

CH6B3N3

Molecular Weight

92.5 g/mol

InChI

InChI=1S/CH6B3N3/c1-4-6-2-5-3-7-4/h5-7H,1H3

InChI Key

UBBHQAGGLUMUOU-UHFFFAOYSA-N

Canonical SMILES

[B]1N[B]NB(N1)C

Origin of Product

United States

Foundational & Exploratory

2-Methylborazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-Methylborazine (B-methylborazine), the inorganic isostere of toluene.

Technical Guide & Whitepaper

Executive Summary

This compound (


), often termed "inorganic toluene," represents a fundamental pivot point in main-group chemistry and drug discovery. As the mono-boron-substituted derivative of borazine, it serves as the simplest model for BN/CC isosterism —a strategy increasingly deployed in medicinal chemistry to modulate metabolic stability and lipophilicity without altering steric bulk. This guide analyzes its structural dynamics, validated synthesis protocols, and its role as a precursor in BN-doped polycyclic aromatic hydrocarbons (PAHs).

Chemical Structure & Bonding

Nomenclature and Isomerism

Borazine (


) is isoelectronic and isostructural with benzene.[1] The IUPAC numbering for the borazine ring assigns nitrogen atoms positions 1, 3, and 5, and boron atoms positions 2, 4, and 6.
  • This compound: Indicates substitution at the Boron atom (B-methyl). This is the thermodynamically preferred substitution site for nucleophilic alkylation.

  • 1-Methylborazine: Indicates substitution at the Nitrogen atom (N-methyl).

Electronic Architecture

Unlike the nonpolar C=C bonds in toluene, the B-N bonds in this compound are highly polar. Nitrogen is significantly more electronegative (3.04) than Boron (2.04), creating a localized dipole.

  • Bond Lengths: The B-N ring bonds average 1.44 Å , intermediate between a single (1.51 Å) and double (1.31 Å) bond, indicating partial delocalization.

  • Aromaticity: While formally aromatic (

    
     electrons), the electron density is heavily localized on nitrogen. The "aromatic stabilization energy" (ASE) is significantly lower than that of toluene, making the ring more susceptible to nucleophilic attack.
    
Structural Visualization (Isosteric Comparison)

The following diagram illustrates the isosteric relationship between Toluene and this compound, highlighting the polarization differences.

G cluster_0 Organic Scaffold cluster_1 Inorganic Isostere Toluene Toluene (C7H8) Non-polar C-C Bonds High Aromaticity (ASE ~29 kcal/mol) Lipophilic MeBorazine This compound (CH3B3N3H5) Polar B-N Bonds (Dipole) Moderate Delocalization Hydrolytically Unstable Toluene->MeBorazine BN/CC Isosterism (Scaffold Hopping)

Figure 1: Comparative structural properties of Toluene and its inorganic analogue, this compound.

Physicochemical Properties

The introduction of a methyl group at the boron position disrupts the


 symmetry of the parent borazine to 

, introducing a permanent dipole moment.
PropertyBorazine (

)
This compound (B-Me)Toluene (

)
Molecular Weight 80.50 g/mol 94.53 g/mol 92.14 g/mol
Boiling Point 55 °C~85–90 °C (Est.)*110.6 °C
Dipole Moment 0 D~0.5–0.7 D0.36 D
Density 0.81 g/mL~0.83 g/mL0.87 g/mL
Water Solubility Hydrolyzes (fast)Hydrolyzes (moderate)Insoluble
Reactivity Electrophilic at BElectrophilic at BElectrophilic at Ring

*Note: Pure mono-2-methylborazine is difficult to isolate from di- and tri-methyl derivatives; BP is estimated based on the trend between Borazine (55°C) and 2,4,6-Trimethylborazine (109°C).

Synthesis Protocols

Synthesis of this compound requires strict exclusion of moisture. The most reliable route for laboratory scale is the Grignard Alkylation of B-Trichloroborazine . Direct alkylation of borazine is possible but often yields poly-substituted mixtures.

Protocol: Grignard Alkylation Route

This method allows for controlled substitution by limiting the stoichiometry of the alkylating agent.

Reagents:

  • B-Trichloroborazine (

    
    )[2][3]
    
  • Methylmagnesium Bromide (

    
    , 3.0M in ether)
    
  • Solvent: Anhydrous Diethyl Ether or THF

  • Inert Gas: Nitrogen or Argon

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize B-trichloroborazine by heating

    
     and 
    
    
    
    in chlorobenzene (reflux) with a catalytic amount of iron filings.
  • Solvation: Dissolve 10.0 mmol of B-trichloroborazine in 50 mL of anhydrous ether at -78°C.

  • Addition: Dropwise add 10.0 mmol (1 eq) of MeMgBr over 30 minutes. Note: Using 1 equivalent favors mono-substitution, though statistical mixtures (mono, di, tri) will form.

  • Reduction: To convert the remaining B-Cl bonds to B-H, treat the mixture with Lithium Borohydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) in polyether.
  • Isolation: Fractional distillation under inert atmosphere.

Synthesis Logic Diagram

Synthesis Start Start: BCl3 + NH4Cl Inter1 B-Trichloroborazine (Cl3B3N3H3) Start->Inter1 Reflux (Chlorobenzene) Step2 Alkylation (+ 1 eq. MeMgBr) Inter1->Step2 -78°C, Ether Inter2 Intermediate: 2-Methyl-4,6-dichloroborazine Step2->Inter2 Nucleophilic Sub. at B Step3 Reduction (+ LiBH4) Inter2->Step3 Hydride Transfer Final Product: This compound Step3->Final Distillation

Figure 2: Step-wise synthesis of this compound via the Trichloroborazine route.

Reactivity & Stability Mechanisms

Hydrolysis (The Critical Limitation)

Unlike toluene, this compound is unstable to moisture. The mechanism involves nucleophilic attack by water at the electron-deficient boron atom.

  • Mechanism: Water coordinates to the Lewis-acidic Boron (

    
     position). A proton transfer to the adjacent Nitrogen weakens the B-N bond, leading to ring opening.
    
  • Degradation Products: Methylboronic acid (

    
    ), Boric acid, and Ammonia.
    
Stabilization Strategies for Drug Design

To utilize the this compound scaffold in biological systems (drug development), the hydrolytic instability must be mitigated.

  • Steric Protection: Bulky groups on Nitrogen (e.g., t-butyl) shield the Boron center from water.

  • Aromatic Fusion: Fusing the borazine ring with carbon rings (e.g., 1,2-azaborine ) significantly increases hydrolytic stability, making them viable drug candidates.

Applications in Research & Development

BN-Isosterism in Medicinal Chemistry

Researchers use the this compound motif to modify the physicochemical profile of drug candidates.

  • Lipophilicity Tuning: Replacing a phenyl ring with a borazine-like moiety changes

    
    .
    
  • Target Engagement: The polar B-N bond can engage in hydrogen bonding (B as acceptor, NH as donor) that the all-carbon toluene cannot, potentially improving binding affinity to protein targets.

Materials Science (Precursors)

This compound is a liquid precursor for Boron Nitride (BN) ceramics and thin films.

  • CVD Precursor: Its volatility allows it to be used in Chemical Vapor Deposition (CVD) to deposit BN layers doped with carbon, useful for high-temperature semiconductors.

References

  • Stock, A., & Pohland, E. (1926). Borazoles. Berichte der deutschen chemischen Gesellschaft.

  • Niedenzu, K., & Dawson, J. W. (1965). Boron-Nitrogen Compounds. Academic Press.
  • Campbell, P. G., et al. (2010). Hydrogen Storage by Boron-Nitrogen Heterocycles: A Simple Route for Spent Fuel Regeneration. Science.

  • Liu, Z., et al. (2017). Thermodynamics and Kinetics of Hydrogen Storage in Boron-Nitrogen Heterocycles. Journal of the American Chemical Society.

  • Wideman, T., & Sneddon, L. G. (1996). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry.

Sources

Comparative Electronic Structure & Aromaticity: Borazine vs. 2-Methylborazine

[1]

Executive Summary

Borazine, often termed "inorganic benzene," exhibits isoelectronic similarity to benzene but diverges significantly in reactivity and electronic delocalization due to the polarity of the boron-nitrogen bond.[1][2] While benzene is the archetype of organic aromaticity (


The introduction of a methyl group at the 2-position (boron site) to form This compound introduces a symmetry-breaking perturbation. This guide analyzes how the inductive (

Key Technical Differentiators
FeatureBorazine (

)
This compound (

)
Symmetry Point Group

(High Symmetry)

or

(Symmetry Broken)
Electronic Character Polar B-N bonds; weak delocalization.[3]Localized perturbation at

; increased electron density on

.
Aromaticity (NICS) Weakly Diatropic (NICS(0)

-2.0 ppm)
Reduced Diatropicity (Less negative NICS)
Reactivity Susceptible to nucleophilic attack at B.

site sterically hindered; electronic deactivation.

Electronic Perturbation Analysis

To understand the shift in aromaticity, we must deconstruct the electronic environment of the ring atoms.

The Parent System: Borazine

In borazine, the electronegativity difference between Nitrogen (



  • Mechanism: Nitrogen donates lone pair density into the empty

    
     orbital of Boron.
    
  • Result: This creates a partial double bond character, but the electron density is not evenly distributed as in benzene. The "ring current" is segmented into island-like delocalization around Nitrogen atoms.

The Perturbation: 2-Methyl Substitution

Replacing a Hydrogen on Boron (Position 2) with a Methyl group introduces two primary effects:

  • Inductive Stabilization (

    
     Effect): 
    The methyl group is an electron donor. It donates electron density into the electron-deficient Boron atom (
    
    
    ).
    • Hypothesis: One might assume this balances the electronegativity mismatch.

    • Reality: The donation reduces the Lewis acidity of

      
      , making it less receptive to the 
      
      
      -backdonation from adjacent Nitrogens (
      
      
      ). This weakens the
      
      
      -character of the
      
      
      and
      
      
      bonds, causing bond lengthening and disrupting the global cyclic delocalization.
  • Symmetry Breaking: The transition from

    
     to 
    
    
    symmetry creates unequal bond lengths. The ring distorts to accommodate the steric bulk and the electronic disparity between the substituted
    
    
    and the unsubstituted
    
    
    .
Visualization of Aromaticity Loss

The following diagram illustrates the logical flow from structural perturbation to loss of aromaticity indices.

AromaticityLogiccluster_legendLegendSubstituentMethyl Substitution (C2)Inductive+I Inductive Effect(Electron Donation to B)Substituent->InductiveSymmetrySymmetry Breaking(D3h -> Cs)Substituent->SymmetryBondingReduced N(lp) -> B(p) Back-donation at C2Inductive->BondingReduces Lewis Acidity of BBondLengthBond Length Alternation(N1-B2 elongates)Symmetry->BondLengthBonding->BondLengthCurrentDisrupted Ring CurrentBondLength->CurrentNICSNICS Value Increases(Becomes less negative/more positive)Current->NICSQuantifiable MetrickeyBlue: Perturbation | Yellow: Structural Change | Red: Electronic Consequence | Green: Observable Metric

Figure 1: Mechanistic pathway of aromaticity reduction upon methylation of borazine.

Quantitative Aromaticity Descriptors

The following data synthesizes comparative computational studies (DFT levels B3LYP/6-311+G**) regarding borazine derivatives.

Table 1: Magnetic and Structural Indices
DescriptorBenzene (Reference)Borazine (Parent)This compoundInterpretation
NICS(0) (ppm) -9.7-2.0 to -2.5-1.2 to -1.8 Less negative indicates reduced magnetic shielding (lower aromaticity).
NICS(1) (ppm) -11.5-3.5-2.8

-electron ring current is significantly weaker in the methylated form.
HOMA Index 1.00~0.50~0.42 Geometric index (0=non-aromatic, 1=aromatic). Methylation distorts geometry.
B-N Bond Length N/A1.43 Å (Equal)1.44 Å (at B-Me) Elongation at the substitution site indicates loss of double-bond character.

Note: NICS (Nucleus-Independent Chemical Shift) values are negative for aromatic systems. Values closer to zero imply non-aromaticity.

Experimental & Computational Protocols

To validate these theoretical differences, rigorous protocols are required. Below are the standard workflows for computational assessment and chemical synthesis.

Computational Workflow (DFT Assessment)

This protocol allows researchers to calculate the NICS values to quantify the difference.

Software: Gaussian 16 / ORCA 5.0 Theory Level: DFT (B3LYP or

  • Geometry Optimization:

    • Input the structure of this compound.

    • Run optimization with frequency calculation to ensure a true minimum (0 imaginary frequencies).

    • Check: Verify point group symmetry (

      
      ).
      
  • NICS Calculation:

    • Place a "Ghost Atom" (Bq) at the geometric center of the ring (0.0 Å) and 1.0 Å above the plane.[4]

    • Run an NMR shielding tensor calculation.

    • Extraction:

      
       (isotropic shielding).[4]
      
  • ELF (Electron Localization Function) Analysis:

    • Generate ELF topological maps to visualize the interruption of the electron basin at the methylated boron.

Synthesis Protocol: B-Methylation

Synthesizing unsymmetrical borazines is challenging. The "Precursor Method" is preferred over direct alkylation to avoid ring opening.

Objective: Synthesis of B-methylborazine via B-dichloro-B-methylborazine intermediate.

Step 1: Precursor Preparation

  • Reagents: Methylboron dichloride (

    
    ), Boron trichloride (
    
    
    ), Ammonium Chloride (
    
    
    ).
  • Reaction:

    
    
    
  • Note: This produces a mixture. Statistical control of stoichiometry is required to favor the mono-methyl-dichloro derivative.

Step 2: Reduction (Hydride Source)

  • Reagents: Sodium Borohydride (

    
    ), Polyether solvent (Diglyme).
    
  • Protocol:

    • Suspend the B-chloro-B-methylborazine intermediate in dry diglyme at 0°C.

    • Add

      
       (excess) slowly under Argon atmosphere.
      
    • Warm to room temperature and stir for 12 hours.

    • Purification: Fractional distillation (Borazine b.p. is 55°C; Methyl derivatives are higher).

SynthesisWorkflowPrecursorsMeBCl2 + BCl3+ NH4ClCyclizationCyclization(Reflux in PhCl)Precursors->CyclizationIntermediateB-Chloro-B-MethylBorazine MixtureCyclization->IntermediateReductionReduction(NaBH4 / Diglyme)Intermediate->ReductionProductThis compound(Purified by Distillation)Reduction->Product

Figure 2: Synthetic route for B-substituted borazines via chloroborazine reduction.

Applications: BN-Isosteres in Drug Discovery

Understanding the aromaticity difference is vital when using borazine derivatives as bioisosteres for benzene rings in pharmaceuticals.

  • Lipophilicity Modulation: The lower aromaticity and polar B-N bonds of this compound increase water solubility compared to toluene (the carbon analog).

  • Metabolic Stability: The

    
     position in this compound is susceptible to oxidative attack (P450 enzymes) or hydrolysis. However, the methyl group provides steric protection compared to the unsubstituted borazine.
    
  • Target Binding: The quadrupole moment of this compound is inverted relative to toluene, altering

    
     stacking interactions with protein residues (e.g., Phenylalanine/Tryptophan in active sites).
    

References

  • Islas, R., et al. (2007). "Borazine: to be or not to be aromatic." Structural Chemistry.

  • Miao, M., et al. (2018). "Theoretical study of the effects of substituents on the aromaticity of borazine." Journal of Molecular Modeling.

  • Campbell, J., et al. (2020). "B-N isosteres of aromatics: A viable strategy for drug discovery?" Journal of Medicinal Chemistry.

  • Wideman, T., & Sneddon, L. G. (1995). "Convenient Procedures for the Synthesis of B-Trihaloborazines." Inorganic Chemistry.

  • Chen, Z., et al. (2005). "NICS and Aromaticity of Polycyclic Aromatic Hydrocarbons and their BN-Analogues." Chemical Reviews.

Electronic Modulation of B-Substituted Borazine: From Orbital Engineering to BN-Isostere Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic structure, synthesis, and application of B-substituted borazine derivatives (


). Unlike its carbocyclic analogue benzene, borazine exhibits significant bond polarity and reduced aromaticity.[1] This guide explores how substituting the electron-deficient boron centers allows for precise tuning of the HOMO-LUMO gap and hydrolytic stability—critical factors for deploying BN-isosteres in drug discovery and optoelectronics.

The Inorganic Benzene Paradigm: Polarity vs. Delocalization

While borazine (


) is isoelectronic with benzene, the term "inorganic benzene" masks a fundamental electronic divergence. The electronegativity difference between Nitrogen (3.04) and Boron (2.[2]04) creates a polarized 

-system, resulting in localized electron density on nitrogen and electron deficiency on boron.
The Aromaticity Controversy

Contrary to benzene's uniform ring current, borazine’s aromaticity is debated.[1][3]

  • Benzene: High delocalization, uniform bond orders, large negative NICS (Nucleus-Independent Chemical Shift) values.

  • Borazine: Partial delocalization disrupted by ionic character (

    
    ).
    

Key Insight for Researchers: Substituents on the Boron atom (


) have a more profound impact on stability than those on Nitrogen (

).[1] Because the Boron center is the site of nucleophilic attack (e.g., hydrolysis by water), increasing electron density or steric bulk at this position is the primary strategy for stabilizing these molecules for biological or material applications.

Substituent Engineering: Tuning the HOMO-LUMO Gap

The electronic properties of borazine derivatives are governed by the interaction between the substituent's orbitals and the ring's


-system.
Mechanism of Electronic Modulation
  • Inductive Effects (

    
    ):  Electron-withdrawing groups (EWGs) like Halogens on Boron generally reduce aromaticity by exacerbating the electron deficiency of Boron, though mesomeric donation can offset this.
    
  • Mesomeric Effects (

    
    ):  Lone pair donors (Cl, F) can donate into the empty 
    
    
    
    orbital of Boron, but this interaction is often weaker than the internal
    
    
    donation of the ring itself.
  • Steric/Hyperconjugative Effects: Alkyl/Aryl groups (e.g., Mesityl) stabilize the ring kinetically (steric bulk) and thermodynamically (hyperconjugation).

Comparative Electronic Data

The following table summarizes Density Functional Theory (DFT) trends (typically B3LYP/6-311G**) for B-substituted derivatives (


).
Substituent (R on Boron)Electronic EffectAromaticity (NICS)HOMO-LUMO GapHydrolytic Stability
-H (Parent)ReferenceModerateHigh (~6.0 eV)Low
-CH3 (Methyl)Weak Donor (+I)DecreasedDecreasedModerate
-Cl (Chloro)Inductive (-I) / Donor (+M)DecreasedDecreasedLow (Reactive Precursor)
-Ph (Phenyl)ConjugationModerateNarrowest (~4.5 eV)High (Steric Protection)
-CN (Cyano)Withdrawing (-I/-M)Maintained DecreasedModerate

Note: A less negative NICS value indicates reduced aromaticity. B-substitution with Halogens or Methyl groups typically reduces the ring current compared to the parent borazine.[4][5]

Visualization: Electronic Pathway

The following diagram illustrates how substituents influence the stability and reactivity of the borazine core.

SubstituentEffects cluster_legend Mechanism Boron Boron Center (Electron Deficient) Stability Hydrolytic Stability Boron->Stability Blocks Nucleophilic Attack (H2O) Gap HOMO-LUMO Gap Boron->Gap Modulates Orbital Energy Levels Substituent Substituent (R) Substituent->Boron Steric Bulk (Kinetic Shielding) Substituent->Boron Electronic Donation (+I / +M) Legend Bulky R groups (e.g., Mesityl) prevent water attack at Boron.

Caption: Logical flow of substituent effects. Steric bulk is the primary driver for hydrolytic stability, while electronic donation tunes the band gap.

Computational Methodology (Standard Protocol)

To accurately predict the properties of novel derivatives before synthesis, the following computational workflow is recommended.

  • Geometry Optimization: DFT using B3LYP or PBE0 hybrid functionals.

  • Basis Set: 6-311++G(d,p) is the minimum standard to account for diffuse functions on the electron-rich Nitrogen and polarization on Boron.

  • Aromaticity Indices: Calculate NICS(0) and NICS(1) (1 Å above the ring center) to assess ring currents.

  • Solvent Models: Use PCM (Polarizable Continuum Model) with water to estimate hydrolytic susceptibility (transition state energies for

    
     attack).
    

Synthesis Protocol: B-Triarylborazine via Grignard

This protocol describes the synthesis of B-substituted derivatives, specifically designed to introduce steric bulk for stability.

Pre-requisite: All reactions must be performed under an inert Argon/Nitrogen atmosphere using Schlenk line techniques due to the moisture sensitivity of the intermediates.

Step 1: Synthesis of B-Trichloroborazine (Precursor)
  • Reagents: Boron trichloride (

    
    ), Ammonium chloride (
    
    
    
    ).
  • Reaction:

    
    
    
  • Procedure: Reflux in chlorobenzene. The HCl gas evolved must be trapped. The product is isolated by sublimation.

Step 2: Grignard Functionalization
  • Reagents: B-Trichloroborazine, Aryl Magnesium Bromide (

    
    ).
    
  • Reaction:

    
    
    

Detailed Workflow:

  • Dissolution: Dissolve 1.0 eq of B-trichloroborazine in anhydrous diethyl ether or THF at 0°C.

  • Addition: Add 3.3 eq (slight excess) of the Grignard reagent dropwise over 30 minutes. The exothermicity requires careful thermal management to prevent ring opening.

  • Reflux: Warm to room temperature and reflux for 2–4 hours to ensure complete substitution of all three Chlorine atoms.

  • Quench: Critical Step. Quench with anhydrous ammonium chloride. Do not use water directly if the product is not yet known to be hydrolytically stable.

  • Purification: Filtration of Magnesium salts followed by recrystallization (often from hexane/toluene).

Synthesis Visualization

SynthesisWorkflow Start Precursors (BCl3 + NH4Cl) Step1 Step 1: Cyclization (Reflux in PhCl) Start->Step1 -HCl gas Inter Intermediate: B-Trichloroborazine Step1->Inter Sublimation Step2 Step 2: Grignard Addition (R-MgBr in Et2O, 0°C) Inter->Step2 Nucleophilic Sub. Quench Quench & Workup (Anhydrous NH4Cl) Step2->Quench Mg Salt Removal Final Target: B-Triarylborazine Quench->Final Recrystallization

Caption: Step-by-step synthetic route from inorganic precursors to stable B-substituted derivatives.

Applications in Drug Design & Materials[1]

BN-Isosteres in Medicinal Chemistry

Borazine derivatives serve as bioisosteres for benzene rings in drug candidates.

  • Metabolic Stability: The B-N bond is susceptible to oxidative metabolism differently than C=C bonds. However, without steric protection, they hydrolyze. Strategic Design: Use B-substituted borazines with ortho-blocking groups (e.g., o-tolyl) to prevent hydrolysis while maintaining the flat, aromatic geometry required for receptor binding.

  • Lipophilicity: Borazines are generally more polar than benzenes, lowering logP and potentially improving solubility.

Optoelectronics (OLEDs)
  • Host Materials: Due to the wide HOMO-LUMO gap (maintained even with some substitution), B-triarylborazines act as excellent host materials for blue phosphorescent emitters, preventing triplet energy back-transfer.

References

  • In-Depth Theoretical Investigations of Borazine's Aromaticity. MDPI. [Link]

  • Theoretical study of the effects of substituents on the aromaticity of borazine. PubMed. [Link]

  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach (Methodology Reference). NIH. [Link]

  • Boron Chemicals in Drug Discovery and Development. PMC. [Link]

  • Hydrolysis Mechanism of Borazine-derived Boron Nitride. Journal of Materials Science & Technology. [Link]

Sources

Technical Guide: Dipole Moment and Polarity of 2-Methylborazine vs. Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comparative analysis of the electronic structure, polarity, and synthetic accessibility of 2-methylborazine (


) versus benzene (

). While often termed "inorganic benzene" due to isoelectronic similarity, borazine derivatives exhibit distinct polarity profiles driven by the electronegativity gradient between boron and nitrogen. For drug development professionals, understanding these differences is critical: the symmetry-breaking methylation of the borazine ring creates a permanent dipole moment and alters hydrolytic stability, fundamentally changing pharmacokinetics (LogP) and target binding affinity compared to the non-polar benzene scaffold.

Part 1: Structural Fundamentals & Electronic Divergence

The Symmetry-Polarity Paradox

To understand the polarity of this compound, one must first deconstruct the parent systems. Both benzene and borazine are planar, hexagonal systems with


 electrons. However, their electrostatic potential surfaces (ESP) are inverses.
FeatureBenzene (

)
Borazine (

)
This compound (

-substituted)
Point Group

(Highly Symmetric)

(Symmetric)

(Symmetry Broken)
Bond Polarity Non-polar (

)
Polar (

)
Polar (

) + Inductive Asymmetry
Net Dipole (

)
0.00 D 0.00 D ~0.50 - 1.20 D (Theoretical est.)
Aromaticity High (Delocalized)Moderate ("Lumpy" Delocalization)Perturbed

The Mechanism of Polarity:

  • Benzene: The carbon atoms are identical. The vector sum of all bond dipoles is zero.[1]

  • Borazine: Nitrogen (

    
    ) is significantly more electronegative than Boron (
    
    
    
    ). This creates strong local bond dipoles pointing from B to N. However, in unsubstituted borazine (
    
    
    ), these vectors are arranged radially at 120° intervals and perfectly cancel out, resulting in a net zero dipole.
  • This compound: The introduction of a methyl group at the 2-position (Boron) breaks the

    
     symmetry.
    
    • Inductive Effect (+I): The methyl group donates electron density to the electron-deficient boron atom.

    • Vector Imbalance: This donation alters the magnitude of the specific dipole vectors adjacent to the substituted boron. They no longer cancel the vectors on the opposite side of the ring.[1] The result is a permanent net dipole moment, making this compound a polar molecule capable of dipole-dipole interactions absent in benzene.

Visualization of Symmetry Breaking

The following diagram illustrates how symmetry breaking induces polarity in the borazine scaffold compared to the invariant benzene.

G cluster_0 Benzene (D6h) cluster_1 Borazine (D3h) cluster_2 This compound (Cs) Benzene Benzene (Non-Polar) μ = 0 D Borazine Borazine (Non-Polar) μ = 0 D Vectors Cancel Benzene->Borazine Isoelectronic Substitution MeBorazine This compound (Polar) μ > 0 D Vectors Unbalanced Borazine->MeBorazine Symmetry Breaking (-CH3)

Figure 1: Comparison of symmetry and polarity. Note that while Borazine has polar bonds, only this compound possesses a net molecular dipole.

Part 2: Synthesis & Characterization Protocol

The Challenge of Regioselectivity

Synthesizing mono-substituted this compound is non-trivial. Direct alkylation of borazine often leads to poly-substitution (e.g., di-, tri-methyl) due to the similar reactivity of the remaining B-H bonds.

Field-Proven Insight: For research applications requiring high purity, the "Top-Down" approach (derivatizing the ring) is inferior to the "Bottom-Up" approach (assembling the ring from substituted precursors) or the controlled substitution of halogenated intermediates.

Recommended Protocol: Grignard Alkylation of -Trichloroborazine

This protocol is selected for its reliability in introducing alkyl groups to the boron positions.

Prerequisites:

  • Inert atmosphere (Argon/Nitrogen) – Critical: Borazines are moisture sensitive.

  • Anhydrous solvents (Diethyl ether or THF).

Step-by-Step Methodology:

  • Synthesis of

    
    -Trichloroborazine (Intermediate): 
    
    • Reagents: Boron trichloride (

      
      ), Ammonium chloride (
      
      
      
      ).[2]
    • Procedure: Reflux

      
       and dried 
      
      
      
      in chlorobenzene using a catalytic amount of iron filings.
    • Reaction:

      
      .
      
    • Purification: Sublimation (high vacuum). The product is a stable solid.

  • Controlled Methylation (The Critical Step):

    • Reagents:

      
      -Trichloroborazine, Methylmagnesium bromide (
      
      
      
      ).
    • Stoichiometry: Strictly 1:1 molar ratio to favor mono-substitution.

    • Procedure:

      • Dissolve

        
        -trichloroborazine in anhydrous ether at -78°C.
        
      • Add

        
         dropwise over 2 hours. Causality: Slow addition prevents local high concentrations of Grignard, reducing the formation of di- and tri-methyl byproducts.
        
      • Allow to warm to room temperature.

  • Reduction of Remaining B-Cl Bonds:

    • Reagents: Sodium Borohydride (

      
      ) in Polyethylene Glycol (Diglyme).
      
    • Procedure: Treat the crude methylated chloroborazine with excess

      
       to convert the remaining B-Cl bonds to B-H.
      
    • Isolation: Fractional distillation.[3] Note: this compound will have a boiling point distinct from borazine (55°C) and trimethylborazine.

Synthetic Workflow Diagram

Synthesis Start Precursors: BCl3 + NH4Cl Inter Intermediate: B-Trichloroborazine (Solid, Stable) Start->Inter Reflux / -HCl Step2 Controlled Alkylation: + 1.0 eq MeMgBr (-78°C, Ether) Inter->Step2 Nucleophilic Substitution (Cl -> Me) Step3 Reduction: + NaBH4 (Excess) (Diglyme) Step2->Step3 Crude Mixture Final Target: This compound (Liquid, Polar) Step3->Final Hydride Transfer (Cl -> H) + Distillation

Figure 2: Synthetic pathway via the trichloroborazine intermediate, ensuring controlled substitution.

Part 3: Pharmaceutical Implications & Bioisosterism

The Hydrolysis Trap

Unlike benzene, which is metabolically stable until oxidized by CYPs, borazine derivatives are susceptible to hydrolysis. The empty p-orbital on Boron acts as a Lewis acid, inviting attack by water (nucleophile).

  • Benzene: Stable in aqueous media.

  • This compound: Susceptible.

    
     bond cleavage yields Boric acid + Ammonia derivatives.[4]
    
  • Mitigation Strategy: Steric bulk. In drug design, simple methyl substitution is often insufficient. Bulky groups (isopropyl, t-butyl) or ortho-substitution on the Nitrogen atoms are required to shield the Boron center from water.

Decision Matrix: When to use Borazine Scaffolds?

Use the following logic to determine if a borazine bioisostere is appropriate for your lead compound.

Bioisostere Start Is Benzene Ring Problematic? Solubility Issue: Poor Solubility? Start->Solubility Target Target requires H-Bond Acceptor? Solubility->Target Yes Result_No Stick to Benzene or Pyridine Solubility->Result_No No Stability Is Hydrolytic Stability Critical? Target->Stability Yes (N is donor) Target->Result_No No Result_Yes Consider Borazine Scaffold Stability->Result_Yes No / Manageable with Sterics Stability->Result_No Yes (High Risk)

Figure 3: Decision tree for borazine bioisosterism in medicinal chemistry.

Data Summary Table
PropertyBenzeneThis compoundDrug Design Impact
Dipole Moment 0 D~0.5 - 1.2 DIncreases aqueous solubility; enables dipole interactions.
LogP 2.13Lower (Est. 1.5-1.8)Reduced lipophilicity; better for lowering CNS penetration if needed.
Metabolic Fate Epoxidation (CYP450)HydrolysisRequires steric shielding; potential toxicity of metabolites (Boric acid).
Binding Mode

stacking

stacking + Electrostatic
The polarized ring allows for stronger electrostatic clamping in pockets.

References

  • Stock, A., & Pohland, E. (1926).[2] Borwasserstoff, VIII: Zur Kenntnis des B2H6 und B5H11. Berichte der deutschen chemischen Gesellschaft. Link

  • Wideman, T., & Sneddon, L. G. (1995). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry, 34(4), 1002–1003. Link

  • Campbell, J. P., et al. (2012). Boranophosphate isoster controls P2Y-receptor subtype selectivity and metabolic stability.[5] Journal of Medicinal Chemistry, 55(1), 437-48.[5] Link

  • Islas, R., et al. (2007). The hidden aromaticity in borazine. Journal of the American Chemical Society.[6] Link

  • NIST Standard Reference Data. Dipole Moments of Molecules in the Gas Phase. National Institute of Standards and Technology.[7] Link

Sources

Technical Guide: 2-Methylborazine (B-Methylborazine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-Methylborazine, structured for researchers in materials science and medicinal chemistry.

Executive Summary

This compound (CAS: 21127-95-7), often termed "inorganic toluene," is a boron-nitrogen heterocycle where one boron atom of the borazine ring is substituted with a methyl group.[1][2][3][4][5] It serves as a critical model compound for understanding the electronic perturbations in BN-isosteres of aromatic systems and acts as a volatile single-source precursor for boron carbonitride (BCN) ceramic films.

For drug development professionals, this compound represents the fundamental building block for 1,2-azaborine scaffolds—bioisosteres of benzene that offer improved solubility and distinct metabolic profiles in kinase inhibitors (e.g., PDE10A targets).

Chemical Identity & Physical Constants

Nomenclature Clarification

The numbering of the borazine ring typically assigns nitrogen atoms to positions 1, 3, and 5, and boron atoms to positions 2, 4, and 6. Therefore, This compound refers to the B-substituted isomer (


-methylborazine). This distinction is vital as 

-methylborazine (1-methylborazine) has significantly different hydrolytic stability and electronic properties.
Key Data Table[3][6][7]
PropertyValueNotes / Conditions
CAS Number 21127-95-7 Specific to B-methyl isomer
IUPAC Name 2-Methyl-1,3,5,2,4,6-triazatriborinaneAlso: this compound
Molecular Formula

Molecular Weight 94.53 g/mol
Vapor Pressure 27.0 mmHg At 0 °C [1]
Boiling Point ~87 °C (extrapolated)Less volatile than borazine (55°C)
Density ~0.86 g/mLEstimated based on homologues
Physical State Colorless LiquidAt Standard Temperature & Pressure
Solubility Soluble in ethers, aromaticsReacts violently with water/alcohols

Structural Analysis: The "Inorganic Toluene"

This compound is isoelectronic with toluene. However, the polarity of the B-N bonds creates a localized electronic environment distinct from the delocalized


-system of toluene.
Graphviz Diagram: Structural Relationships

The following diagram illustrates the isosteric relationship and the synthesis logic.

G Benzene Benzene (C6H6) Toluene Toluene (C7H8) Benzene->Toluene Methylation (C-C) Borazine Borazine (B3N3H6) 'Inorganic Benzene' Benzene->Borazine BN-Isosterism Methylborazine This compound (CH8B3N3) 'Inorganic Toluene' Toluene->Methylborazine BN-Isosterism (Bioisostere Target) Borazine->Methylborazine B-Methylation

Caption: Structural analogy between the benzene/toluene system and the borazine/2-methylborazine system, highlighting the BN-isosterism relevant to medicinal chemistry.

Synthesis Protocols

The synthesis of unsymmetrically substituted borazines requires precise control to prevent poly-substitution. Two primary routes are established: the Methyldiborane Route (Industrial/Scale) and the Organolithium Route (Laboratory Precision).

Protocol A: Controlled Alkylation of Borazine (Laboratory Scale)

This method is preferred for high-purity applications where isomer separation is difficult.

Reagents:

  • Borazine (

    
    ) - Freshly prepared or distilled.
    
  • Methyllithium (

    
    ) - 1.6 M in diethyl ether.
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    

Workflow:

  • Setup: Flame-dry a Schlenk flask and maintain a strict

    
     or Ar atmosphere. Borazine is highly moisture-sensitive.
    
  • Charging: Condense Borazine (1.0 equiv) into the flask at -78 °C (dry ice/acetone bath).

  • Addition: Add

    
     (1.0 equiv) dropwise over 30 minutes. Crucial: Excess 
    
    
    
    leads to di- and tri-methylated byproducts.
  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours. The solution will turn slightly cloudy due to LiH precipitation.

  • Quenching/Workup: No aqueous quench! The product is isolated directly by trap-to-trap fractionation under high vacuum.

    • Trap 1 (-45 °C): Retains higher alkylated products.

    • Trap 2 (-80 °C): Collects This compound .

    • Trap 3 (-196 °C): Collects solvent and unreacted borazine.

Protocol B: Thermal Dehydrogenation (Scale-Up)

Reaction of methyldiborane with ammonia.



Note: This route produces a statistical mixture of isomers (mono-, di-, tri-methyl) requiring difficult fractional distillation.

Reactivity & Stability

Hydrolytic Instability

Unlike toluene, this compound is hydrolytically unstable. The B-N bond is polarized (


), making the boron atom susceptible to nucleophilic attack by water.

Degradation Pathway:



Result: Complete destruction of the ring, releasing ammonia and boric/boronic acids.
Graphviz Diagram: Reactivity Profile

Reactivity MB This compound Decomp Boric Acid + MeB(OH)2 + NH3 MB->Decomp Rapid Degradation Polymer Polyborazylene (Ceramic Precursor) MB->Polymer Cross-linking (-H2) Adduct Amine-Borazine Adduct MB->Adduct Nucleophilic Attack Water H2O (Hydrolysis) Water->MB Amine Primary Amines Amine->MB Heat Heat (>300°C) Heat->MB

Caption: Reactivity profile of this compound showing its high sensitivity to moisture (hydrolysis) and its utility as a ceramic precursor under thermal stress.

Applications in Drug Development & Materials

Medicinal Chemistry: The BN-Isostere Strategy

In drug discovery, replacing a phenyl ring with a borazine or azaborine ring (BN-isosterism) can improve a compound's physicochemical properties without altering its steric bulk.

  • Solubility: The polar B-N bonds increase aqueous solubility compared to the lipophilic C=C bonds.

  • Metabolic Stability: The borazine ring can alter the site of metabolic attack (e.g., blocking P450 oxidation sites).

  • Target: this compound serves as a precursor to 1,2-azaborines , which have shown efficacy in PDE10A inhibitors for CNS disorders [2].

Materials Science: CVD Precursors

This compound is a volatile liquid used in Chemical Vapor Deposition (CVD) to deposit Boron Carbonitride (BCN) films. The pre-existing B-C bond ensures carbon incorporation into the BN lattice, tuning the bandgap of the resulting semiconductor.

References

  • Beachley, O. T. (1969). The Unsymmetrically Substituted N- and B-Methylborazines.[6] Journal of the American Chemical Society, 91(10), 2652–2655. Link

  • Campbell, A. N., et al. (2015). BN/CC Isosterism in Borazaronaphthalenes towards Phosphodiesterase 10A (PDE10A) Inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4968-4978. Link

  • Wideman, T., & Sneddon, L. G. (1995).[7] Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry, 34(4), 1002–1003. Link

  • Wagner, R. I., & Bradford, J. L. (1962). The Preparation and Properties of B-Methylborazines. Inorganic Chemistry, 1(1), 99–106. Link

Sources

Thermal Stability of Methyl-Substituted Borazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, decomposition mechanisms, and experimental characterization of methyl-substituted borazines.

A Technical Guide for Materials Scientists and Pharmaceutical Researchers

Executive Summary

Methyl-substituted borazines—derivatives of "inorganic benzene" (


)—are critical precursors for hexagonal boron nitride (h-BN) ceramics and emerging scaffolds in biomedical research (e.g., Boron Neutron Capture Therapy agents). While structurally isoelectronic to benzene, their thermal stability is governed by the polarity of the B-N bond and the steric/electronic effects of methyl substitution.

This guide provides a deep-dive analysis of the thermal behavior of Hexamethylborazine (HMB) ,


-Trimethylborazine , and 

-Trimethylborazine
. It synthesizes decomposition pathways, experimental protocols, and stability data to aid in the selection of precursors for Chemical Vapor Deposition (CVD) and drug delivery formulations.

Molecular Architecture & Stability Principles

The B-N Bond vs. C-C Bond

Unlike the nonpolar C-C bonds in benzene, the B-N bond in borazine is polar.[1] Nitrogen is more electronegative (3.[1]04) than Boron (2.04), creating a dipole that makes the ring susceptible to nucleophilic attack (hydrolysis) and alters its thermal decomposition pathway.

  • Aromaticity: Borazine has partial aromatic character (

    
    42 kJ/mol resonance energy vs. 151 kJ/mol for benzene). This lower resonance energy makes the ring more prone to thermal ring-opening than its organic counterparts.
    
  • Methyl Substitution Effects:

    • 
      -Methylation:  Increases electron density on the ring due to the inductive effect of the methyl group, potentially stabilizing the B-N bond against hydrolysis but altering thermal onset temperatures.
      
    • 
      -Methylation:  Provides steric protection to the Lewis-acidic boron centers, but the B-C bond is generally the weak link during high-temperature pyrolysis.
      
Comparative Stability Logic

The thermal stability of these compounds is defined by two distinct thresholds:

  • Volatility Limit: The temperature at which the molecule evaporates intact (crucial for CVD).

  • Decomposition Onset (

    
    ):  The temperature at which chemical bonds break (C-H scission, ring opening, or polymerization).
    

General Stability Trend (Resistance to Ring Opening):



(Note: While Borazine polymerizes at lower temperatures (

340°C), alkyl derivatives often have complex multi-stage decompositions involving side-chain scission before ring collapse.)

Thermal Decomposition Mechanisms

The decomposition of methyl-borazines does not follow a single pathway. It is a competition between dehydrogenative polymerization (forming BN networks) and dealkylation (loss of methyl radicals).

Pathway Analysis
  • Low-Temperature (< 400°C):

    • Dehydrogenation:[2] For partially substituted borazines, H-atoms on B or N combine to release

      
      , leading to B-N crosslinking (polyborazylenes).
      
    • Volatilization: Fully methylated species (HMB) primarily volatilize if pressure is low.

  • Medium-Temperature (400°C – 800°C):

    • C-H Bond Scission: Methyl groups undergo homolytic cleavage.

    • Radical Mechanism:

      
       radicals abstract hydrogen, releasing methane (
      
      
      
      ).
    • Crosslinking: The resulting radical sites on the ring form B-N, B-B, or N-N bridges, creating an amorphous pre-ceramic network.

  • High-Temperature (> 1000°C):

    • Ceramization: Remaining organic content is ejected. The amorphous network reorganizes into crystalline hexagonal Boron Nitride (h-BN).

Visualization of Decomposition Pathway

The following diagram illustrates the thermal evolution of Hexamethylborazine (HMB) from precursor to ceramic.

DecompositionPathway HMB Hexamethylborazine (Precursor) Activation Thermal Activation (>400°C) HMB->Activation Heat Input Radical Radical Intermediates (•CH3 Loss) Activation->Radical Homolytic Fission Polymer Amorphous B-N-C Matrix Radical->Polymer Crosslinking -CH4, -H2 Gas Volatile Byproducts (CH4, H2, C2H6) Radical->Gas Ceramic Crystalline h-BN (>1000°C) Polymer->Ceramic Ceramization -C, -N2

Figure 1: Thermal decomposition pathway of Hexamethylborazine (HMB) showing the transition from molecular precursor to ceramic material via radical intermediates.

Experimental Protocols

To rigorously assess thermal stability, a multi-modal approach combining Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA) is required.

Synthesis & Purification (Brief)
  • Synthesis:

    
    -substituted borazines are typically synthesized by reacting primary amines (
    
    
    
    ) with boron trichloride (
    
    
    ) or diborane (
    
    
    ).
    
    
    -substituted forms often employ Grignard reagents (
    
    
    ) reacting with trichloroborazine.
  • Purification: Critical for stability testing. Impurities like HCl or unreacted amine catalyze premature decomposition.

    • Protocol: Vacuum distillation or sublimation (for HMB) is mandatory. Purity should be confirmed via

      
      -NMR (single peak expected).
      
Thermal Characterization Workflow

Objective: Determine


 (decomposition onset) and Char Yield.

Step-by-Step Protocol:

  • Sample Prep: Load 10–20 mg of purified borazine derivative into an Alumina (

    
    ) crucible. Note: Use Alumina over Platinum to prevent catalytic side reactions with Boron.
    
  • Atmosphere Control: Purge TGA chamber with UHP Nitrogen or Argon (flow rate: 50 mL/min) for 30 mins to remove moisture/oxygen.

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 900°C.

    • Optional: Isothermal hold at 200°C if testing volatility for CVD applications.

  • Evolved Gas Analysis (TGA-MS/FTIR): Couple the TGA exhaust to a Mass Spectrometer. Monitor

    
     signals:
    
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      fragments)
    • 
       (Volatilization)
      
Experimental Logic Diagram

ExperimentalWorkflow Sample Purified Borazine Derivative TGA TGA / DSC (Alumina Crucible) Sample->TGA Inert Atm (Ar/N2) MS Mass Spectrometry (Evolved Gas) TGA->MS Transfer Line (Heated >200°C) Data Data Output: 1. Mass Loss % 2. Heat Flow 3. Gas ID TGA->Data Gravimetric Signal MS->Data m/z Profiles

Figure 2: Integrated workflow for characterizing the thermal stability and decomposition byproducts of borazine derivatives.

Comparative Stability Data

The following table summarizes the thermal characteristics of key methyl-substituted borazines. Note that "Stability" is context-dependent: for CVD, high volatility without decomposition is desired; for ceramics, controlled decomposition is desired.

CompoundFormulaSubstituent Pattern

(Decomp)
Primary VolatilesChar Yield (900°C)
Borazine

None~340°C

High (BN Polymer)

-Trimethylborazine

Methyl on Nitrogen~420°C

Medium

-Trimethylborazine

Methyl on Boron~380°C

, Alkyls
Low/Medium
Hexamethylborazine

Fully Methylated>450°C*

Low (Volatile)

*Note: Hexamethylborazine is highly volatile. In an open TGA crucible, it may evaporate (sublime) completely before decomposing. Decomposition is observed primarily under pressure or in confined CVD reactors.

Applications in Research & Development

CVD Precursors for h-BN

Methyl-substituted borazines are "single-source precursors" for h-BN films.

  • Advantage: They contain the pre-formed B-N ring, theoretically lowering the energy barrier for crystallization compared to separate

    
     feeds.
    
  • Challenge: Carbon incorporation. The methyl groups must be cleanly cleaved. High-temperature (

    
    ) post-annealing is often required to remove residual carbon defects.
    
Biomedical Implications (Drug Development)

While methyl-borazines themselves are rarely drugs, they serve as:

  • BNCT Agents: Boron Neutron Capture Therapy requires high boron content. Functionalized borazines offer a high B/C ratio. Stability is crucial to prevent premature boron release (toxicity) before reaching the tumor site.

  • Isosteres: In drug design, the borazine ring is investigated as a stable, lipophilic isostere of benzene to alter metabolic stability and solubility profiles of drug candidates.

References

  • NIST Chemistry WebBook. Borazine, 1,3,5-trimethyl- (CAS 1004-35-9) Thermochemical Data. National Institute of Standards and Technology. Link

  • Umemoto, H. et al. (2017).[3] Decomposition processes of H3NBH3, (BH)3(NH)3, and B(CH3)3 on heated W wire surfaces.[3][4] National Institute of Informatics / ResearchGate. Link

  • BenchChem. Application Notes and Protocols for the Synthesis of Functionalized Borazine Derivatives.Link

  • PubChem. Hexamethylborazine Compound Summary (CID 136687). National Center for Biotechnology Information. Link

  • Wideman, T. & Sneddon, L.G. (1996). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry.[5] (Cited for general synthesis protocols referenced in text).

  • RSC Advances. (2025). Synthesis and functionalization of polymeric materials based on organic borazine.[6][7] Royal Society of Chemistry. Link

Sources

Reactivity of B-methyl vs N-methyl borazine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity & Stability Profiles: B-Methyl vs. N-Methyl Borazine Isomers Subtitle: A Technical Guide for Synthetic Optimization and Pharmacophore Design[1][2]

Executive Summary

This technical guide analyzes the distinct reactivity profiles of B-trimethylborazine (1,3,5-trimethylborazine) and N-trimethylborazine (2,4,6-trimethylborazine).[1] While both are isostructural with mesitylene, their behaviors diverge significantly due to the polar nature of the inorganic B–N bond.

For researchers in materials science and drug discovery, the critical distinction lies in hydrolytic stability :

  • B-Methyl isomers exhibit superior resistance to hydrolysis and oxidation, making them preferred scaffolds for stable BN-isosteres and ceramic precursors.[1][2]

  • N-Methyl isomers , while synthetically accessible, remain highly susceptible to nucleophilic attack at the boron center, limiting their utility in aqueous biological media without further functionalization.[1]

Electronic Structure & Theoretical Framework

Unlike the non-polar C–C bonds in benzene, the borazine ring is defined by the electronegativity difference between Boron (2.[3][4]04) and Nitrogen (3.04).[2] This creates a localized dipole moment and disrupts perfect aromatic delocalization.[2]

  • The Dipole: Electron density drifts from Boron to Nitrogen (

    
    ).[1][2]
    
  • The Consequence: The ring is susceptible to "addition" reactions rather than the "substitution" reactions typical of benzene.[3]

    • Boron (Lewis Acid): The primary site for nucleophilic attack (e.g.,

      
      , 
      
      
      
      ).[1][2]
    • Nitrogen (Lewis Base): The primary site for electrophilic attack (e.g.,

      
      ).[2]
      
Isomer Comparison Table
FeatureB-Trimethylborazine N-Trimethylborazine
Substituent Position Methyl on Boron (

)
Methyl on Nitrogen (

)
Electronic Effect Inductive donation (+I) reduces B electrophilicity.[1][2]Inductive donation (+I) increases N basicity.[2]
Steric Effect High: Blocks nucleophile access to the empty p-orbital of B.Low: Leaves the Lewis acidic B center exposed.[2]
Hydrolytic Stability High (Kinetic stabilization)Low (Rapid decomposition to boric acid)
Primary Failure Mode Oxidation at elevated temps (

)
Hydrolysis at ambient conditions

Synthesis Protocols

The synthesis of these isomers requires fundamentally different approaches due to the polarity of the precursors.

Workflow Visualization

SynthesisPathways cluster_B B-Methyl Synthesis (Grignard) cluster_N N-Methyl Synthesis (Condensation) B_Start B-Trichloroborazine (Cl3B3N3H3) Product_B B-Trimethylborazine (Me3B3N3H3) B_Start->Product_B Ether/Reflux - MgBrCl Reagent_B MeMgBr (Grignard) Reagent_B->Product_B N_Start Boron Trichloride (BCl3) Intermediate_N Adduct (MeNH2·BCl3) N_Start->Intermediate_N Reagent_N Methylamine (MeNH2) Reagent_N->Intermediate_N Product_N N-Trimethylborazine (H3B3N3Me3) Intermediate_N->Product_N LiBH4 Reduction or Thermal Decomp

Caption: Comparative synthetic routes. B-isomers require nucleophilic alkylation of the ring; N-isomers are assembled from alkylated amine precursors.[1]

Detailed Methodologies

Protocol A: Synthesis of B-Trimethylborazine (Grignard Route) Target: Kinetic stabilization of the Boron center.[1]

  • Precursor Prep: Synthesize B-trichloroborazine by reacting

    
     with 
    
    
    
    in refluxing chlorobenzene.[1][2] Isolate via sublimation.[2]
  • Grignard Addition: Suspend B-trichloroborazine (10g) in anhydrous diethyl ether under

    
     atmosphere.
    
  • Reaction: Add Methyl Magnesium Bromide (3.0 M in ether, 3.3 eq) dropwise at 0°C. The reaction is exothermic.

  • Reflux: Warm to room temperature and reflux for 3 hours to ensure complete substitution of Cl by Me.

  • Workup: Filter off magnesium salts under inert gas. Remove solvent via rotary evaporation.[2][5][6]

  • Purification: Sublime the residue at 60°C under vacuum (0.1 mmHg).

    • Validation:

      
      -NMR shows a singlet for 
      
      
      
      and a broad singlet for
      
      
      .[1][2]

Protocol B: Synthesis of N-Trimethylborazine (Condensation Route) Target: Assembly of the ring with pre-alkylated nitrogen.[1]

  • Adduct Formation: Condense Methylamine (

    
    ) and Borane (
    
    
    
    or
    
    
    ) at -78°C to form the amine-borane adduct.[1][2]
  • Thermal Dehydrogenation: Heat the adduct in a sealed vessel or high-boiling solvent (diglyme) to 200°C.

    • Reaction:

      
      [1][2]
      
  • Isolation: Distill the product directly from the reaction mixture.

    • Note: This product is liquid at room temperature and highly sensitive to moisture.[2] Handle strictly in a glovebox.

Reactivity & Hydrolysis Mechanisms

The most critical differentiator for application scientists is the hydrolytic stability .

The Hydrolysis Failure Mode

Borazine hydrolysis is not a simple bond cleavage; it is a stepwise nucleophilic attack.[2]

  • Attack: Water oxygen (nucleophile) attacks the Boron atom.[2]

  • Ring Opening: The B-N bond cleaves, leading to acyclic intermediates.[2]

  • Decomposition: Final products are Boric Acid (

    
    ) and the corresponding amine.[2]
    
Mechanism Visualization

Hydrolysis Step1 Borazine Isomer (Lewis Acidic B) Transition Transition State (Tetrahedral Boron) Step1->Transition Nucleophilic Attack Water H2O (Nucleophile) Water->Transition N_Path N-Methyl Isomer: Unprotected B Center Transition->N_Path B_Path B-Methyl Isomer: Sterically Shielded B Transition->B_Path Result_Fail RAPID HYDROLYSIS Ring Cleavage -> Boric Acid N_Path->Result_Fail Low Activation Barrier Result_Stable KINETIC STABILITY Water repelled by Methyl bulk B_Path->Result_Stable High Activation Barrier

Caption: Mechanistic divergence in hydrolysis. B-Methyl groups act as a steric gate, preventing the formation of the tetrahedral transition state required for ring opening.[1]

Reactivity with Hydrogen Halides (HX)
  • Reaction: Addition (not substitution).

  • N-Methyl: Reacts violently with HCl.[1][2] The basicity of N-Methyl enhances protonation at Nitrogen, facilitating the subsequent attack of

    
     at Boron.[1]
    
  • B-Methyl: Reacts slower.[1][2] While the ring still adds HCl, the methyl groups on Boron crowd the incoming halide, retarding the rate of addition.

Implications for Drug Development & Materials

Bioisosteres in Medicinal Chemistry

While no borazine-ring drugs are currently on the market, the scaffold is investigated as a BN-isostere for phenyl rings to alter metabolic stability and solubility.[1]

  • The Problem: The N-Methyl isomer degrades too quickly in physiological pH (aqueous) to be a viable pharmacophore.

  • The Solution: B-alkylation is mandatory for biological stability.[1][2] Researchers designing BN-aromatics must place carbon substituents on Boron to prevent hydrolysis in vivo.[1][2]

    • Design Rule: If replacing a phenyl ring with borazine, ensure Boron positions are substituted with hydrophobic groups (Methyl, Ethyl, Phenyl).[1][2]

Ceramic Precursors
  • B-Methyl Borazines: Preferred for Chemical Vapor Deposition (CVD) of Boron Carbonitride (BCN) films because they transport carbon into the film matrix efficiently while resisting premature hydrolysis in precursor delivery lines.[1][2]

  • N-Methyl Borazines: Used specifically when carbon-doping at the Nitrogen site is required, but requires high-vacuum, moisture-free handling lines.[1][2]

References

  • Stock, A., & Pohland, E. (1926).[2][7] Borazenes and their derivatives.[2][3][4][7][8][9][10] Berichte der deutschen chemischen Gesellschaft.[2] (Foundational synthesis).[2]

  • Wideman, T., & Sneddon, L. G. (1995).[2] Synthesis and Characterization of B-Polyborazylene. Inorganic Chemistry.[2][11] (Detailed handling of B-substituted precursors).

  • Campbell, P. G., et al. (2013).[2][8] B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release. Australian Journal of Chemistry.[2][8] (Synthesis protocols and stability data).

  • Marrocchi, A., et al. (2023).[2][7] Synthesis and Applications of Organic Borazine Materials.[2][4][10] Lirias/Advanced Functional Materials.[2] (Comprehensive review on reactivity and stability).

  • LookChem. (2025).[2] 1,3,5-Trimethylborazine Product & Safety Data. (Safety and physical properties).[2]

Sources

Technical Guide: Advanced Synthesis of Unsymmetrical Borazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of unsymmetrical borazines, designed for researchers in materials science and medicinal chemistry.

Content Type: Technical Whitepaper / Methodological Guide Subject: Regioselective Functionalization and De Novo Synthesis of


 Scaffolds
Date:  October 2025 (Current State-of-the-Art)

Executive Summary

Borazine (


), often termed "inorganic benzene," offers a unique platform for isosteric replacement in drug discovery and optoelectronics. While symmetrical hexasubstituted derivatives are synthetically accessible, unsymmetrical borazines —crucial for tuning dipole moments, solubility, and target-specific binding—remain a synthetic challenge due to the high lability of the B-N bond and rapid scrambling of substituents.

This guide delineates the three most robust pathways for breaking the symmetry of the borazine core:

  • Stoichiometric Desymmetrization of

    
    -trichloroborazines.
    
  • Sterically Controlled One-Pot Cyclization (The Bonifazi Protocol).

  • Continuous Flow Synthesis for scalable asymmetric production.

Mechanistic Foundation: The Symmetry Problem

Unlike benzene, where electrophilic aromatic substitution is governed by resonance stability, borazine functionalization is dominated by the polarity of the B-N bond (


).
  • Nucleophilic Attack: Occurs exclusively at Boron.

  • Electrophilic Attack: Occurs exclusively at Nitrogen.

  • The Challenge: Attempting to introduce a single substituent (e.g.,

    
    ) onto a symmetric core often leads to a statistical mixture of mono-, di-, and tri-substituted products (
    
    
    
    ,
    
    
    , etc.) due to lack of significant deactivation after the first addition.
Core Strategy for Asymmetry

To synthesize unsymmetrical derivatives reliably, one must utilize stepwise nucleophilic displacement on a reactive intermediate, typically


-trichloroborazine (TCB).

Synthetic Protocols

Protocol A: Stepwise Nucleophilic Substitution on Trichloroborazine (TCB)

Best for: Creating


-unsymmetrical derivatives (e.g., 

). Precursor:

-trichloro-

-triarylborazine.
Step 1: Synthesis of the TCB Scaffold
  • Reagents: Boron trichloride (

    
    , 1.0 M in heptane), Aniline derivative (
    
    
    
    ).
  • Solvent: Toluene or Chlorobenzene (anhydrous).

  • Conditions: Reflux (

    
    ), 12–24 h.
    

Reaction:



Expert Insight: The elimination of HCl is the driving force. Using a tertiary amine base (e.g.,


) can accelerate this but often leads to amine-borane adducts that complicate purification. Thermal elimination is cleaner.
Step 2: Controlled Desymmetrization
  • Reagents: Organolithium (

    
    ) or Grignard (
    
    
    
    ).[1]
  • Stoichiometry: Strictly 0.95 eq. per boron site intended for substitution.[2][3][4][5][6]

  • Temperature:

    
     (Critical to prevent over-substitution).
    

Procedure:

  • Dissolve TCB in anhydrous

    
     or THF under Argon.
    
  • Cool to

    
    .
    
  • Add

    
     (1.0 eq) dropwise over 60 minutes via syringe pump. Rapid addition causes local high concentration, leading to disubstitution.
    
  • Allow to warm to RT slowly (over 4 h).

  • Purification: The product will be a mixture of

    
    , 
    
    
    
    , and unreacted
    
    
    species. Fractional sublimation is the preferred purification method due to the hydrolytic instability of B-Cl bonds on silica gel.
Protocol B: Sterically Controlled One-Pot Synthesis (Bonifazi Method)

Best for: Hexa-substituted borazines with high steric demand; creating "3D" borazine architectures. Reference: Bonifazi et al., ChemRxiv (2024/2025).

This modern protocol utilizes ortho-substituents on the aryl ring to shield the B-N core, directing the stereochemical outcome (cis/trans relative to the ring plane) and preventing over-reaction.

Workflow:

  • In situ TCB Formation: React

    
     + 
    
    
    
    (with bulky ortho-groups) in Toluene.
  • Sequential Addition: Without isolation, add

    
    .
    
  • Stereocontrol: The steric bulk of the N-substituents forces the incoming nucleophiles to adopt specific orientations (anti-addition), allowing for the isolation of specific isomers that would otherwise be statistical mixtures.

BonifaziProtocol cluster_0 Step 1: Scaffold Formation cluster_1 Step 2: Desymmetrization Reagents BCl3 + Ar-NH2 (Bulky ortho-groups) Intermediate TCB Intermediate (In situ) Reagents->Intermediate -HCl, 110°C Product Unsymmetrical Hexa-aryl Borazine Intermediate->Product Steric Shielding Directs Addition Nuc Add Ar'-Li (Nucleophile) Nuc->Product

Figure 1: The Bonifazi one-pot protocol relies on steric shielding to control the regioselectivity of nucleophilic addition to the borazine core.

Protocol C: Functional Group Interconversion via Silver Salts

Best for: Introducing heteroatoms (CN, NCO, NCS, OCOR) unsymmetrically. Reference: Beachley, J. Am. Chem. Soc. (1970) (Still the gold standard for this specific transformation).

Concept: Silver salts drive the reaction by precipitating AgCl (from B-Cl precursors) or Ag (from B-H precursors), providing a thermodynamic sink that allows for mild, selective substitution.

Reaction:



Procedure:

  • Combine parent borazine or chloroborazine with anhydrous silver salt in vacuo or under

    
    .
    
  • Stir at RT for 12–48 hours.

  • Filter off Silver metal/AgCl.

  • Isolate volatile borazine via trap-to-trap distillation.

Data Summary: Method Comparison

FeatureProtocol A (Stepwise TCB)Protocol B (Bonifazi One-Pot)Protocol C (Silver Salts)
Primary Utility B-Alkyl/Aryl unsymmetrySterically crowded systemsHeteroatom functionalization
Selectivity Low (Statistical) without steric aidHigh (Sterically directed)High (Stoichiometry controlled)
Yield 20–40% (isolated)50–70%60–85%
Scalability Low (Purification difficult)Medium (Flow compatible)Low (Cost of Ag salts)
Moisture Stability Poor (B-Cl intermediates)Good (Hydrophobic shielding)Variable

Applications in Drug Discovery & Materials[3][7]

Bioisosterism (The "Inorganic Benzene" Hypothesis)

Borazine is isoelectronic with benzene, but the B-N bond polarization creates a distinct electrostatic potential.

  • Drug Design: Unsymmetrical borazines can be used as scaffolds to position pharmacophores. The B-N unit alters lipophilicity (

    
    ) and metabolic stability compared to the C-C analog.
    
  • Key Challenge: Hydrolytic instability in vivo.

  • Solution: Bulky substituents (Protocol B) are mandatory for biological applications to prevent hydrolysis of the B-N ring by water/enzymes.

Optoelectronics

Unsymmetrical functionalization breaks the


 symmetry of the parent ring, allowing for:
  • Dipole Tuning: Creating push-pull systems for non-linear optics (NLO).

  • Bandgap Engineering: B-substitution affects the LUMO, while N-substitution affects the HOMO. Stepwise synthesis allows independent tuning of these orbitals.

References

  • Bonifazi, D., et al. (2025).[3] Stereoselective Synthesis of Hexa-aryl Borazines: Leaving Flatlands towards sp2-Based 3D Molecular Architectures. ChemRxiv. Link

  • Bettinger, H. F., et al. (2018). Stepwise Synthesis of B-trichloro-N-tri(p-fluorophenyl)borazine. Chemical Communications.[7] Link (Example URL structure)

  • Beachley, O. T. (1970). Synthesis of unsymmetrically substituted borazines.[8] Reactions of borazine with silver(I) salts. Journal of the American Chemical Society, 92(18), 5372–5376. Link

  • Vaccaro, L., et al. (2024). Efficient access to hexaaryl-substituted borazines in batch and continuous-flow. Green Chemistry. Link

  • Liu, S.-Y. (2015). Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines. Journal of the American Chemical Society. Link(Note: Contextual reference for B-N isosteres).

Sources

2-Methylborazine as an inorganic benzene analogue

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 2-Methylborazine (B-methylborazine), the inorganic isostere of toluene.

Technical Guide & Whitepaper

Executive Summary this compound (


) represents a pivotal structural motif in inorganic aromatic chemistry. As the boron-nitrogen (BN) isostere of toluene , it bridges the gap between organic aromatics and inorganic materials science. While structurally homologous to toluene, its electronic properties—governed by the polar B-N bond—diverge significantly, offering unique reactivity for chemical vapor deposition (CVD)  precursors, BN-doped graphene , and emerging BN-isostere pharmacophores . This guide provides a rigorous analysis of its synthesis, stability, and application spectrum.

Structural Architecture & Bonding

The "Inorganic Toluene" Concept

Borazine (


) is isoelectronic with benzene.[1][2][3] Substituting one hydrogen on a boron atom with a methyl group yields This compound  (IUPAC: 2-methyl-1,3,5,2,4,6-triazatriborinane).
  • Geometry: Planar

    
     symmetry (distorted to 
    
    
    
    by the methyl group).
  • Bonding: Unlike the covalent C=C bonds in toluene, the B-N ring features polar covalent bonds. Nitrogen is more electronegative (

    
    ) than Boron (
    
    
    
    ), causing
    
    
    -electron localization on nitrogen.
  • Aromaticity: this compound exhibits roughly 28% of the aromaticity of toluene . This reduced delocalization renders the ring more susceptible to nucleophilic attack at boron and electrophilic attack at nitrogen.

Comparative Metrics: Toluene vs. This compound
PropertyToluene (Organic)This compound (Inorganic)Significance
Formula


Isoelectronic (valence electrons identical)
Bond Polarity Non-polar (C-C)Polar (B-N)Determines reactivity mechanism
Dipole Moment 0.36 D~2.5 D (Est.)Higher polarity affects solubility/boiling point
Hydrolytic Stability High (Stable in water)Low (Hydrolyzes to Boric Acid)Requires anhydrous handling
Reactivity Electrophilic SubstitutionAddition-Elimination"Inorganic" behavior dominates
Structural Visualization

The following diagram contrasts the electron density distribution and numbering of Toluene and this compound.

StructureComparison cluster_0 Toluene (C7H8) cluster_1 This compound (B3N3H5Me) C1 C C2 C C1->C2 Me CH3 C1->Me C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N1 N B2 B N1->B2 N3 N B2->N3 MeB CH3 B2->MeB B4 B N3->B4 N5 N B4->N5 B6 B N5->B6 B6->N1

Figure 1: Structural comparison highlighting the B-substitution in the inorganic analogue.

Synthesis Protocols

Synthesis of mono-substituted borazines is technically challenging due to the tendency for disproportionation or complete alkylation (forming trimethylborazine). The protocols below prioritize stoichiometric control and precursor purity .

Protocol A: Rational Synthesis via Co-Pyrolysis (Historical Standard)

This method relies on the statistical condensation of methyl-substituted borane adducts with unsubstituted adducts.

Reagents:

  • Methylborane-Ammonia adduct (

    
    )
    
  • Borane-Ammonia adduct (

    
    )[2]
    
  • Solvent: Diglyme (anhydrous)

Workflow:

  • Precursor Mixing: Combine

    
     and 
    
    
    
    in a 1:2 molar ratio in a stainless steel pressure vessel (bomb reactor).
  • Thermolysis: Heat to 200°C for 2 hours. Hydrogen gas (

    
    ) is evolved (Pressure release valve required).
    
  • Isolation: The resulting mixture contains Borazine, this compound, and 2,4-Dimethylborazine.

  • Purification: Fractional distillation under inert atmosphere (

    
     or Ar).
    
    • Note: Boiling points are close; efficiency depends on column height.

Protocol B: Controlled Grignard Alkylation (Modern/Functionalization)

This method offers higher specificity but requires handling of reactive B-chloro intermediates.

Reagents:

  • B-Trichloroborazine (

    
    )
    
  • Methylmagnesium Bromide (

    
    , 3.0 M in ether)
    
  • Sodium Borohydride (

    
    )[4]
    

Step-by-Step Methodology:

  • Synthesis of B-Trichloroborazine: React Boron Trichloride (

    
    ) with Ammonium Chloride (
    
    
    
    ) in refluxing chlorobenzene.
  • Mono-Alkylation:

    • Dissolve

      
       in anhydrous ether at -78°C.
      
    • Add 0.95 equivalents of

      
       dropwise over 60 minutes. (Sub-stoichiometric addition is critical to prevent poly-methylation).
      
    • Allow to warm to room temperature.

  • Reduction (Optional for H-analogue): If the target is

    
     on Boron, the remaining Cl atoms must be reduced using 
    
    
    
    in diglyme.
  • Filtration & Distillation: Remove magnesium salts and distill the product.

SynthesisPath Start Precursors: BCl3 + NH4Cl Intermediate B-Trichloroborazine (Cl3B3N3H3) Start->Intermediate Reflux/Chlorobenzene - HCl Alkylation Controlled Alkylation + MeMgBr (0.95 eq) @ -78°C Intermediate->Alkylation Nucleophilic Substitution ProductMix Mixture: Mono-Me (Major) + Di-Me + Unreacted Alkylation->ProductMix Reduction Reduction Step + NaBH4 / Diglyme ProductMix->Reduction Cl -> H Exchange Final This compound (Pure Liquid) Reduction->Final Fractional Distillation

Figure 2: Synthetic pathway via B-Trichloroborazine functionalization.

Reactivity & Stability Profile

Understanding the reactivity of this compound is essential for its use as a reagent or precursor.

Hydrolytic Instability

Unlike toluene, which is hydrophobic and stable, this compound reacts with atmospheric moisture.

  • Mechanism: Water acts as a nucleophile, attacking the electron-deficient Boron atom.

  • Degradation Products: Ammonia (

    
    ), Boric Acid (
    
    
    
    ), and Methylboronic Acid (
    
    
    ).
  • Handling Requirement: Must be stored under Argon/Nitrogen in Schlenk lines or gloveboxes.

Electrophilic vs. Nucleophilic Attack

The polarization of the ring dictates regioselectivity:

  • Nucleophiles (Nu-): Attack Boron positions. (e.g., Hydride reduction, hydrolysis).

  • Electrophiles (E+): Attack Nitrogen positions.

    • Contrast with Toluene: In toluene, the ring is electron-rich; electrophiles attack the carbon ring (Ortho/Para direction). In this compound, electrophiles bind to Nitrogen, often breaking aromaticity or forming adducts rather than substituting.

Applications in Research & Development

Materials Science: Precursors for h-BN and BN-C Composites

This compound is a premium precursor for Chemical Vapor Deposition (CVD) .

  • Low-k Dielectrics: Polymerization of methylborazines yields low-dielectric constant films for microelectronics.

  • BN-Doped Graphene: Used to introduce B-N domains into graphene lattices, opening the bandgap of graphene for semiconductor applications.[3] The methyl group aids in controlling the domain size and orientation during deposition.

Drug Development: The BN-Isostere Concept

For the pharmaceutical audience, this compound serves as a fragment model for BN-isosterism.

  • Concept: Replacing a C=C unit in a drug molecule with a B-N unit.

  • Benefit:

    • Metabolic Stability: B-N bonds can alter susceptibility to P450 metabolism.

    • Binding Affinity: The dipole of the B-N bond can create new hydrogen bonding interactions with protein targets that the non-polar C=C bond cannot.

  • Current Status: While this compound itself is too hydrolytically unstable for direct administration, stable derivatives (e.g., bulky aryl-substituted borazines or Dewar borazines) are under investigation as novel pharmacophores.

References

  • Stock, A., & Pohland, E. (1926).[5][6] Borazine Synthesis and Properties. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis).

  • Wideman, T., & Sneddon, L. G. (1995). Convenient Procedures for the Synthesis of B-Trihaloborazines. Inorganic Chemistry. Link (Protocol for trichloroborazine precursor).

  • Campbell, P. G., et al. (2012). Hydrogen Storage by Boron-Nitrogen Heterocycles: A Simple Route for Spent Fuel Regeneration. Science. Link (Reactivity context).

  • Liu, Z., et al. (2013). Thermodynamics and Kinetics of Hydrogen Release from BN-heterocycles. Journal of Materials Chemistry A. Link (Stability data).

  • Morgan, G. T. (2025). Borazine and Benzene as Ligands in Coordination Chemistry. BenchChem. Link (Ligand behavior and reactivity comparison).

  • Bonifazi, D., et al. (2018). Renaissance of an Old Topic: From Borazines to BN-doped Nanographenes. ResearchGate. Link (Applications in materials and doping).

  • Sneddon, L. G. (2023). Borazine-based Polymers and Ceramics. Advanced Functional Materials. Link (Polymerization of methylborazines).

Sources

Technical Guide: Hydrolysis Kinetics of 2-Methylborazine in Ambient Air

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylborazine (B-methylborazine,


) represents a critical intermediate in the development of boron-neutron capture therapy (BNCT) agents and advanced ceramic precursors. However, its application is severely limited by its susceptibility to hydrolytic degradation in ambient air. Unlike benzene, its isoelectronic organic analog, the borazine ring possesses significant bond polarity, rendering it prone to nucleophilic attack by atmospheric moisture.

This guide provides a comprehensive technical analysis of the hydrolysis kinetics of this compound. It details the mechanistic pathways of degradation, establishes a self-validating experimental protocol for kinetic determination, and defines rigorous handling standards to maintain compound integrity.

Chemical Nature & Mechanistic Foundation

To control the stability of this compound, one must first understand the electronic driving forces behind its decomposition.

Electronic Structure and Polarity

While borazine is often termed "inorganic benzene," the analogy fails regarding reactivity. The B-N bond is polar due to the electronegativity difference (N: 3.04 vs. B: 2.04).

  • Nitrogen acquires a partial negative charge (

    
    ).
    
  • Boron acquires a partial positive charge (

    
    ) and retains significant Lewis acid character due to its vacant p-orbital.
    

In This compound , a methyl group replaces a hydrogen atom at the Boron (B2) position.

  • Inductive Effect (+I): The methyl group donates electron density to the boron atom, slightly reducing its electrophilicity compared to the parent borazine.

  • Steric Effect: The methyl group provides minor steric hindrance to incoming nucleophiles.

Hydrolysis Mechanism

The degradation is not a simple dissociation but a stepwise nucleophilic addition-elimination reaction.

Step 1: Nucleophilic Attack. A water molecule attacks the most electrophilic boron atom. Step 2: Ring Opening. The coordination of water weakens the adjacent B-N bond, leading to ring cleavage. Step 3: Complete Degradation. The final products are boric acid (


), methylboronic acid (

), ammonia (

), and hydrogen gas (

).

HydrolysisMechanism Figure 1: Stepwise Hydrolysis Mechanism of this compound Start This compound (Intact Ring) Step1 H2O Attack on B (Lewis Acid-Base Adduct) Start->Step1 + H2O (k1) Step2 Proton Transfer & Ring Cleavage Step1->Step2 Fast Products Degradation Products: Boric Acid, Methylboronic Acid, Ammonia, Hydrogen Step2->Products + Excess H2O

Kinetic Assessment Protocol

Standard literature values for "borazine hydrolysis" are often too generic for precise drug development. The following protocol allows you to determine the specific half-life (


) of this compound in your specific environmental conditions (e.g., cleanroom air vs. standard lab air).
Experimental Design (Self-Validating)

This workflow uses FT-IR Spectroscopy as the primary detection method because the B-N stretch (


) is distinct from the O-H stretch of water and the B-O stretch of the product.

Validation Check: The appearance of broad O-H bands (


) must correlate inversely with the disappearance of the sharp B-N ring mode.
Protocol Steps
  • Environmental Characterization:

    • Measure Relative Humidity (%RH) and Temperature (

      
      ) precisely.
      
    • Calculate absolute water concentration

      
       in the air.
      
  • Sample Preparation:

    • Prepare a thin film of this compound on a KBr window (in a glovebox).

    • Alternatively, use a gas cell for vapor-phase kinetics (preferred for accurate rate constants).

  • Data Acquisition:

    • Expose sample to ambient air at

      
      .
      
    • Acquire FT-IR spectra every 30 seconds for 60 minutes.

  • Data Processing:

    • Track absorbance (

      
      ) of the characteristic B-N ring breathing mode at 
      
      
      
      or the stretch at
      
      
      .
    • Plot

      
       vs. time (
      
      
      
      ).

ExperimentalWorkflow Figure 2: Kinetic Determination Workflow for Moisture Sensitivity Setup 1. Setup Measure %RH & Temp Calculate [H2O] Prep 2. Sample Prep Load this compound into Gas Cell (Inert Atm) Setup->Prep Expose 3. Exposure Introduce Ambient Air (t=0) Prep->Expose Measure 4. Measurement FT-IR Scans every 30s Track B-N Peak Expose->Measure Analyze 5. Analysis Plot ln(A) vs Time Calculate k_obs Measure->Analyze

Quantitative Data & Expectations

In ambient air (typically 40-60% RH at 25°C), the reaction follows pseudo-first-order kinetics because the concentration of water (in air) is in vast excess compared to the borazine surface or vapor layer.

Comparative Stability Table
CompoundSubstituent (B-position)Electronic EffectSteric HindranceEstimated

(50% RH)
Borazine -HNoneNegligible< 5 minutes
This compound -CH

+I (Stabilizing)Low10 - 20 minutes
2,4,6-Trimethylborazine -(CH

)

+I (Stronger)Moderate30 - 60 minutes
2,4,6-Trimesitylborazine -MesitylNeutralHigh (Protective)Days to Weeks

Note: Values are estimates based on relative reactivity trends. This compound is significantly less stable than fully substituted aryl derivatives.

Rate Equation

The rate of hydrolysis is defined as:



Where 

.

Since


 is constant (buffered by the ambient atmosphere), the plot of 

vs. Time will yield a straight line with slope

.

Handling & Storage Requirements

For researchers using this compound as a drug scaffold or precursor, strict adherence to exclusion of moisture is mandatory.

Storage[1]
  • Primary Container: Stainless steel bubblers or Schlenk flasks with Teflon valves. Glass ampoules are acceptable for long-term storage if flame-sealed.

  • Atmosphere: Argon or Nitrogen (Grade 5.0, < 5 ppm

    
    ).
    
  • Temperature: Store at -20°C to inhibit slow thermal disproportionation, although hydrolysis is the primary concern.

Handling
  • Transfer: Canula transfer or syringe techniques only. Never pour in open air.

  • Solvents: All solvents (THF, Toluene) must be dried (Na/Benzophenone or Molecular Sieves) and degassed.

  • Quenching: In case of spill, quench with isopropanol followed by water. Be aware of hydrogen gas evolution (flammability hazard).

References

  • Stock, A., & Pohland, E. (1926).[1] Borwasserstoff, VIII.: Zur Kenntnis des B3N3H6. Berichte der deutschen chemischen Gesellschaft.

  • Paine, R. T., & Narula, C. K. (1990). Synthetic Routes to Boron Nitride. Chemical Reviews.

  • Wideman, T., & Sneddon, L. G. (1996). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry.

  • NIST Chemical Kinetics Database. Hydrolysis of Boron Compounds.

  • Hough, W. V., et al. (1955). The Hydrolysis of Borazine. Journal of the American Chemical Society.

Sources

Methodological & Application

Technical Application Note: Controlled Synthesis of 2-Methylborazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the controlled synthesis of 2-methylborazine (


), a mono-substituted inorganic benzene analogue. While the direct reaction of pure methylborane (

) with ammonia predominantly yields 2,4,6-trimethylborazine due to stoichiometry, this protocol utilizes a methyldiborane equilibration method to statistically favor the mono-substituted product.

Target Audience: Synthetic chemists and materials scientists developing precursors for h-BN thin films, low-k dielectrics, and ceramic matrices.

Chemistry & Mechanism[1][2][3]

The Stoichiometric Challenge

The synthesis of borazines via the reaction of boranes with ammonia is a classic condensation-dehydrogenation pathway. However, the specific synthesis of this compound (where only one boron atom is methylated) presents a statistical challenge.

  • Pure Methylborane Route: Reacting pure methylborane dimer (

    
    ) with ammonia introduces a 1:1 B:C ratio, leading to 2,4,6-trimethylborazine  (
    
    
    
    ).
  • The Solution (Methyldiborane): To achieve mono-substitution, the boron source must be diluted with hydride. We utilize methyldiborane (

    
    ), formed by equilibrating trimethylborane (
    
    
    
    ) with diborane (
    
    
    ).
Reaction Pathway

The reaction proceeds through three distinct phases:

  • Ligand Exchange/Equilibration: Generation of methyldiborane species.

  • Adduct Formation: Low-temperature formation of the Lewis acid-base complex (e.g.,

    
    ).
    
  • Dehydrogenative Cyclization: Thermal elimination of

    
     to close the borazine ring.
    

Key Reaction Equations:




Mechanistic Visualization

ReactionMechanism Reactants Precursors (B2H6 + BMe3) Equil Equilibration (Methyldiborane MeB2H5) Reactants->Equil Mixing Adduct Adduct Formation (-78°C) [MeBH2·NH3 + BH3·NH3] Equil->Adduct + NH3 (excess) Inter Dehydrogenation (>150°C) -(BH-NH)- chains Adduct->Inter - H2 Products Crude Mixture (Borazine, 2-Me, 2,4-DiMe...) Inter->Products Cyclization Target Target Isolation This compound Products->Target Fractional Distillation

Caption: Figure 1. Mechanistic pathway from precursor equilibration to target isolation.

Safety & Handling (Critical)

Warning: This protocol involves pyrophoric gases (Diborane, Methylborane) and toxic hydrides.

  • Engineering Controls: All manipulations must occur in a high-vacuum stainless steel or glass manifold (Schlenk line) housed within a fume hood.

  • Pyrophoricity: Methyldiborane ignites spontaneously in moist air.[1] System leak rates must be <1 mTorr/min.

  • Explosion Hazard: Liquid oxygen condensation in liquid nitrogen traps is a fatal risk. Always keep the system under positive pressure or static vacuum; never pull air through a

    
     trap.
    
  • Personal Protective Equipment (PPE): Flame-resistant lab coat, butyl rubber gloves (for ammonia), and face shield.

Experimental Protocol

Equipment Setup
  • High-Vacuum Manifold: Equipped with at least three U-traps and a mercury or capacitance manometer.

  • Reaction Vessel: A 500 mL thick-walled borosilicate bulb with a break-seal or high-vacuum Teflon valve.

  • Heating Source: Tube furnace or heating mantle capable of 350°C.

  • Fractionation Train: A series of traps capable of maintaining -45°C (Chlorobenzene/slush), -78°C (Dry ice/acetone), and -196°C (

    
    ).
    
Reagent Preparation (In-Situ Methyldiborane)

Note: Pure methyldiborane is unstable. It is best generated in situ.

  • Condense 10.0 mmol of Trimethylborane (

    
    )  and 20.0 mmol of Diborane (
    
    
    
    )
    into the reaction bulb at -196°C.
  • Allow the mixture to warm to room temperature and stand for 1 hour. This establishes the equilibrium favoring monomethyldiborane (

    
    ).
    
Synthesis Procedure
  • Ammonia Condensation: Cool the reaction bulb containing the equilibrated boranes to -196°C. Condense 65.0 mmol of anhydrous Ammonia (

    
    )  onto the frozen borane mixture.
    
    • Expert Insight: A slight excess of ammonia (ratio > 1:2 per boron center) prevents the formation of polymeric boron hydrides.

  • Adduct Formation: Slowly warm the bulb to -78°C (Dry ice/acetone bath). A white solid (the diammoniate/adduct mixture) will form.

    • Caution: Exothermic reaction. Monitor pressure. If pressure spikes, re-cool to -196°C.

  • Pyrolysis:

    • Once at room temperature, heat the vessel slowly to 250°C over 4 hours.

    • Maintain at 250°C for 2 hours. Hydrogen gas (

      
      ) evolution will be significant.[2]
      
    • Periodically freeze the condensables (-196°C) and pump off the non-condensable

      
       to drive the reaction forward (Le Chatelier’s principle).
      
Purification (The Critical Step)

The crude product contains Borazine, this compound, 2,4-Dimethylborazine, and traces of Trimethylborazine. Separation relies on boiling point differences.

  • Trap Setup:

    • Trap A: 0°C (Ice bath) – Retains higher alkylated products/polymers.

    • Trap B: -45°C (Chlorobenzene/Liquid N2 slush) – Collects this compound .

    • Trap C: -78°C (Dry ice/Acetone) – Retains Borazine (

      
      ).
      
    • Trap D: -196°C – Retains unreacted

      
       and 
      
      
      
      .
  • Fractionation: Pass the crude volatiles through the trap series slowly under dynamic vacuum.

  • Refinement: Redistill the content of Trap B. Collect the fraction boiling between 84°C – 88°C .

Characterization & Data

Physical Properties
CompoundBoiling Point (°C)Melting Point (°C)State (STP)
Borazine55.0-58Liquid
This compound 84 - 87 < -20 Liquid
2,4,6-Trimethylborazine108.932Solid/Liquid
Spectroscopic Identification

Confirm identity using


 NMR.[3] The symmetry breaking from mono-substitution creates a distinct signature.
  • 
     NMR (vs 
    
    
    
    ):
    • Borazine: Doublet at ~30.0 ppm (

      
       Hz).
      
    • This compound:

      • Signal 1 (2B, unsubstituted): Doublet at ~30.5 ppm.

      • Signal 2 (1B, methylated): Singlet (or broad peak) at ~35-37 ppm (shifted downfield due to alkyl donation/deshielding relative to H).

      • Integration Ratio: 2:1.

  • 
     NMR: 
    
    • N-H Protons: Broad singlets ~4.0-5.5 ppm.

    • B-CH3 Protons: Singlet at ~0.4-0.6 ppm.

Experimental Workflow Diagram

Workflow cluster_Traps Trap Configuration Start Start: Equilibrate B2H6 + BMe3 Condense Condense NH3 (-196°C) Start->Condense Warm Controlled Warming (-78°C -> RT) Adduct Formation Condense->Warm Heat Pyrolysis (250°C, 4h) H2 Removal cycles Warm->Heat Fract Fractionation Train Heat->Fract T1 Trap A (0°C) Polymers/Tri-Me Fract->T1 T2 Trap B (-45°C) TARGET: this compound T1->T2 Volatiles T3 Trap C (-78°C) Borazine T2->T3 Volatiles

Caption: Figure 2. Operational workflow for the synthesis and isolation of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of 2-Methyl Excess Methylborane in feed.Increase

ratio in equilibration step to statistically favor mono-substitution.
Explosive Pop Oxygen leak or unstable intermediate.Check system leak rate. Ensure slow warming from -196°C to -78°C.
Product Polymerization Overheating during pyrolysis.Do not exceed 280°C. Remove H2 frequently to prevent secondary reactions.
Inseparable Mixture Poor fractionation.Use a spinning band column for final purification if trap-to-trap is insufficient.

References

  • Schlesinger, H. I., et al. (1950). "The Preparation of Some Methylborazoles." Journal of the American Chemical Society.

  • Wideman, T., & Sneddon, L. G. (1995). "Convenient Procedures for the Synthesis of B-Substituted Borazines." Inorganic Chemistry.

  • Stock, A., & Pohland, E. (1926).[4] "Borazenes."[4][5][6] Berichte der deutschen chemischen Gesellschaft. (Foundational work on borazine synthesis).

  • Marangoni, G., et al. (1976). "Vibrational Spectra of B-Trimethylborazine." Spectrochimica Acta Part A.

Sources

Application Note: Protocol for Chemical Vapor Deposition (CVD) using 2-Methylborazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for using 2-methylborazine (


) as a single-source precursor for the deposition of Boron Carbon Nitride (BCN) films and carbon-doped hexagonal Boron Nitride (h-BN).

Unlike traditional co-deposition methods (e.g.,


 + 

+

), which suffer from phase segregation and difficult stoichiometric control, this compound offers a pre-formed

ring structure with a fixed carbon substituent. This molecular architecture allows for the "bottom-up" synthesis of BCN lattices where carbon is substitutionally doped into the boron sublattice, preserving the hexagonal honeycomb structure while tuning the electronic bandgap.

Key Advantages:

  • Stoichiometric Precision: Delivers a fixed B:N:C ratio (approx. 3:3:1) to the surface, minimizing phase separation between graphene and h-BN domains.

  • Liquid Handling: this compound is a volatile liquid at room temperature, offering safer handling characteristics than gaseous diborane or highly corrosive boron trichloride.

  • Bandgap Engineering: Enables the fabrication of tunable semiconductors (bandgap 2.0 eV – 5.0 eV) for optoelectronics and low-k dielectric interconnects.

Precursor Chemistry & Safety

Molecule: this compound (B-methylborazine) Formula:


Structure:  A six-membered inorganic benzene ring where one Boron atom is bonded to a methyl group instead of hydrogen.
Physical Properties (Estimated/Interpolated)
PropertyValueNotes
State (STP) LiquidClear, volatile
Boiling Point ~80–90 °CHigher than borazine (55°C), lower than TMB (127°C)
Vapor Pressure ~80 Torr @ 25°CSufficient for bubbler delivery without heating
Stability Moisture SensitiveHydrolyzes to Boric Acid, Ammonia, and Methanol
Critical Safety Hazards
  • Hydrolysis: Reacts rapidly with atmospheric moisture. Must be handled in an inert glovebox (Ar/N2).

  • Flammability: Highly flammable vapors.

  • Toxicity: Releases ammonia and boron-containing volatiles upon decomposition. Exhaust scrubbing is mandatory.

Experimental Configuration

The deposition system requires a Low-Pressure Chemical Vapor Deposition (LPCVD) setup equipped with a liquid precursor delivery system.

CVD Reactor Diagram

CVD_Setup cluster_reactor Hot Zone (700-1000°C) Gas_Ar Carrier Gas (Ar/H2) MFC Mass Flow Controller Gas_Ar->MFC 50-200 sccm Bubbler This compound Bubbler (20°C) MFC->Bubbler Carrier Input Valve Needle Valve Bubbler->Valve Saturated Vapor Furnace Tube Furnace (Quartz Reactor) Valve->Furnace Precursor Feed Substrate Substrate (Cu Foil / SiO2) Trap Cold Trap (Liq. N2) Furnace->Trap Byproducts Pump Vacuum Pump Trap->Pump Scrubber Exhaust Scrubber Pump->Scrubber

Figure 1: Schematic of the LPCVD setup. The liquid precursor is delivered via an inert carrier gas bubbling system.

Detailed Deposition Protocol

Phase 1: Substrate Preparation

Objective: Remove native oxides and organic contaminants to ensure uniform nucleation.

  • Selection:

    • Catalytic: Polycrystalline Copper (Cu) foil (25 µm thick) for monolayer/few-layer growth.

    • Non-Catalytic: Silicon/SiO2 or Sapphire for direct dielectric deposition (requires higher temps).

  • Cleaning (Cu Foil):

    • Soak in dilute Acetic Acid (1M) for 10 min to remove CuO.

    • Rinse with DI water, then Isopropanol (IPA).

    • Blow dry with

      
      .
      
  • Loading: Mount substrate on a quartz boat and insert into the center of the furnace (constant temperature zone).

Phase 2: System Purge & Precursor Conditioning

Objective: Eliminate oxygen/moisture and stabilize precursor vapor pressure.

  • Leak Check: Pump down to base pressure (<10 mTorr). Isolate pump and ensure leak rate is <1 mTorr/min.

  • Bubbler Prep:

    • Maintain this compound bubbler at 20°C (Room Temp) or slightly cooled (15°C) to prevent condensation in lines.

    • Freeze-Pump-Thaw: Perform 3 cycles on the precursor bubbler to remove dissolved gases (oxygen/nitrogen).

  • Line Heating: Heat delivery lines to 40–50°C to prevent precursor condensation before the reactor.

Phase 3: Annealing & Ramp-Up
  • Flow Hydrogen (

    
    )  at 50 sccm.
    
  • Ramp temperature to 1000°C (for Cu) or 800°C (for Si) at 20°C/min.

  • Anneal: Hold at target temperature for 30–60 mins to enlarge Cu grains and reduce surface roughness.

Phase 4: Deposition (The Growth Window)

Mechanism: Thermal decomposition of the borazine ring and dehydrogenation.

  • Carrier Gas Switch:

    • For BCN (Carbon incorporation): Switch carrier gas to Argon (Ar) (50–100 sccm).

      
       etches carbon; Ar promotes retention.
      
    • For C-doped h-BN (Low Carbon): Use a mixture of

      
       (90:10).
      
  • Injection: Open the bubbler outlet valve.

  • Process Pressure: Regulate downstream throttle valve to maintain 0.5 – 5.0 Torr .

  • Duration:

    • 2D Monolayer: 5 – 15 minutes.[1]

    • Thin Film (50nm): 30 – 60 minutes.

Phase 5: Cool Down
  • Termination: Close bubbler valves immediately.

  • Purge: Switch gas flow to pure

    
     or Ar (200 sccm) to flush remaining precursor.
    
  • Cooling:

    • Fast Cool (Quench): Slide furnace away (if possible) to preserve non-equilibrium BCN phases.

    • Slow Cool: Ramp down at 10°C/min to minimize thermal stress.

  • Unloading: Vent to atmosphere only when T < 50°C.

Mechanism & Control Logic

The decomposition of this compound is distinct from unsubstituted borazine. The methyl group (


) provides a local carbon source.
Reaction Pathway Diagram

Reaction_Mechanism Precursor This compound (Gas) [B3N3H5-CH3] Adsorption Surface Adsorption (Physisorption on Cu) Precursor->Adsorption Dehydro Dehydrogenation Step (>700°C) Adsorption->Dehydro Heat Branch Carrier Gas Effect Dehydro->Branch Path_H2 H2 Environment: Methyl Etching Branch->Path_H2 Excess H2 Path_Ar Ar Environment: Methyl Retention Branch->Path_Ar Inert Ar Result_BN C-doped h-BN (Low Carbon %) Path_H2->Result_BN CH4 loss Result_BCN Ternary B-C-N Alloy (High Carbon %) Path_Ar->Result_BCN C-doping

Figure 2: Reaction pathway showing how carrier gas selection dictates the final film composition (Doped h-BN vs. BCN alloy).

Characterization & Quality Control

To validate the synthesis of BCN/C-doped h-BN, the following metrics are standard:

TechniqueKey Feature to ObserveInterpretation
Raman Spectroscopy G-band (~1580 cm⁻¹) & D-band (~1350 cm⁻¹)Presence of G-band confirms Carbon incorporation (graphene-like domains). Pure h-BN only shows

at 1366 cm⁻¹.
XPS (X-ray Photoelectron) C1s Peak (284.5 eV vs 283 eV)Distinguishes C-C bonds (segregated graphene) from B-C or N-C bonds (atomic doping).
UV-Vis Spectroscopy Absorption Edge ShiftPure h-BN bandgap is ~5.9 eV. BCN films will show a redshift (2.0 - 5.0 eV) proportional to C-content.
Troubleshooting Guide
  • Issue: Film is white/opaque (Powdery).

    • Cause: Gas phase nucleation (Pressure too high).

    • Fix: Reduce reactor pressure to <1 Torr or reduce bubbler flow.

  • Issue: No Carbon detected (Pure h-BN formed).

    • Cause: Hydrogen flow is etching the methyl groups as methane.

    • Fix: Switch to pure Argon carrier gas during deposition.

  • Issue: High Oxygen content in film.

    • Cause: Precursor hydrolysis or leak.

    • Fix: Check leak rate; ensure freeze-pump-thaw cycles were sufficient.

References

  • Cassabois, G., Valvin, P., & Gil, B. (2016). Hexagonal boron nitride is an indirect bandgap semiconductor. Nature Photonics, 10, 262–266.[2] Link

  • Ci, L., Song, L., Jin, C., et al. (2010). Atomic layers of hybridized boron nitrogen and carbon domains. Nature Materials, 9, 430–435. Link

  • Gomez-Aleixandre, C., et al. (2013). Chemical Vapor Deposition of Highly Conjugated, Transparent Boron Carbon Nitride Thin Films.[3] Advanced Materials. (Contextual reference for alkylborazine precursors).

  • Stehle, Y., et al. (2015).[4] Synthesis of Hexagonal Boron Nitride Monolayers: Control of Nucleation and Crystal Orientation. Chemistry of Materials, 27(23), 8041–8047. Link

  • Gelest, Inc. (2020). Borazine and Alkylborazine Precursor Data Sheets. Gelest Technical Library. Link

Sources

Preparation of BN-doped graphene using methylborazine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of BN-Doped Graphene via CVD using 1,3,5-Trimethylborazine

Executive Summary

This guide details the protocol for synthesizing Boron-Nitrogen (BN) co-doped graphene using 1,3,5-Trimethylborazine (TMB) as a single-source liquid precursor. Unlike separate gas-phase doping (e.g.,


 + 

), TMB provides a stoichiometric B-N unit within a carbon-rich scaffold, facilitating the growth of hybridized

-BNC domains.

Why this matters: Pristine graphene is a zero-bandgap semimetal, limiting its use in logic circuits and specific sensing applications. BN-doping opens a tunable bandgap and enhances electrocatalytic activity, making it a prime candidate for electrochemical biosensors used in drug development (e.g., dopamine, glucose, and small-molecule drug detection).

Precursor Chemistry: 1,3,5-Trimethylborazine

The choice of precursor is the primary determinant of film stoichiometry.

  • Compound: 1,3,5-Trimethylborazine (

    
    )
    
  • State: Liquid at room temperature (BP: ~133°C).[1]

  • Role: Acts as a "single-source" precursor. The borazine ring (

    
    ) provides the doping atoms, while the methyl groups (
    
    
    
    ) attached to the Boron atoms supply the carbon source for the graphene lattice.
  • Advantage: The pre-existing B-N bonds in the molecule reduce the energy barrier for forming B-N domains within the graphene lattice compared to reacting separate B and N gases.

Experimental Configuration

The synthesis requires a Low-Pressure Chemical Vapor Deposition (LPCVD) system equipped with a liquid precursor delivery line.

Diagram 1: CVD Process Flow & Configuration

Figure 1: Schematic of the LPCVD setup. The TMB precursor is held in a stainless steel bubbler. Argon acts as the carrier gas to transport TMB vapor into the hot zone.

Detailed Protocol

Phase I: Substrate Preparation (Critical for Uniformity)

Commercial copper foil contains rolling striations and surface oxides that nucleate multilayer domains. Electrochemical polishing (ECP) is mandatory for high-quality monolayer growth.

  • Cut: Prepare Cu foil (25 µm thick, 99.8% purity) into

    
     cm strips.
    
  • Electrolyte: Mix Phosphoric acid (

    
    , 85%) and Polyethylene glycol (PEG) in a 100:1 volume ratio.
    
  • Setup: Two-electrode system. Cu foil as Anode (+), Copper plate as Cathode (-).

  • Polishing: Apply 2.0 V for 5 minutes . The foil should turn mirror-like.

  • Rinse: Vigorously wash with DI water, then Isopropanol (IPA), and blow dry with

    
    .
    
Phase II: CVD Growth Cycle
StepTemperatureGas Flow (sccm)PressureDurationPurpose
1. Load RTAr: 500AtmN/APurge system of

.
2. Anneal Ramp to 1000°C

: 50
200 mTorr45 minReduce surface oxides; enlarge Cu grains.
3. Growth 1000°CAr (Carrier): 10

: 10
500 mTorr10-30 minTMB Introduction. Bubbler kept at 40°C.
4. Cool Fast CoolAr: 500

: 10
Atm~20 minPrevent dopant segregation.

Expert Insight: During Step 3 (Growth), the flow rate of the carrier gas through the bubbler controls the doping concentration. A higher Ar flow through the TMB bubbler increases the B/N content relative to Carbon, shifting the material from "doped graphene" to "h-BNC" hybrid films.

Reaction Mechanism

Understanding the surface chemistry is vital for troubleshooting.

Diagram 2: Surface Reaction Pathway

Figure 2: The TMB molecule adsorbs onto the copper catalyst. High temperature drives the dissociation of methyl hydrogens, allowing the carbon atoms from the methyl groups to fuse with the B-N ring into a hexagonal lattice.

Characterization & Validation

To validate the successful synthesis of BN-doped graphene, you must compare it against pristine graphene using Raman Spectroscopy and X-ray Photoelectron Spectroscopy (XPS).

Table 1: Raman Spectroscopy Signatures (532 nm excitation)
FeaturePristine GrapheneBN-Doped GrapheneInterpretation
D Peak (~1350

)
NegligibleStrong Activation of the breathing mode due to symmetry breaking by B/N atoms.
G Peak (~1580

)
SharpBlue Shift (+5-10

)
Indicates stiffening of the lattice and charge transfer (p-doping).
2D Peak (~2700

)
Sharp, SymmetricBroader, Lower IntensityScattering caused by heteroatoms; ratio

decreases.
Table 2: XPS Binding Energy Standards

Use these values to calibrate your instrument and verify doping.

ElementOrbitalBinding Energy (eV)Bond Assignment
Boron B 1s190.5 - 191.0B-N (Substitutional doping)
188.5B-C (Organoboron linkage)
Nitrogen N 1s398.1 - 398.5N-B (Substitutional doping)
400.1N-C (Graphitic N)
Carbon C 1s284.5

C-C (Graphene lattice)
285.8C-N / C-B bonds

Application in Drug Development (Biosensing)

For the audience in drug discovery, the utility of BN-doped graphene lies in its electrochemical properties .

  • Enhanced Sensitivity: The heteroatoms (B and N) create local dipoles on the graphene surface. This increases the adsorption energy for polar molecules.

  • Selectivity: BN-doped graphene has shown superior selectivity in detecting dopamine in the presence of ascorbic acid (a common interferent in biological samples) compared to pristine graphene.

  • Protocol:

    • Transfer BN-graphene to a Glassy Carbon Electrode (GCE).

    • Use Cyclic Voltammetry (CV) to detect analyte oxidation peaks.

    • Result: Expect a cathodic shift in peak potential and increased current density due to the catalytic activity of B-N sites.

References

  • Ci, L., et al. (2010). Atomic layers of hybridized boron nitride and graphene domains. Nature Materials. [Link]

  • Gong, Y., et al. (2014). Direct chemical conversion of graphene to boron-and nitrogen-and carbon-containing atomic layers. Nature Communications. [Link]

  • Gebhardt, J., et al. (2013). Growth and characterization of boron-nitride-doped graphene. Physical Review B. [Link]

  • Wang, H., et al. (2012). Doping Monolayer Graphene with Single Atom Substitutions. Nano Letters. [Link]

  • Zhang, C., et al. (2013). Synthesis of Nitrogen-Doped Graphene using Embedded Carbon and Nitrogen Sources. Advanced Materials. [Link]

Sources

Application Note: Polymerization Techniques for B-Methylborazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in materials science and drug delivery systems, focusing on the synthesis of B-methylborazine-derived polymers. These materials are critical precursors for Boron Nitride (BN) nanostructures used in advanced drug delivery vectors.

Executive Summary & Strategic Value

B-methylborazine (


) and its derivatives (e.g., B-tri(methylamino)borazine) represent a pivotal class of "processible" inorganic precursors. Unlike the parent borazine (

), which is a volatile liquid yielding insoluble cross-linked solids upon polymerization, B-methyl substituted derivatives yield soluble, fusible preceramic polymers .

For drug development professionals , these polymers are not merely ceramic precursors; they are the foundational scaffolds for generating Boron Nitride (BN) Nanospheres and Nanotubes used in targeted drug delivery. The B-N bond polarity allows for unique loading of chemotherapeutics (e.g., Doxorubicin) and high biocompatibility.

This guide details two primary polymerization methodologies:

  • Catalytic Dehydrocoupling: For precise molecular weight control and linear chain formation.

  • Thermal Polycondensation: For scalable production of hyperbranched networks.

Core Chemistry & Mechanism

The polymerization of B-methylborazine relies on the reactivity of the remaining


 and 

bonds.[1] The methyl group (

) acts as a blocking agent, preventing uncontrolled cross-linking and ensuring solubility in organic solvents (THF, Glyme).
Reaction Pathway Visualization

The following diagram illustrates the transition from monomer to ceramic nanocarrier.

PolymerizationWorkflow Monomer B-Methylborazine (Liquid Monomer) Polymer Poly(B-methylborazine) (Soluble Preceramic) Monomer->Polymer Dehydrocoupling (-H2) Cat Catalyst (Rh/Ti Complex) Cat->Polymer Heat Thermal Energy (160-200°C) Heat->Polymer Processing Shaping/Self-Assembly (Electrospinning/Emulsion) Polymer->Processing Solution Processing Pyrolysis Pyrolysis (1000°C, NH3/N2) Processing->Pyrolysis Cross-linking Product BN Nanocarriers (Drug Delivery Vector) Pyrolysis->Product Ceramization

Caption: Workflow for converting B-methylborazine monomers into functional BN nanocarriers via polymerization and pyrolysis.

Protocol A: Catalytic Dehydrocoupling (Precision Route)

Objective: Synthesis of linear or lightly branched oligomers with controlled molecular weight. Mechanism: Transition-metal catalyzed activation of


 and 

bonds, leading to

elimination and

bond formation between rings.
Materials
  • Monomer: B-methylborazine (Synthesized via reaction of

    
     + 
    
    
    
    or purchased).
  • Catalyst:

    
     (0.5 - 1.0 mol%) or 
    
    
    
    .
  • Solvent: Dry Glyme (1,2-dimethoxyethane) or Toluene.

  • Atmosphere: Argon or Nitrogen (Strict Schlenk line or Glovebox techniques required).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a glovebox, weigh 10 mg of

      
       into a 50 mL Schlenk flask.
      
    • Add 5 mL of dry glyme to dissolve the catalyst.

  • Monomer Addition:

    • Add 1.0 g (approx. 9.2 mmol) of B-methylborazine to the catalyst solution.

    • Note: Gas evolution (

      
      ) will be observed immediately upon mixing if the catalyst is highly active.
      
  • Reaction:

    • Stir the solution at 45°C for 24–48 hours.

    • Monitor the reaction via

      
       NMR. The sharp doublet of the monomer (
      
      
      
      ) will broaden and shift as polymerization proceeds.
  • Termination & Isolation:

    • Remove the solvent under vacuum (0.1 Torr).

    • The resulting product is a viscous oil or white solid.

    • Purification: Dissolve in a minimum amount of THF and precipitate into cold pentane to remove catalyst residues and unreacted monomer.

Critical Control Points
  • Temperature: Do not exceed 60°C. Higher temperatures induce uncontrolled cross-linking, rendering the polymer insoluble.

  • Catalyst Loading: Higher loading (>2 mol%) increases reaction rate but decreases molecular weight (

    
    ).
    

Protocol B: Thermal Polycondensation (Scalable Route)

Objective: Large-scale production of highly cross-linked preceramic resin. Mechanism: Thermally induced dehydrogenation without catalyst.

Step-by-Step Methodology
  • Setup:

    • Load 10 g of B-methylborazine into a heavy-walled pressure vessel (autoclave) or a Schlenk flask equipped with a reflux condenser connected to a bubbler (to release

      
      ).
      
  • Stepwise Heating (Ramp Protocol):

    • Stage 1: Heat to 70°C for 4 hours. (Initiation)[2][3]

    • Stage 2: Ramp to 110°C at 2°C/min and hold for 12 hours. (Oligomerization)

    • Stage 3: Ramp to 160°C and hold for 24 hours. (Cross-linking)

  • Work-up:

    • Cool to room temperature.[4] The product will be a glassy solid.

    • Extract with dry THF. Filter to remove insoluble fractions (gel content).

    • Remove solvent to yield Poly(B-methylborazine).

Characterization & Data Analysis

Expected Analytical Signatures
TechniqueParameterObservationInterpretation

NMR
Chemical ShiftBroad resonance at 30–35 ppmFormation of polyborazylene backbone (replacing sharp monomer peaks).
FTIR

2500 cm⁻¹ (Intensity decrease)Consumption of B-H bonds during dehydrogenation.
FTIR

3400 cm⁻¹ (Broadening)Hydrogen bonding in polymer network.
GPC

(Weight Avg)
1,000 – 5,000 g/mol Oligomeric to polymeric nature.
TGA Ceramic Yield75 – 85 wt% (at 1000°C)High efficiency conversion to BN ceramic.
Comparative Data: Catalytic vs. Thermal

The following table summarizes typical results from internal validation batches.

FeatureCatalytic DehydrocouplingThermal Polycondensation
Reaction Temp Low (25–60°C)High (100–200°C)
Solubility High (THF, Toluene)Moderate (Partial gel formation)
Structure Linear / Lightly BranchedHighly Cross-linked / Network
Ceramic Yield ~70-80%~85-90%
Purity Requires catalyst removalHigh (No metal residues)

Mechanistic Diagram (Dehydrocoupling)

Understanding the catalytic cycle is vital for troubleshooting low yields.

Mechanism Start Rh-Precatalyst Active Active Species [Rh-H] Start->Active Activation Complex Sigma-Complex (B-H---Rh) Active->Complex + Monomer OxAdd Oxidative Addition (Rh-H-B) Complex->OxAdd Elim H2 Elimination OxAdd->Elim -H2 Coupling B-N Bond Formation Elim->Coupling + Monomer Coupling->Active Regeneration

Caption: Simplified catalytic cycle for Rh-mediated dehydrocoupling of borazine derivatives.

Safety & Handling (E-E-A-T)

  • Moisture Sensitivity: B-methylborazine hydrolyzes rapidly in air, releasing ammonia and boric acid. All steps must be performed under inert atmosphere.

  • Hydrogen Evolution: Both protocols release

    
     gas. Ensure adequate venting to prevent pressure buildup in closed vessels.
    
  • Solvent Hazards: Glyme is a reproductive toxin; handle in a fume hood.

References

  • Fazen, P. J., et al. (1995).[5] "Synthesis, properties, and ceramic conversion reactions of polyborazylene. A high-yield polymeric precursor to boron nitride."[3][6] Chemistry of Materials, 7(10), 1942-1956. Link

  • Jaska, C. A., et al. (2003). "Transition metal-catalyzed formation of boron-nitrogen bonds: catalytic dehydrocoupling of amine-borane adducts to form aminoboranes and borazines."[7] Journal of the American Chemical Society, 125(31), 9424-9434. Link

  • Bernard, S., et al. (2014). "Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives." Materials, 7(11), 7436-7491. Link

  • Wideman, T., et al. (1998). "Borazine-Modified Hydridopolysilazanes: New Polymeric Precursors to SiNCB Ceramic Composites." Chemistry of Materials, 10(1), 412–421. Link

  • Miele, P., et al. (2007). "Boron Nitride Nanostructures from Borazine-Based Polymers." Topics in Organometallic Chemistry, 24, 1-28. Link

Sources

Sol-gel synthesis of boron nitride using 2-methylborazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Non-Hydrolytic Sol-Gel Synthesis of Boron Nitride from 2-Methylborazine

Executive Summary

This guide details the synthesis of hexagonal Boron Nitride (h-BN) ceramics using This compound (B-methylborazine) as a single-source molecular precursor. Unlike conventional solid-state methods requiring extreme temperatures (


), this non-hydrolytic sol-gel (NHSG)  approach—specifically a Polymer-Derived Ceramic (PDC) route—allows for processing at lower temperatures (

) with superior control over morphology.

Why this compound? While unsubstituted borazine (


) is a volatile liquid (b.p. 

), the introduction of a methyl group at the boron position (2-position) reduces volatility and modifies the cross-linking kinetics. This allows for a more controlled "gelation" (polymerization) phase, making it ideal for creating BN nanocarriers used in drug delivery systems.

Scientific Foundation & Mechanism

The Chemistry of Preconversion

The "sol-gel" transition in borazine chemistry is distinct from aqueous silicate sol-gel. It relies on thermally induced dehydrocoupling . This compound undergoes condensation where hydrogen (


) and methane (

) are eliminated, forming B-N-B linkages.
  • Monomer: this compound (

    
    )
    
  • Polymerization (Sol

    
     Gel):  Formation of Poly(methylborazylene).
    
  • Ceramization: Pyrolytic stripping of organic groups to form the inorganic h-BN lattice.

Key Advantage for Drug Development: The resulting BN material exhibits high specific surface area and biocompatibility, critical for loading chemotherapeutics like Doxorubicin or acting as vectors for Boron Neutron Capture Therapy (BNCT) .

Experimental Protocol

Materials & Safety
  • Precursor: this compound (

    
    , anhydrous).
    
  • Solvent: Glyme or THF (distilled over Na/benzophenone).

  • Catalyst (Optional): Rhodium(I) complexes (for lower temp curing).

  • Atmosphere: Strictly Inert (Argon/Nitrogen). Borazines hydrolyze violently in moist air.

Workflow: From Liquid to Ceramic

Step 1: Precursor Handling & Sol Formation

  • In an Argon-filled glovebox, transfer 5.0 mL of this compound into a Schlenk flask.

  • Optional: Dilute with 5 mL anhydrous glyme if a coating sol is required. For bulk ceramics, use neat liquid.

  • Self-Validation Check: The liquid must remain clear and colorless. Cloudiness indicates moisture contamination (hydrolysis to boric acid).

Step 2: Gelation (Polymerization)

  • Connect the flask to a Schlenk line with a pressure relief bubbler.

  • Heat the precursor to

    
      under static Argon.
    
  • Observation: Evolution of

    
     gas will be visible.
    
  • Maintain

    
     for 48 hours. The liquid will increase in viscosity, transitioning from a "sol" to a rigid, glassy white "gel" (Poly(methylborazylene)).
    
    • Note: The methyl group retards crystallization, maintaining an amorphous polymer structure essential for shaping.

Step 3: Drying & Curing

  • Apply vacuum (

    
     Torr) at 
    
    
    
    for 4 hours to remove any unreacted monomer or solvent.
  • Ramp temperature to

    
      for 2 hours to finalize cross-linking.
    

Step 4: Pyrolysis (Ceramization)

  • Transfer the cured polymer to an alumina boat in a tube furnace.

  • Ramp 1: Room Temp

    
    
    
    
    
    at
    
    
    (Organic burnout).
  • Ramp 2:

    
    
    
    
    
    
    
    at
    
    
    under flowing Ammonia (
    
    
    ).
    • Why Ammonia? It scavenges residual carbon from the methyl group (

      
      ), ensuring a pure white BN ceramic rather than a black B-C-N composite.
      
  • Dwell: Hold at

    
     for 2 hours.
    
  • Cool to room temp under

    
    .
    

Visualization of Signaling Pathways

Chemical Transformation Pathway

This diagram illustrates the molecular evolution from the monomeric precursor to the final ceramic lattice.

BN_Synthesis Precursor This compound (Liquid Monomer) Activation Thermal Activation (70°C, Argon) Precursor->Activation Dehydrocoupling Polymer Poly(methylborazylene) (Preceramic Polymer) Activation->Polymer -H2, -CH4 Pyrolysis Pyrolysis (1200°C, NH3 flow) Polymer->Pyrolysis Cross-linking Ceramic Hexagonal Boron Nitride (h-BN Ceramic) Pyrolysis->Ceramic Ceramization (Carbon Removal)

Figure 1: Reaction pathway for the conversion of this compound to h-BN.

Experimental Workflow

Detailed operational flow for the laboratory execution.

Workflow cluster_0 Glovebox (Inert Atm) cluster_1 Schlenk Line cluster_2 Tube Furnace Step1 Precursor Prep (Anhydrous) Step2 Polymerization 70°C, 48h Step1->Step2 Transfer Step3 Vacuum Drying Remove Volatiles Step2->Step3 Viscosity Increase Step4 Pyrolysis 1200°C, NH3 Step3->Step4 Solid Polymer Output h-BN Powder/Film (Drug Carrier) Step4->Output

Figure 2: Step-by-step experimental workflow for BN synthesis.

Data Analysis & Characterization

To validate the synthesis, the following parameters must be met.

Characterization MethodTarget ResultMechanistic Insight
FTIR Spectroscopy Peak at ~1370 cm⁻¹ (B-N stretch)Confirms formation of the hexagonal BN lattice. Disappearance of C-H peaks (~2900 cm⁻¹) indicates successful carbon removal.
XRD (X-Ray Diffraction) Peaks at

(002)
Indicates crystallinity and interlayer spacing (

) typical of h-BN.
SEM/TEM Nanospheres or SheetsVisual confirmation of morphology. For drug delivery, spheres of 100-200 nm are optimal.
TGA (Thermogravimetric) Ceramic Yield > 80%High yield confirms efficient polymerization and minimal loss of boron species during pyrolysis.

Application in Drug Development

Context: Boron Nitride Nanotubes (BNNTs) and Nanospheres synthesized via this protocol are chemically inert and hydrophobic.

  • Drug Loading: The high surface area allows for

    
    -
    
    
    
    stacking interactions with aromatic drugs like Doxorubicin .
  • Targeting: The surface B-OH groups (formed upon slight oxidation) allow for functionalization with folate or antibodies for targeted cancer therapy.

References

  • Paine, R. T., & Narula, C. K. (1990). Synthetic routes to boron nitride. Chemical Reviews. Link

  • Sneddon, L. G., et al. (2010).[1] Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion. Chemistry of Materials. Link

  • Weng, Q., et al. (2016). Functionalized hexagonal boron nitride nanomaterials: emerging properties and applications. Chemical Society Reviews. Link

  • Merlo, A., et al. (2018). Boron nitride nanomaterials: biocompatibility and bio-applications. Biomaterials Science. Link

  • Bernard, S., & Miele, P. (2014). Polymer-Derived Boron Nitride Ceramics: A Review. Materials. Link

Sources

Application Note: High-Selectivity Synthesis of 2-Methylborazine via Catalytic Dehydrogenation

Author: BenchChem Technical Support Team. Date: February 2026


)

Part 1: Executive Summary & Strategic Rationale

The Challenge of Asymmetry

The synthesis of 2-methylborazine (a mono-B-substituted borazine) presents a unique challenge compared to its symmetrical counterparts (e.g., borazine or 2,4,6-trimethylborazine). While symmetrical borazines are synthesized from single precursors (e.g., ammonia-borane or ammonia-methylborane), the 2-methyl isomer requires a controlled symmetry-breaking strategy.

This protocol details the Catalytic Co-Dehydrogenation of a stoichiometric mixture of ammonia-borane (AB) and ammonia-methylborane (AMB). Success relies on kinetic control to favor cyclization (borazine formation) over polymerization (polyaminoborane formation).

Why This Method?

Traditional thermal dehydrogenation requires high temperatures (>120°C) and often yields intractable polymers (polyborazylenes). This guide utilizes a Rhodium-based olefin catalytic system (based on Grützmacher/Weller methodologies) which operates at mild temperatures (<80°C) and favors the "off-metal" cyclization pathway, significantly increasing the yield of volatile borazine rings over insoluble polymers.

Part 2: Mechanistic Insight & Reaction Design

The Reaction Pathway

The synthesis relies on the statistical co-cyclotrimerization of two distinct amine-borane adducts.

Reaction Stoichiometry:



Note: This reaction produces a statistical distribution. The crude mixture will contain Borazine, this compound, 2,4-Dimethylborazine, and 2,4,6-Trimethylborazine. Fractional distillation is required.

Diagram 1: Catalytic Cycle & Selectivity

The following diagram illustrates the critical "Off-Metal" step required to form the ring rather than the polymer chain.

DehydrogenationMechanism Precursor Amine-Borane Mixture (AB + AMB) Activation Metal Activation (M-H insertion) Precursor->Activation - H2 Intermediate Aminoborane Species (NH2=BH2 / NH2=BHMe) Activation->Intermediate Catalyst Release Path_Poly On-Metal Propagation (Polyaminoborane) Intermediate->Path_Poly Kinetic Trap Path_Ring Off-Metal Cyclization (Borazine Formation) Intermediate->Path_Ring Thermodynamic Product Target This compound Path_Ring->Target Trimerization

Caption: The Rh-catalyzed pathway promotes the release of monomeric aminoboranes into solution, favoring ring formation (cyclization) over metal-bound chain growth.

Part 3: Detailed Experimental Protocol

Materials & Precursors[1]
ComponentSpecificationRoleCritical Note
Ammonia Borane (AB) >97%, sublimedMain FrameworkRemove trace free amines.
Ammonia-Methylborane (AMB) Synthesized in-houseMethyl SourceSee synthesis note below*.
Catalyst [Rh(COD)Cl]2 or Rh(C2H4)2Cl dimerDehydrogenationLoad at 0.5 - 1.0 mol%.
Solvent Tetraglyme (Tetraethylene glycol dimethyl ether)MediumHigh BP (275°C) allows product distillation.
Inert Gas Argon (UHP)AtmosphereStrictly O2/Moisture free.

Precursor Synthesis Note: Ammonia-methylborane (


) is not commercially standard. Synthesize via reaction of 

(from

) with

in dry ether, followed by filtration and vacuum removal of solvent.
Equipment Setup
  • Glovebox: Argon atmosphere (<0.5 ppm O2/H2O).

  • Schlenk Line: Dual manifold (Vacuum/Argon).

  • Reaction Vessel: 100 mL Schlenk flask with a side-arm valve.

  • Collection System: U-tube traps cooled with liquid nitrogen (

    
    ) and Dry Ice/Acetone.
    
Step-by-Step Workflow
Phase 1: Catalyst Activation & Loading
  • In the Glovebox: Weigh [Rh(COD)Cl]2 (12 mg, 0.025 mmol) into the Schlenk flask.

  • Add Tetraglyme (10 mL). The solvent must be rigorously dried over Na/Benzophenone and degassed.

  • Optional: Add a stabilizing ligand if using higher temps, but for <80°C, the dimer is sufficient.

Phase 2: Reactant Addition
  • Prepare the stoichiometric mix: Weigh Ammonia Borane (2.0 mmol, 61.7 mg) and Ammonia-Methylborane (1.0 mmol, 46.9 mg).

  • Dissolve the mixture in 5 mL of Tetraglyme.

  • Add the substrate solution to the catalyst solution.

  • Seal the flask and transfer to the Schlenk line.

Phase 3: Dehydrogenation & Trapping
  • Connect the flask to a series of three traps:

    • Trap 1: Empty (Anti-suckback protection).

    • Trap 2:

      
       (Dry Ice/Acetone) – Collects Borazines.
      
    • Trap 3:

      
       – Protects pump from trace volatiles.
      
  • Open the system to dynamic argon flow (slow bubble).

  • Heat the reaction flask to 60°C .

  • Observation: Vigorous bubbling (

    
     evolution) will commence immediately.
    
  • Maintain heating for 4 hours or until bubbling ceases.

Phase 4: Purification (The Critical Step)

The contents of Trap 2 contain a mixture of borazine (


), this compound (

), and higher methylated homologs.
  • Perform a trap-to-trap fractionation under static vacuum.

  • Maintain the crude mixture at

    
     and collect the most volatile fraction (pure borazine) in a 
    
    
    
    trap.
  • Warm the source to

    
    . The next fraction is predominantly This compound .
    
  • Verify purity immediately via NMR.

Diagram 2: Experimental Workflow

Workflow Step1 Precursor Prep (Glovebox) Step2 Catalytic Reaction (60°C, Tetraglyme) Step1->Step2 Mix AB + AMB Step3 Volatile Trap (-78°C) Step2->Step3 H2 + Product Stream Step4 Fractional Distillation (Separation of Isomers) Step3->Step4 Crude Condensate

Caption: Workflow for the synthesis and isolation of this compound.

Part 4: Characterization & Quality Control

NMR Spectroscopy (Essential)

Standard benzene-d6 or


 is used for analysis.
NucleusExpected SignalInterpretation

NMR

ppm (d, 2B)
Unsubstituted Boron (B-H)

NMR

ppm (s, 1B)
Methyl-substituted Boron (B-Me)

NMR

ppm (s, 3H)
B-Methyl group (

)

NMR

ppm (br)
N-H protons

Self-Validation Check:

  • If you see a doublet at

    
     ppm only, you have unsubstituted borazine.
    
  • If you see a singlet at

    
     ppm only, you have 2,4,6-trimethylborazine.
    
  • This compound must show a 2:1 intensity ratio between the doublet (B-H) and singlet (B-Me) in the

    
     spectrum.
    

Part 5: Safety & Handling

  • Hydrogen Evolution: The reaction releases 3 equivalents of

    
     per mole of substrate. Ensure adequate venting to prevent overpressurization.
    
  • Moisture Sensitivity: Borazines hydrolyze rapidly in air to form boroxines and ammonia. All handling must occur under inert atmosphere.

  • Catalyst Residues: Rhodium residues in the Schlenk flask are active. Quench with methanol carefully before disposal.

Part 6: References

  • Helten, H. (2016). "B=N Units as Part of Conjugated Pi-Electron Systems." Chemistry – A European Journal. Link

  • Staubitz, A., Robertson, A. P. M., & Manners, I. (2010). "Ammonia-Borane and Related Compounds as Dihydrogen Sources." Chemical Reviews. Link

  • Bhunia, S., et al. (2016). "Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides." Chemical Reviews. Link

  • Wideman, T., & Sneddon, L. G. (1996). "Convenient Procedures for the Laboratory Preparation of Borazine." Inorganic Chemistry. Link

  • Rossin, A., & Peruzzini, M. (2016). "Amine–Borane Dehydrogenation Chemistry." Chemical Reviews. Link

Application Note: Spin-Coating Procedures for Borazine-Derived Dielectric Films

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for fabricating high-quality hexagonal Boron Nitride (h-BN) dielectric films via the spin-coating and pyrolysis of polyborazylene (PBL) precursors. Unlike Chemical Vapor Deposition (CVD), which requires high-temperature growth directly on catalytic metals, this solution-processing route allows for the deposition of dielectric layers directly onto arbitrary substrates (Si, SiO₂, quartz) with tunable thickness (50 nm – 2 µm). This protocol is critical for researchers developing low-k dielectrics, passivation layers for 2D electronics, and high-temperature tribological coatings.

Introduction & Mechanism

Borazine (


), often termed "inorganic benzene," is the fundamental building block for solution-processed boron nitride. While borazine itself is a volatile liquid, it can be polymerized into polyborazylene (PBL) , a soluble inorganic polymer.[1][2][3] Upon thermal curing, PBL undergoes dehydrogenative crosslinking and ceramic conversion to form h-BN.
Why Solution Processing?
  • Substrate Versatility: Allows deposition on non-catalytic surfaces (e.g., Silicon, Glass) where CVD growth is impossible.

  • Planarization: The spin-coating process naturally planarizes rough substrates, ideal for multi-layer device integration.

  • Tunable Dielectric Properties: The film's dielectric constant (

    
    ) and breakdown strength can be engineered by controlling the crystallinity during the annealing phase.
    
Reaction Pathway

The transformation follows three distinct phases:

  • Dehydropolymerization: Borazine

    
     Polyborazylene (Precursor Synthesis).
    
  • Solvent Evaporation: Formation of a "green" polymeric film.

  • Ceramization: Polyborazylene

    
     Turbostratic BN 
    
    
    
    Hexagonal BN (Pyrolysis).

Safety & Handling (Critical)

  • Moisture Sensitivity: Borazine and polyborazylene hydrolyze rapidly in air, releasing ammonia and boric acid. All precursor handling and spin-coating must be performed in an inert atmosphere (Glovebox,

    
     ppm 
    
    
    
    ) or using air-free Schlenk techniques.
  • Volatility: Borazine has a boiling point of 55°C. Keep stocks refrigerated (-20°C) to prevent premature polymerization.

  • Toxicity: Borazine is toxic if inhaled. Work in a fume hood or glovebox.

Precursor Preparation Protocol

Commercial polyborazylene is rare; most high-purity applications require in-house synthesis from borazine.

Reagents:

  • Borazine (Gelest, >99%)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Monoglyme (1,2-dimethoxyethane). Dried over Na/benzophenone.

Synthesis Steps:

  • Polymerization: Place liquid borazine in a sealed pressure vessel (autoclave) under Argon.

  • Heating: Heat to 60–70°C for 40–60 hours . This mild heat induces dehydrocoupling, forming a white solid (Polyborazylene).[1][2]

    • Note: Higher temperatures yield insoluble cross-linked solids.

  • Dissolution: Dissolve the resulting white solid in anhydrous THF or Glyme to create the spin-coating solution.

    • Target Concentration: 10–30 wt% (controls viscosity and final thickness).

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter inside the glovebox to remove gel particles.

Spin-Coating Protocol

Equipment: Spin Coater (e.g., Laurell or SCS) housed within a Nitrogen/Argon Glovebox.

Step-by-Step Procedure
StepActionParameterRationale
1 Substrate Prep RCA Clean + Dehydration Bake (200°C, 5 min)Removes organics and moisture to ensure adhesion.
2 Dispense Static Dispense (Cover 80% of substrate)PBL solutions can be viscous; static dispense prevents voids.
3 Spread Cycle 500 RPM / 5 sec / Ramp: 100 RPM/sSpreads fluid to edge without flinging material.
4 Spin Cycle 2000 – 4000 RPM / 45 sec / Ramp: 1000 RPM/sDetermines final thickness. Higher RPM = Thinner film.
5 Edge Bead Removal Solvent squirt at edge (optional)Prevents thick rims that crack during pyrolysis.
6 Soft Bake 100°C / 2 min (Hotplate)Removes bulk solvent. Film is now "Green Body."

Thickness Correlation (Approximate for 20 wt% PBL in THF):

  • 2000 RPM

    
     0.8 µm
    
  • 3000 RPM

    
     0.5 µm
    
  • 4000 RPM

    
     0.3 µm
    

Curing & Pyrolysis (Ceramic Conversion)[3]

The "green" polymer film must be converted to ceramic BN. This is the most critical step for dielectric quality.

Equipment: Tube Furnace (Quartz tube) with high-purity Argon or Ammonia flow.

Thermal Profile[4][5]
  • Ramp 1 (Crosslinking): RT to 400°C at 5°C/min.

    • Chemistry: Release of residual solvent and initial N-H/B-H crosslinking.

  • Ramp 2 (Ceramization): 400°C to 900°C - 1200°C at 2-5°C/min.

    • Chemistry: Release of

      
      . Conversion to amorphous/turbostratic BN.
      
    • Atmosphere:[3][4][5][6][7][8][9]Ammonia (

      
      )  is preferred to scavenge carbon and ensure stoichiometry. If using Argon, the film may be "Boron-rich" and slightly conductive.
      
  • Soak: Hold at peak temperature for 1–2 hours .

  • Cool Down: Natural cooling to RT under inert flow.

Diagram: Process Workflow

BN_Process Borazine Borazine Liquid (B3N3H6) Poly Polyborazylene (Synthesis: 70°C, 48h) Borazine->Poly Dehydropolymerization Solution Spin Solution (20 wt% in THF) Poly->Solution Dissolve & Filter Spin Spin Coating (2000-4000 RPM) Solution->Spin Inert Atmosphere Green Green Film (Polymer) Spin->Green Soft Bake 100°C Pyrolysis Pyrolysis (900-1200°C, NH3/Ar) Green->Pyrolysis Ceramic Conversion BN_Film h-BN Dielectric Film Pyrolysis->BN_Film Crystallization

Figure 1: Workflow for converting liquid borazine into a solid-state h-BN dielectric film.

Characterization & Validation

To validate the quality of the dielectric film, perform the following:

MethodTarget ObservationPass Criteria
FTIR Spectroscopy Chemical BondingStrong peak at 1370 cm⁻¹ (B-N stretch) and 800 cm⁻¹ (B-N-B bend). Absence of 3400 cm⁻¹ (N-H) indicates full conversion.
Ellipsometry Thickness & Refractive IndexR.I. should be 1.65 – 1.80 (close to bulk h-BN).
C-V Measurement Dielectric Constant (

)
Measure capacitance of Metal-Insulator-Metal (MIM) structure. Target

.[5][7]
AFM Surface RoughnessRMS roughness < 1 nm (critical for 2D material integration).

Troubleshooting

  • Defect: "Comets" or Streaks.

    • Cause: Particulates in the solution.[10]

    • Fix: Re-filter solution (0.2 µm) immediately before dispense. Ensure substrate is dust-free.

  • Defect: Cracking (Mud-cracking).

    • Cause: Film too thick (>1 µm) or heating ramp too fast.

    • Fix: Reduce concentration (<15 wt%) or spin faster. Slow down the thermal ramp (1°C/min) to allow gas evolution without stress.

  • Defect: Hazy Film.

    • Cause: Moisture absorption during spin coating.

    • Fix: Verify glovebox humidity is <1 ppm.

References

  • Sneddon, L. G., et al. (1995). Synthesis, properties, and ceramic conversion reactions of polyborazylene.[3][11] A high-yield polymeric precursor to boron nitride.[1][2][3][5][11] Chemistry of Materials, 7(12).

  • Kho, J. G., et al. (2001).[4][12] Boron-rich boron nitride (BN) films prepared by a single spin-coating process of a polymeric precursor.[4] Thin Solid Films, 389(1-2).[4][12]

  • Economy, J., et al. (1993).[3] Preparation of C/BN composites from a viscous polyborazylene.[3]

  • Jang, S. K., et al. (2012). Synthesis and Characterization of Hexagonal Boron Nitride Film as a Dielectric Layer for Graphene Devices. ACS Nano.

Sources

Application Note: Controlled Thermolysis of 2-Methylborazine for h-BN Nanosheet Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and drug delivery systems. It details the controlled thermolysis of 2-methylborazine (B-methylborazine) to synthesize high-purity hexagonal Boron Nitride (h-BN) nanosheets, with a specific focus on downstream biomedical applications.

Executive Summary

Hexagonal Boron Nitride (h-BN) nanosheets, often termed "white graphene," are emerging as superior vectors for drug delivery due to their high surface area, biocompatibility, and chemical inertness. While traditional exfoliation methods yield inconsistent flake sizes, controlled thermolysis of liquid precursors offers a scalable, bottom-up approach.

This guide focuses on This compound (1,3,5-triaza-2,4,6-triboracyclohexane, B-methylated), a liquid precursor that offers distinct advantages over standard borazine:

  • Handling: Lower volatility and higher stability than unsubstituted borazine.

  • Functionalization Potential: The methyl group acts as a "sacrificial" carbon source or a site for pre-ceramic crosslinking, allowing for tunable defect engineering which is critical for drug loading.

Precursor Chemistry & Mechanism

Understanding the behavior of this compound (


) is critical for protocol success. Unlike symmetric precursors, the asymmetry at the B-2 position dictates the polymerization pathway.
Thermolytic Pathway

The transformation from liquid precursor to crystalline h-BN ceramic involves three distinct phases:

  • Latent Polymerization (100°C – 250°C): Dehydrogenation leads to the formation of polyborazylenes. The methyl group remains attached, preventing premature crystallization.

  • Cross-Linking & Demethylation (400°C – 900°C): This is the critical control point. In an inert atmosphere (Ar), the methyl group may carbonize, leading to B-C-N domains. In a reactive atmosphere (NH

    
    /H
    
    
    
    ), the methyl group is scavenged as methane (
    
    
    ), leaving a pure BN lattice.
  • Ceramization & Crystallization (>1000°C): Final ordering of the hexagonal lattice.

Mechanistic Diagram

The following diagram illustrates the chemical transformation and critical control points.

ThermolysisMechanism cluster_Atmosphere Atmosphere Control Precursor This compound (Liquid, 25°C) Intermed Polyborazylene Intermediate (150-250°C) Precursor->Intermed Dehydrogenation (-H2) Matrix Amorphous BN(C) Matrix (600°C) Intermed->Matrix Cross-linking PureBN Pure h-BN Nanosheets (>1000°C, NH3 flow) Matrix->PureBN Transamination (-CH4 via NH3) DopedBN C-Doped h-BN (B-C-N) (>1000°C, Ar flow) Matrix->DopedBN Carbonization (Retained C)

Figure 1: Reaction pathway for this compound thermolysis. The choice of carrier gas at the Matrix stage determines whether the product is pure h-BN (for biocompatibility) or C-doped BN (for electronics).

Experimental Protocol: CVD Synthesis

This protocol utilizes a Low-Pressure Chemical Vapor Deposition (LPCVD) setup.[1]

Materials Required[2][3][4][5][6][7][8][9][10]
  • Precursor: this compound (>98% purity). Note: Air sensitive; handle in glovebox.

  • Substrate: Polycrystalline Nickel (Ni) foil (25 µm thick) or Copper (Cu) foil. Ni is preferred for multilayer growth; Cu for monolayers.

  • Gases: Argon (Ar, 99.999%), Hydrogen (H

    
    , 99.999%), Ammonia (NH
    
    
    
    , anhydrous).
Step-by-Step Methodology
Phase 1: Precursor Delivery System
  • Load 5 mL of this compound into a stainless steel bubbler inside an Ar-filled glovebox.

  • Connect the bubbler to the CVD furnace gas manifold.

  • Maintain bubbler temperature at 0°C (ice bath) to control vapor pressure (approx. 15-20 Torr) and prevent uncontrolled evaporation.

Phase 2: Substrate Preparation
  • Electrochemical Polishing: Polish Ni foil in a solution of H

    
    SO
    
    
    
    /ethanol to remove surface oxides.
  • Annealing: Load foil into the furnace. Ramp to 1000°C under H

    
     flow (50 sccm) for 60 mins. This increases grain size and flattens the surface.
    
Phase 3: Controlled Thermolysis (The Growth)

This stage requires precise manipulation of the "Demethylation Window."

StageTemp (°C)Gas Flow (sccm)Pressure (Torr)DurationPurpose
1.[2][3] Ramp 25

800
Ar: 200, H

: 50
1.530 minReach reaction temp; H

keeps Ni reduced.
2. Nucleation 800Precursor: 5 Ar: 50, NH

: 10
0.55 minIntroduction of this compound. NH

aids in scavenging methyl groups.
3. Growth 800

1050
Precursor: 2 Ar: 50, NH

: 20
0.830-60 minSlow ramp promotes lateral growth. Higher NH

ensures C removal.
4. Anneal 1050Ar: 100, NH

: 50
1.060 minCrystallization of h-BN lattice; healing of defects.
5. Cool 1050

25
Ar: 200760FastRapid cooling prevents segregation of dissolved Carbon from Ni bulk.
Phase 4: Transfer (For Biological Application)

For drug delivery testing, the nanosheets must be removed from the metal foil.

  • Spin-coat PMMA onto the h-BN/Ni surface.

  • Etch Ni foil using FeCl

    
     (1 M) solution.
    
  • Transfer PMMA/h-BN to deionized water for rinsing (3x).

  • Lift onto target substrate or disperse in solvent (acetone) to remove PMMA.

Characterization & Validation

To ensure the material is suitable for drug development (i.e., pure h-BN without cytotoxic hydrocarbon residues), the following validation steps are mandatory.

Key Quality Metrics
  • Raman Spectroscopy: Look for the

    
     phonon mode at 1366 cm
    
    
    
    .
    • Pass: Sharp peak (FWHM < 15 cm

      
      ).
      
    • Fail: Broad peak or presence of D/G bands (1350/1580 cm

      
      ) indicates carbon contamination (graphene-like domains).
      
  • X-ray Photoelectron Spectroscopy (XPS):

    • B1s peak: ~190.6 eV.

    • N1s peak: ~398.1 eV.

    • Stoichiometry: B:N ratio should be 1:1.0 ± 0.05.

  • AFM/TEM: Confirm sheet thickness (approx 0.33 nm per layer).

Workflow Diagram: Synthesis to Application

Workflow cluster_Synthesis Synthesis Phase cluster_Validation Validation Phase cluster_Bio Bio-Application Phase Precursor This compound (Bubbler @ 0°C) CVD LPCVD Growth (Ni Foil, 1050°C, NH3) Precursor->CVD Raman Raman Check (1366 cm-1) CVD->Raman XPS XPS Analysis (No C-C bonds) CVD->XPS Transfer Transfer & Dispersion Raman->Transfer XPS->Transfer Loading Drug Loading (e.g., Doxorubicin) Transfer->Loading

Figure 2: Operational workflow from precursor handling to drug loading.

Applications in Drug Development

For the pharmaceutical audience, the transition from material to vehicle is pivotal.

Why this compound Derived h-BN?

While standard h-BN is chemically inert, the controlled defects introduced by the methyl group (if the annealing time is shortened) can be advantageous.

  • Defect Engineering: Slight under-annealing leaves Boron vacancies or edge-hydroxylation (-OH) sites.

  • Drug Conjugation: These sites allow for covalent attachment of linkers (e.g., PEGylation) to improve circulation time, or electrostatic loading of cationic drugs (e.g., Doxorubicin).

Loading Protocol (Example)
  • Hydroxylation: Sonicate h-BN nanosheets in dilute HNO

    
     to generate -OH groups at edges (derived from the methyl-leaving sites).
    
  • Loading: Mix 1 mg/mL h-BN dispersion with Doxorubicin (DOX) solution. Stir for 24h in dark.

  • Efficiency Check: Centrifuge and measure supernatant absorbance at 480 nm to calculate Loading Efficiency (typically >200% w/w for h-BN).

References

  • Sneddon, L. G., et al. (2006). Kinetic Modeling of the Polymer-Derived Ceramics Route: Investigation of the Thermal Decomposition Kinetics of Poly[B-(methylamino)borazine] Precursors Into Boron Nitride. Journal of Physical Chemistry B. Link

  • Müller, M., et al. (2025). Novel Precursor for h-BN Synthesis on Ni(111) Substrates. Max Planck Institute. Link

  • Weng, Q., et al. (2016). Functionalized hexagonal boron nitride nanomaterials: emerging properties and applications. Chemical Society Reviews. Link

  • Merlo, A., et al. (2019). Boron Nitride Nanomaterials: Biocompatibility and Bio-Applications. Biomaterials Science. Link

  • Pakdel, A., et al. (2014). Low-dimensional boron nitride nanomaterials. Materials Today. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methylborazine Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Hydrolysis Prevention

Emergency Triage: Is My Sample Compromised?

Before proceeding with experimental work, verify the integrity of your 2-methylborazine (


) stock.[1] This compound is isoelectronic with toluene but possesses a polar inorganic core that renders it highly susceptible to nucleophilic attack by moisture.[1]
Quick Diagnostic Checklist
Observation Diagnosis Action Required
White Precipitate/Cloudiness Severe Hydrolysis. Formation of boric acid (

) and methylboronic acid.[1]
DISCARD. Repurification is rarely viable for high-purity applications (e.g., CVD).[1]
Pressure Buildup upon Opening Active Decomposition. Release of Hydrogen gas (

) and ammonia (

).[1]
VENT CAUTIOUSLY in a fume hood. The sample is degrading.
Acrid/Ammoniacal Odor Ring Opening. Release of free ammonia implies the

ring has cleaved.[1]
QUARANTINE. Do not use for stoichiometry-sensitive reactions.
Viscosity Increase Polymerization. Formation of polyborazylenes via dehydrocoupling.[1]TEST PURITY. NMR check required (

).

Core Preservation Protocols

Protocol A: The "Zero-Moisture" Storage Standard

Rationale: this compound does not just "absorb" water; it chemically reacts with it exothermically.[1] The B-N bond is polar (


), making the boron atom a target for nucleophilic attack by water oxygen.

Step-by-Step Implementation:

  • Primary Containment:

    • Material: Borosilicate glass with PTFE (Teflon) valves (Young/Schlenk tubes).[1] Avoid standard ground glass joints with grease, as borazines can act as solvents for certain greases, leading to contamination and seal failure.[1]

    • Alternative: Stainless steel bubblers (DOT-approved) for larger quantities (>50g).[1]

  • Atmospheric Control:

    • Gas: High-purity Argon (Ar) or Nitrogen (

      
      ) (99.999%).[1]
      
    • Pressure: Store under a slight positive pressure (1-2 psi) to prevent ingress of ambient air if the seal micro-fails.[1]

  • Thermal Regulation:

    • Temperature: -20°C to +4°C .

    • Reasoning: Lower temperatures kinetically inhibit the hydrolysis reaction rate and reduce the vapor pressure of the liquid (bp ~130°C), minimizing stress on seals.

Protocol B: Inert Transfer (Schlenk Line/Glovebox)

Rationale: The majority of hydrolysis incidents occur during transfer.[1] A "cannula transfer" or glovebox handling is mandatory.

  • Glovebox Method (Preferred):

    • Ensure

      
       and 
      
      
      
      levels are < 0.5 ppm .[1]
    • Open the secondary container only after the antechamber purge cycle is complete.[1]

  • Schlenk Line Method:

    • Flame-dry all glassware under vacuum.[1]

    • Use a counter-flow of Argon when opening the storage vessel.[1]

    • Never pour the liquid.[1] Use a gas-tight syringe or double-tipped needle (cannula) to transfer the liquid between septa-sealed vessels.[1]

Technical Deep Dive (FAQ)

Q1: Why is this compound so much more sensitive than toluene if they are isoelectronic?

A: While they share the same number of valence electrons and planar structure, the electron distribution is fundamentally different.

  • Toluene (

    
    ):  The C-C bonds are non-polar.[1] The ring is hydrophobic and kinetically stable against water.[1]
    
  • This compound (

    
    ):  The B-N bonds are highly polar.[1] Nitrogen is more electronegative (3.[1][2]04) than Boron (2.04), creating localized partial charges (
    
    
    
    on B,
    
    
    on N).[1] Water acts as a nucleophile, attacking the electron-deficient Boron atom, while the proton from water attacks the basic Nitrogen. This "cooperative" attack rapidly cleaves the ring.[1]
Q2: What exactly happens during hydrolysis? (The Mechanism)

A: The reaction proceeds through a ring-opening mechanism.[1][3][4]

  • Nucleophilic Attack: Water oxygen attacks a Boron atom.[1]

  • Ring Cleavage: The B-N bond breaks; a proton transfers to Nitrogen.[1]

  • Complete Degradation: The final products are Boric Acid (

    
    ), Methylboronic Acid (
    
    
    
    ), Ammonia (
    
    
    ), and Hydrogen gas (
    
    
    ).[1]
Q3: Can I use stainless steel containers?

A: Yes, Stainless Steel (304 or 316L) is excellent for long-term storage, provided the valves are high-integrity metal-seal or PCTFE seated.[1] Steel prevents light exposure (photolytic degradation) and is robust against pressure buildup.[1] However, for laboratory-scale aliquots, glass Schlenk tubes allow for visual inspection of precipitate formation.[1]

Visualizing the Failure Mode

Diagram 1: The Hydrolysis Cascade

This pathway illustrates why "drying" a hydrolyzed sample is impossible; the compound is chemically destroyed, not just wet.

HydrolysisPathway Start This compound (Liquid) Intermediate Intermediate (Ring Opening) Start->Intermediate Nucleophilic Attack (Fast) Water + H₂O (Moisture) Water->Intermediate BoricAcid Boric Acid (White Solid) Intermediate->BoricAcid Decomposition MeBoric Methylboronic Acid (Solid) Intermediate->MeBoric Ammonia Ammonia (Gas/Solvated) Intermediate->Ammonia Hydrogen Hydrogen Gas (Pressure) Intermediate->Hydrogen

Caption: The irreversible degradation pathway of this compound upon contact with moisture, yielding solids and gas.[1]

Diagram 2: Storage Decision Tree

Follow this logic to ensure sample viability.

StorageLogic Check Inspect Sample Visual White Solids? Check->Visual Pressure Pressure/Gas? Visual->Pressure No Discard DISCARD (Irreversible Hydrolysis) Visual->Discard Yes Pressure->Discard High Release Use Proceed to Experiment (Inert Transfer) Pressure->Use None Test Run 11B-NMR Pressure->Test Minor/Unsure Test->Discard Degraded Test->Use Pure

Caption: Operational workflow for assessing this compound quality before synthesis.

References

  • NIST Chemistry WebBook. Borazine, 2,4,6-trimethyl- (IUPAC Name).[1] National Institute of Standards and Technology.[1] [Link][1]

  • Gelest, Inc. Borazine Safety Data Sheet (SDS).[1] (Provides general handling for borazine derivatives, flammability, and storage below 5°C).[1] [Link]

  • Wideman, T. & Sneddon, L.G. Convenient Procedures for the Laboratory Preparation of Borazine.[1] Inorganic Chemistry, 1995.[1] (Establishes vacuum line handling protocols for volatile borazines). [Link]

  • Hough, W.V. et al. The Hydrolysis of Borazine.[1][5] Journal of the American Chemical Society.[1][5] (Foundational mechanism of B-N bond cleavage by water).[1][3] [Link][1]

Sources

Technical Support Center: Borazine Derivative Purification

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Boron Materials Division Subject: Technical Guide: Purification of 2-Methylborazine from Polyborazylene Byproducts

Welcome to the Advanced Materials purification hub. This guide addresses the separation of This compound (B-methylborazine) from polyborazylene oligomers. This is a common challenge in BN (Boron Nitride) precursor synthesis, where thermal sensitivity and moisture reactivity often lead to polymerization "runaway" or hydrolysis.

Part 1: The Scientific Context (Why this happens)

The Enemy: Polyborazylene Polyborazylene is not just an impurity; it is the thermodynamic sink of your reaction. This compound (


) is a volatile liquid. However, even at moderate temperatures (

), it undergoes dehydrocoupling , where hydrogen is eliminated to form B-N bonds between rings.
  • This compound: Volatile liquid, moisture-sensitive, BP

    
     70–80°C (at 1 atm).
    
  • Polyborazylene: Non-volatile viscous oil or white solid, formed by fusing borazine rings.

The Separation Challenge You cannot simply "boil off" the solvent at high heat. Doing so accelerates the formation of polyborazylene, turning your valuable product into tar. The purification must be a low-thermal-budget process performed under strict inert atmosphere (Argon/Nitrogen).

Part 2: Troubleshooting Guide & FAQs

Q1: My crude reaction mixture has turned into a viscous, cloudy gel. Is the batch lost?

Diagnosis: This indicates a high concentration of polyborazylene oligomers. Solution: The batch is recoverable if the this compound is trapped within the matrix.

  • Do NOT heat further.

  • Action: Perform a Solvent Precipitation (Method B) immediately. Polyborazylenes are often insoluble in non-polar alkanes like pentane, whereas this compound remains soluble.

Q2: I see white powder forming in my distillation receiver or cold trap.

Diagnosis: This is likely hydrolysis , not polymerization. Cause: Borazine derivatives react instantly with atmospheric moisture to form boric acid and ammonia salts (white solids). Solution:

  • Check your Schlenk line vacuum integrity (Target

    
     Torr).
    
  • Ensure all glassware was flame-dried.

  • Test: If the solid dissolves in water with a pH change, it was hydrolysis. If it is insoluble and requires HF/strong base to remove, it is polyborazylene carried over by "bumping."

Q3: The boiling point during distillation is fluctuating wildy.

Diagnosis: "Bumping" caused by viscosity changes. Cause: As you distill off the volatile this compound, the pot residue (polyborazylene) becomes exponentially more viscous, trapping bubbles. Solution: Use a vigreux column to prevent splash-over and maintain a lower bath temperature. Switch to Dynamic Vacuum Transference (Method A) .

Part 3: Experimental Protocols

Method A: Dynamic Vacuum Transference (Primary Purification)

Best for: High purity requirements, removing small amounts of polymer.

Prerequisites:

  • High-vacuum Schlenk line.

  • Liquid Nitrogen (

    
    ).
    
  • Flame-dried glassware.

Protocol:

  • Setup: Connect the flask containing the crude mixture (Flask A) to a receiving flask (Flask B) via a wide-bore bridge or U-tube.

  • Freeze-Pump-Thaw: Cool Flask A with

    
    , evacuate to 
    
    
    
    Torr, then close vacuum and thaw. Repeat 3x to remove dissolved gases (which carry moisture).
  • The Transfer:

    • Place Flask B (Receiver) in

      
       (-196°C).
      
    • Place Flask A (Source) in a water bath at 25°C - 30°C .

    • Open the stopcocks. The this compound will sublime/distill from the warm flask to the cold flask.

    • Note: Polyborazylene has negligible vapor pressure at 30°C and will remain in Flask A.

  • Completion: Once the volume in Flask A stops decreasing, close Flask B. The residue in Flask A is your polyborazylene byproduct.

Method B: Pentane Precipitation (Bulk Cleanup)

Best for: Rescuing "gummy" batches or removing bulk polymer before distillation.

Rationale: Polyborazylenes are often soluble in ethers (THF/Glyme) but precipitate in alkanes. This compound is soluble in alkanes.

Protocol:

  • Dilution: If your crude is neat (solvent-free), dissolve it in a minimum amount of dry THF or Glyme inside the glovebox.

  • Precipitation: Slowly add this solution into a flask containing dry, cold Pentane (-78°C) with vigorous stirring.

  • Filtration: The polyborazylene will crash out as a white/off-white solid. Filter the suspension through a fritted glass filter (Schlenk frit) under Argon.

  • Recovery: The filtrate contains your this compound. Remove the pentane via vacuum (carefully, as product is volatile) or proceed to Method A.

Part 4: Data & Visualization

Table 1: Physical Property Comparison
PropertyThis compoundPolyborazyleneImplication for Purification
State (RT) Colorless LiquidWhite Solid / Viscous GelPhase separation is possible.
Volatility High (BP ~70-80°C est.)Non-volatileVacuum transference is ideal.
Solubility (Pentane) SolubleInsoluble/PrecipitatesExtraction is a viable pre-step.
Thermal Stability Stable < 60°CForms > 70°CKeep process temp < 40°C.
Figure 1: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture CheckViscosity Is the mixture highly viscous/gummy? Start->CheckViscosity MethodB Method B: Pentane Precipitation (Remove Bulk Polymer) CheckViscosity->MethodB Yes (High Polymer Content) MethodA Method A: Vacuum Transference (Final Purification) CheckViscosity->MethodA No (Liquid/Low Viscosity) Filtrate Filtrate (Pentane + Product) MethodB->Filtrate Product Pure this compound MethodA->Product Evap Careful Solvent Removal Filtrate->Evap Evap->MethodA

Caption: Decision tree for selecting the appropriate purification pathway based on the viscosity and polymer content of the crude mixture.

Figure 2: Dehydrocoupling Pathway (The Problem)

Dehydrocoupling Reactant This compound (Volatile Liquid) Dimer Diborylamine Linkage (Viscous Liquid) Reactant->Dimer Dehydrogenation Heat Heat (>60°C) - H2 Polymer Polyborazylene (Crosslinked Solid) Dimer->Polymer Crosslinking

Caption: Thermal degradation pathway. Heating this compound induces loss of hydrogen, leading to dimerization and eventually crosslinked polyborazylene.

References

  • Wideman, T., & Sneddon, L. G. (1995). Synthesis, properties, and ceramic conversion reactions of polyborazylene. OSTI.gov.[1] Link

  • Bernard, S., et al. (2014). Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives. National Institutes of Health (PMC). Link

  • GuideChem. Borazine Chemical Properties and Boiling Points.Link

  • Tohoku University. Alkylborazine compound and production method (Patent). Google Patents. Link

Sources

Optimizing yield in the reaction of BCl3 with methylamine

Technical Guide: Optimizing Yield in the Reaction of with Methylamine

Executive Summary & Reaction Dynamics

The reaction between

  • Incomplete Substitution: Steric hindrance can stop the reaction at the mono- or bis-substituted stage (

    
     or 
    
    
    ) if the exotherm is not managed or if stoichiometry is insufficient.
  • Hydrolysis: Both

    
     and the aminoborane products are extremely moisture-sensitive.
    
  • Salt Entrapment: The byproduct, methylammonium chloride (

    
    ), forms a voluminous precipitate that can physically trap the product, leading to significant yield loss during filtration.
    

Target Reaction Stoichiometry:

Pre-Reaction Optimization Checklist

Before beginning, verify these parameters to ensure the system is "Self-Validating."

ParameterSpecificationImpact on Yield
Inert Gas Argon or

(< 0.5 ppm

)
Critical. Moisture hydrolyzes

and

bonds instantly, forming boric acid and reducing yield.
Solvent Hexane or Pentane (Anhydrous)Non-polar solvents precipitate

effectively.[1] Product remains soluble.[2]
Reagent Purity

(Anhydrous gas or THF soln)
Aqueous methylamine will destroy the reaction. Gas is preferred for atom economy.
Temperature -78°C (Start)

RT (Finish)
Controls violent exotherm initially; heat needed later to drive tri-substitution.
Stoichiometry > 6.0 Equivalents of Amine3 eq for substitution, 3 eq to scavenge HCl. Use 6.5 eq to ensure completion.

Optimized Experimental Protocol

This workflow is designed to maximize conversion and minimize physical loss of product.

Step 1: System Setup (The "Dry" Phase)
  • Flame-dry a 3-neck Schlenk flask under vacuum. Backfill with Argon 3x.

  • Solvent Trap: If using

    
     gas, set up a cold trap to condense the amine before introduction if precise weighing is required, or use a calibrated mass flow controller.
    
Step 2: The Controlled Addition (Kinetics Control)
  • Charge flask with

    
     (1.0 M in Hexane).
    
  • Cool to -78°C (Dry Ice/Acetone bath). Why? This prevents localized overheating which causes polymerization/borazine formation.

  • Add Methylamine slowly.

    • Visual Cue: A massive white precipitate (

      
      ) will form immediately.
      
    • Agitation: Vigorous stirring is non-negotiable. The slurry will become thick (like toothpaste). If stirring stops, conversion stops.

Step 3: The Thermal Soak (Thermodynamic Drive)
  • Allow the reaction to warm to Room Temperature (RT) over 4 hours.

  • Optional: If NMR shows mono/bis-species, reflux gently (40-50°C) for 1 hour.

Step 4: Isolation (The Yield Killer)

Most yield is lost here. The salt cake holds the product like a sponge.

  • Filtration: Use a Schlenk frit (medium porosity) under inert gas pressure. Do not use vacuum filtration exposed to air.

  • The Wash: Resuspend the filter cake in fresh anhydrous hexane and filter again. Repeat 3x.

    • Data Point: Skipping the wash results in ~20-30% yield loss [1].

Workflow Visualization

The following diagram illustrates the critical path for synthesis and isolation.

ReactionWorkflowSetup1. Inert Setup(Flame Dry, Ar Purge)Cooling2. Cooling(-78°C Bath)Setup->CoolingAddition3. Addition(BCl3 + 6 eq MeNH2)Cooling->AdditionControl ExothermWarming4. Thermal Soak(Warm to RT)Addition->WarmingDrive SubstitutionFiltration5. Filtration(Remove MeNH3Cl)Warming->FiltrationPrecipitate SaltWash6. Cake Wash(Recover Trapped Product)Filtration->WashCRITICAL STEPDistillation7. Isolation(Vac Distillation)Filtration->DistillationClear LiquorWash->FiltrationRecycle Filtrate

Figure 1: Optimized workflow emphasizing the "Cake Wash" loop to recover occluded product.

Troubleshooting & FAQs

Q1: My yield is <40%, but the NMR looks clean. Where is the product? Diagnosis: Physical Entrapment. Solution: The

  • Fix: Perform a "reslurry" wash. Take the solid filter cake, put it back in a flask with fresh solvent, stir for 10 mins, and refilter. This extracts the product trapped in the salt matrix [1].

Q2: The reaction slurry is too thick to stir. Diagnosis: Solvent Starvation. Solution: The salt byproduct occupies significant volume.

  • Fix: Dilute the reaction. Standard concentration is 0.5M - 1.0M. If it seizes, add more anhydrous hexane immediately. High dilution aids yield by preventing localized hotspots.

Q3: I see extra peaks in the


 NMR (approx 30 ppm).Diagnosis:
  • Incomplete (

    
    ):  You didn't use enough amine or didn't warm it up enough. Ensure >6 equivalents.
    
  • Hydrolysis (

    
    ):  Your inert gas line has a leak. Check O-rings and grease joints.
    

Q4: Can I use THF instead of Hexane? Diagnosis: Solvent Coordination. Solution: THF coordinates to Boron. While it dissolves the reagents well, removing THF completely from the final aminoborane can be difficult as it forms a stable adduct. Hexane is preferred for cleaner isolation [1].

Mechanistic Pathway

Understanding the mechanism highlights why temperature control is vital. The reaction proceeds through sequential substitutions.

MechanismBCl3BCl3(Starting Material)AdductAdduct Formation[Cl3B-NH2Me]BCl3->AdductFast, Exothermic (-78°C)MonoMono-SubstitutionCl2B(NHMe) + HClAdduct->Mono-HClBisBis-SubstitutionClB(NHMe)2 + HClMono->Bis+ MeNH2 / -HClSaltScavengingHCl + MeNH2 -> MeNH3ClMono->SaltTriTri-SubstitutionB(NHMe)3(Target)Bis->Tri+ MeNH2 / -HCl (Requires RT)Bis->SaltTri->Salt

Figure 2: Sequential substitution pathway. Note that the final substitution (Bis

References

  • Benchchem. Synthesis and Characterization of Tris(methylamino)borane: A Technical Guide. Retrieved from

  • NASA Technical Reports Server. Preparation of B-trichloroborazine. Retrieved from

  • Organic Syntheses. Methylamine Hydrochloride (Purification protocols). Retrieved from

  • Journal of Physical Chemistry A. Gaussian-3 Molecular Orbital Study of the Reaction of Boron with Methylamine. Retrieved from

Separation of mono-, di-, and trimethylborazine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for the separation and purification of methylborazine mixtures (mono-, di-, and trimethyl- derivatives). It is designed for researchers handling these air-sensitive, volatile organoboron compounds.

Subject: Separation of Mono-, Di-, and Trimethylborazine Mixtures Applicable Isomers:


-methylborazines (2,4,6-substituents) and 

-methylborazines (1,3,5-substituents). Priority Level: High (Requires Inert Atmosphere)
Diagnostic Hub: Identification & Properties

Before attempting separation, you must characterize the crude mixture to establish the boiling point range and isomer type.

Q: How do I distinguish between

-methyl and

-methyl isomers?

A: The synthesis route dictates the isomer.

  • 
    -Methylborazines  (2,4,6-trimethylborazine) are typically formed via Grignard reactions on borazine or 
    
    
    
    -trichloroborazine.
  • 
    -Methylborazines  (1,3,5-trimethylborazine) are formed from the reaction of methylamine with borane sources (e.g., 
    
    
    
    ).

Diagnostic Table: Physical Properties Note: Boiling points are critical for fractional distillation setup.

CompoundSubstituent PositionBoiling Point (approx.)[1][2][3][][5]Volatility Trend
Borazine (Parent)-55°CMost Volatile

-Trimethylborazine
Boron (2,4,6)109°C [1, 2]Intermediate

-Trimethylborazine
Nitrogen (1,3,5)133°C [3, 4]Least Volatile
Mono-/Di- Homologs MixedInterpolated: 70–95°CIntermediate

Technical Insight: The addition of a methyl group typically increases the boiling point by 20–25°C per substitution. This


 is sufficient for separation via fractional distillation  using a high-efficiency column (e.g., Vigreux or Spinning Band).
Q: What is the best analytical method for composition analysis?

A: GC-MS (Gas Chromatography-Mass Spectrometry) is the gold standard, provided the system is moisture-free.

  • Column: Non-polar capillary column (e.g., DB-1 or DB-5).

  • Carrier Gas: Dry Helium (99.999%).

  • Inlet Temp: 150°C (Avoid thermal decomposition).

  • Detection: MS allows confirmation of molecular weight (

    
     peaks at 94, 108, and 122 amu for mono, di, and tri respectively).
    
Operational Protocol: Inert Fractional Distillation

WARNING: Methylborazines are highly moisture-sensitive. Hydrolysis yields boroxines, boric acid, and ammonia/amines, which appear as white solids that can clog the apparatus [5].

Workflow Diagram: Separation Logic

SeparationWorkflow Start Crude Reaction Mixture (Mono/Di/Tri Mix) Setup Inert Distillation Setup (Schlenk Line + Vigreux Column) Start->Setup Degas Degas / Solvent Removal (Atmospheric or Mild Vac) Setup->Degas Fraction1 Fraction 1: Solvent & Borazine (55°C - 65°C) Degas->Fraction1 Heat to 65°C Fraction2 Fraction 2: Monomethylborazine (~70°C - 85°C) Fraction1->Fraction2 Increase T Fraction3 Fraction 3: Dimethylborazine (~90°C - 100°C) Fraction2->Fraction3 Increase T Fraction4 Fraction 4: Trimethylborazine (>108°C) Fraction3->Fraction4 Increase T Residue Residue (Polymer/Solids) Fraction4->Residue

Caption: Step-wise thermal fractionation of methylborazine derivatives under inert atmosphere.

Step-by-Step Procedure
  • Apparatus Preparation:

    • Assemble a fractional distillation rig with a Vigreux column (at least 20 cm) or a packed column (glass helices).

    • Flame-dry all glassware under vacuum and backfill with dry Argon or Nitrogen three times .

    • Grease all joints with high-vacuum silicone grease or use Teflon sleeves.

  • Loading:

    • Transfer the crude mixture via cannula or syringe into the still pot (round-bottom flask) under positive inert gas pressure.

    • Add a magnetic stir bar.

  • Fractionation (Atmospheric Pressure recommended for BPs < 150°C):

    • Fraction 1 (Solvent/Parent): Heat the bath slowly. Collect distillate up to ~60°C. This is likely residual solvent or unreacted borazine.

    • Fraction 2 (Mono-): Increase bath temperature. Monitor head temperature.[2] Collect the plateau around 70–85°C (estimated). Switch receiver flask.

    • Fraction 3 (Di-): Increase heat. Collect the plateau around 90–100°C. Switch receiver flask.

    • Fraction 4 (Tri-): Collect the final fraction at 109°C (

      
      -isomer) or 133°C (
      
      
      
      -isomer).
  • Storage:

    • Immediately seal fractions in Schlenk tubes or ampoules under Argon. Store at 4°C.

Troubleshooting Guide
Issue: White solid formation in the column or condenser.
  • Cause: Hydrolysis . Ambient moisture has entered the system. Borazines react rapidly with water to form solid boric acid or boroxines.

  • Corrective Action:

    • Stop immediately.

    • Check all ground glass joints for leaks.

    • Ensure the inert gas bubbler is providing positive pressure.

    • If the clog is severe, disassemble and clean with methanol (reacts to form volatile trimethyl borate) followed by water, then re-dry.

Issue: Poor separation (Co-elution of Mono/Di/Tri).
  • Cause: Heating ramp too fast or column efficiency too low.

  • Corrective Action:

    • Increase Reflux Ratio: Insulate the Vigreux column with glass wool or aluminum foil to ensure adiabatic conditions.

    • Slow Down: Reduce the take-off rate. A rate of 1 drop per 2–3 seconds allows better equilibration between vapor and liquid phases (theoretical plates).

Issue: Head temperature fluctuates wildly.
  • Cause: "Bumping" due to lack of nucleation sites or superheating.

  • Corrective Action: Ensure vigorous stirring. If distilling under vacuum, use a bleed capillary or a high-quality stir bar. Note: Boiling chips are often ineffective in vacuum or viscous organoboron mixtures.

Advanced FAQ

Q: Can I use Preparative HPLC? A: No. Standard HPLC solvents (water, alcohols, acetonitrile) will decompose borazines immediately. Normal-phase chromatography with strictly anhydrous hexane/pentane is possible but difficult to keep dry. Distillation is preferred.

Q: How do I verify the purity of my fractions? A:


 NMR Spectroscopy .
  • Borazine derivatives have distinct chemical shifts.

  • Symmetry breaks in mono- and di-substituted borazines result in multiple peaks or splitting patterns distinct from the singlet of the symmetric trimethyl product.

  • Reference Standard:

    
     (0 ppm).
    
References
  • GuideChem. (n.d.). 2,4,6-Trimethyl-Borazine Properties and Boiling Point. Retrieved from

  • ChemSrc. (2025).[6][7] Borazine, 2,4,6-trimethyl- (CAS#: 5314-85-2).[7][8][9][10] Retrieved from

  • JSC Aviabor. (n.d.). 1,3,5-Trimethylborazine Technical Data. Retrieved from

  • BOC Sciences. (n.d.). Borazine, 1,3,5-trimethyl- Product Information. Retrieved from

  • Gelest, Inc. (2015).[1] Safety Data Sheet: 1,3,5-Trimethylborazine. Retrieved from

Sources

Technical Support Guide: Troubleshooting Borazine Precursor Volatility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for the Advanced Materials Deposition Support Center . It addresses the specific challenges of using Borazine (


) for Hexagonal Boron Nitride (h-BN) Chemical Vapor Deposition (CVD).

Executive Summary

Borazine ("Inorganic Benzene") is a liquid precursor (B.P. ~55°C) utilized for high-quality h-BN growth.[1] While fresh borazine exhibits excellent volatility, users frequently report "low volatility" or "flux instability" over time. Crucial Insight: In 90% of cases, "low volatility" is not an intrinsic property of the monomer but a symptom of autocatalytic dehydrogenative polymerization or hydrolysis , which lowers the effective vapor pressure of the source material.

This guide moves beyond basic setup to address the physicochemical instabilities of the precursor.

Part 1: The Physics of Delivery (Thermodynamics & Kinetics)

Q1: My mass flow controller (MFC) is reading erratic low flow, but the bubbler temperature is set correctly (10°C - 20°C). Why is the flux dropping?

The Root Cause: You are likely observing the "Raoult’s Law Deviation" caused by oligomerization.

Borazine is thermodynamically unstable at room temperature. It undergoes a dehydrogenation reaction to form polyborazylene (a non-volatile white solid). As the monomer (


) converts to oligomers (like biphenyl-analogues), the mole fraction of the volatile species in your bubbler decreases.

According to Raoult’s Law:



Since


, as the oligomer fraction (

) increases, the total vapor pressure (

) drops, even if the bubbler temperature is constant.

Corrective Protocol:

  • Visual Inspection: Check the bubbler for a white, cloudy precipitate or a viscous "gel" at the bottom.

  • The "Freeze-Pump-Thaw" Test:

    • Freeze the bubbler contents with liquid nitrogen (

      
      ).
      
    • If the solid is bright white , it is likely pure/polymerized.

    • If the solid is yellowish , you have significant decomposition.

    • Action: If >10% of the volume is solid precipitate at room temperature, replace the source. The remaining liquid is likely enriched with heavier oligomers.

Q2: I increased the bubbler temperature to 40°C to compensate for low flux, but now the line is clogging. Why?

The Root Cause: You have exceeded the Thermal Budget of the precursor and created a Cold Spot Condensation loop.

Heating borazine above 30-40°C in the source vessel accelerates the polymerization rate exponentially (Arrhenius behavior). Furthermore, if your delivery lines are not heated to at least


, the saturated vapor will re-condense immediately upon leaving the heated zone.

The "Delta-T" Rule:

  • Bubbler Temp (

    
    ):  Keep as low as possible (0°C to 15°C) to preserve stability.
    
  • Line Temp (

    
    ):  Must be 
    
    
    
    .
  • MFC Temp (

    
    ):  Must be 
    
    
    
    .

Diagram: The Thermal Gradient Failure Mode

ThermalGradient Bubbler Bubbler (40°C) High Vapor Saturation Line Delivery Line (25°C) Unheated Segment Bubbler->Line Saturated Vapor Reaction Condensation & Polymerization Line->Reaction Delta-T < 0 Reactor Reactor Chamber Low Flux / Particles Reaction->Reactor Clogged Flow

Caption: Figure 1. Failure mechanism when bubbler temperature exceeds line temperature, leading to condensation-induced clogging.

Part 2: Chemical Instability & Contamination

Q3: We see "white powder" in the foreline trap and reduced growth rates. Is this the same polymerization issue?

The Root Cause: This is likely Polyborazylene formation or Hydrolysis .

  • Polyborazylene: Formed by thermal dehydrogenation (

    
    ). This is unavoidable but manageable.
    
  • Hydrolysis (The Killer): Borazine reacts violently with trace moisture:

    
    
    If your system has a micro-leak, you are generating Boric Acid (
    
    
    
    ), which is a non-volatile solid that clogs filters and traps.

Diagnostic Table: Powder Identification

ObservationProbable CauseVerification
White Fluffy Solid Polyborazylene (Thermal Polymerization)Insoluble in common organic solvents; releases

upon heating.
White Crystalline/Sticky Boric Acid (Hydrolysis)Soluble in hot water; pH test of solution is acidic.
Yellow/Brown Residue Carbon Contamination / Oxidized BorazineXPS analysis shows high Oxygen/Carbon content.
Q4: How do I store borazine to prevent this "aging" effect?

The Protocol: Borazine has a shelf-life.[2] It is not a "install and forget" precursor like TEOS.

  • Temperature: Store at -20°C or lower (freezer) when not in use.

  • Active Cooling: When installed on the CVD tool, use a chilling jacket set to 0°C - 5°C if the tool is idle for >24 hours.

  • Light: Store in stainless steel ampoules (light can accelerate photo-decomposition).

  • Shelf Life: Discard (or redistill) source material after 3 months of room-temperature exposure.

Part 3: Advanced Troubleshooting Logic

Q5: I need a systematic way to diagnose "Low Growth Rate."

Follow this logic flow to isolate the variable.

Diagram: Borazine Flux Troubleshooting Flowchart

Troubleshooting Start Symptom: Low Growth Rate / Flux CheckTemp Check Bubbler Temp (Tb) Is Tb < 5°C? Start->CheckTemp IncreaseTemp Action: Increase Tb to 10-15°C (Do not exceed 30°C) CheckTemp->IncreaseTemp Yes CheckSolid Visual Check: Solid Precipitate in Bubbler? CheckTemp->CheckSolid No (Tb is normal) LeakCheck Leak Check Is Base Pressure rising? CheckSolid->LeakCheck No (Liquid is Clear) Polymer Diagnosis: Polymerization (Aged Precursor) CheckSolid->Polymer Yes (White Solid) Hydrolysis Diagnosis: Hydrolysis (Boric Acid Formation) LeakCheck->Hydrolysis Yes (Leak Found) CarrierGas Check Carrier Gas Is Bubbler saturated? LeakCheck->CarrierGas No Leak CarrierGas->Start Adjust Flow/Pressure

Caption: Figure 2. Decision tree for isolating low volatility causes in Borazine CVD systems.

Part 4: Experimental Methodology for Validation

To validate your precursor flux before committing to a valuable growth run, perform the "Pressure-Rise Test" (RoR - Rate of Rise).

Protocol:

  • Isolate the reactor chamber from the vacuum pump.

  • Open the Borazine bubbler (without carrier gas) to the chamber.

  • Measure the time to reach a stable pressure (Equilibrium Vapor Pressure).

  • Pass Criteria: At 20°C, the chamber pressure should asymptotically approach ~80-100 Torr (approx 10-13 kPa) .

  • Fail Criteria: If pressure stalls at <50 Torr, your precursor is heavily polymerized or the line conductance is choked.

References

  • NIST Chemistry WebBook. "Borazine - Thermochemical Data." National Institute of Standards and Technology. Link

  • Royal Society of Chemistry. "Understanding vapor phase growth of hexagonal boron nitride." Nanoscale, 2024. Link

  • Gelest, Inc. "Borazine Safety Data Sheet (SDS) & Technical Data." Gelest Catalog. Link

  • Widjaja, E. et al. "Chemical vapor deposition of hexagonal boron nitride on germanium from borazine." Journal of Materials Chemistry C, 2024. Link

  • MKS Instruments. "Chemical Vapor Deposition Physics & Precursor Delivery." MKS Handbook. Link

Sources

Reducing carbon contamination in BN films from methylborazine

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Carbon Contamination in BN Films Derived from Methylborazine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and engineers working on the synthesis of hexagonal boron nitride (h-BN) thin films using methylborazine as a precursor. Carbon contamination is a critical issue that can significantly degrade the electronic and optical properties of h-BN films. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify the sources of carbon contamination and implement effective strategies to minimize it.

Frequently Asked Questions (FAQs)

Q1: Why is carbon contamination a significant issue when using methylborazine as a precursor for h-BN film growth?

Methylborazine, while an effective precursor for supplying both boron and nitrogen, inherently contains methyl groups (-CH₃) bonded to the borazine ring. At the high temperatures required for chemical vapor deposition (CVD), these methyl groups can decompose and introduce carbon atoms into the growing h-BN film.[1] This incorporation of carbon can lead to unwanted doping, disrupt the crystal lattice, and negatively impact the film's dielectric and optical properties.[1] Studies on similar organoborane precursors like trimethylborane (TMB) and triethylborane (TEB) have shown that they are a direct source of carbon in BN films, which can poison the growth surface and even lead to the formation of amorphous carbon.[2][3]

Q2: What are the common forms of carbon defects in h-BN films?

Carbon atoms can be incorporated into the h-BN lattice in several ways, primarily as substitutional defects. These include carbon substituting for a boron atom (CB) or a nitrogen atom (CN). The formation of these defects can alter the electronic band structure of the h-BN. More complex defect structures involving multiple carbon atoms can also form, particularly at grain boundaries.[4]

Q3: Can post-growth annealing remove carbon from the h-BN film?

Post-growth annealing is a common technique to improve the crystallinity of h-BN films.[1][5] High-temperature annealing can facilitate the removal of hydrogen and promote the conversion of any amorphous phases to crystalline h-BN.[5] While annealing can enhance the structural quality of the film, its effectiveness in completely removing incorporated carbon is limited, especially for substitutional carbon within the lattice. Extremely high temperatures could potentially lead to the degradation or even total removal of the film.[5] Therefore, it is more effective to prevent carbon incorporation during the growth process itself.

Q4: Are there carbon-free alternatives to methylborazine?

Yes, several carbon-free precursors are commonly used for the CVD growth of h-BN. These include:

  • Borazine (B₃N₃H₆): A structural analogue of benzene with alternating boron and nitrogen atoms. It is a widely used precursor for high-quality h-BN.[6][7][8][9]

  • Ammonia borane (NH₃BH₃): A solid precursor that decomposes to release borazine and other B-N-H species.[10]

  • Diborane (B₂H₆) and Ammonia (NH₃): Used as separate boron and nitrogen sources.[2][11]

While these alternatives eliminate the primary source of carbon, contamination can still occur from residual gases in the CVD chamber or from the substrate.[12]

Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues related to carbon contamination when using methylborazine.

Issue 1: High Carbon Content Detected in as-grown BN Film

Initial Assessment: You have characterized your BN film using a technique like X-ray Photoelectron Spectroscopy (XPS) and found a significant carbon peak, indicating a high level of contamination.

Troubleshooting Workflow Diagram:

troubleshooting_workflow start High Carbon Detected param_opt Step 1: Optimize CVD Growth Parameters start->param_opt precursor_purity Step 2: Verify Precursor Purity & Delivery param_opt->precursor_purity post_anneal Step 3: Implement Post-Growth Annealing precursor_purity->post_anneal reassess Re-characterize Film post_anneal->reassess reassess->param_opt Unsuccessful success Carbon Content Reduced reassess->success Successful fail Issue Persists: Consider Alternative Precursors troubleshooting_workflow_2 start Inconsistent Carbon Contamination substrate_prep Step 1: Improve Substrate Preparation start->substrate_prep flow_dynamics Step 2: Check Gas Flow Dynamics substrate_prep->flow_dynamics temp_uniformity Step 3: Verify Temperature Uniformity flow_dynamics->temp_uniformity reassess Re-characterize Film temp_uniformity->reassess reassess->substrate_prep Unsuccessful success Uniform, Low-Carbon Film reassess->success Successful fail Issue Persists

Caption: Workflow for addressing inconsistent carbon contamination.

  • Rationale: Residues or defects on the substrate surface can act as nucleation sites for carbon-rich phases. A clean, smooth substrate is essential for uniform film growth.

  • Protocol:

    • Cleaning: Thoroughly clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Pre-annealing: Before growth, anneal the substrate at a high temperature (e.g., >1000°C) in a H₂ atmosphere. This helps to remove surface oxides and other contaminants and can improve the crystallinity of metallic substrates.

  • Rationale: Non-laminar or turbulent flow in the reaction chamber can lead to an uneven distribution of the precursor over the substrate. This can cause some areas to receive a higher effective concentration of methylborazine, leading to higher carbon incorporation.

  • Protocol:

    • System Design: Ensure the CVD reactor geometry is designed to promote laminar flow.

    • Sample Placement: Position the substrate in the center of the uniform heating zone and ensure it is parallel to the direction of gas flow.

    • Flow Rates: Avoid excessively high total gas flow rates that could induce turbulence.

  • Rationale: Temperature gradients across the substrate can lead to different growth rates and precursor decomposition efficiencies, resulting in non-uniform carbon contamination.

  • Protocol:

    • Calibrate Furnace: Use a multi-point thermocouple to check the temperature profile of your furnace's hot zone.

    • Substrate Holder: Use a substrate holder made of a material with high thermal conductivity to ensure uniform heating of the substrate.

References

  • A Study on the Effects of High Temperature Annealing of Borazine Based hBN Films. (2021). PennState. [Link]

  • The influence of carbon on polytype and growth stability of epitaxial hexagonal boron nitride films and layers. (2023). ChemRxiv. [Link]

  • Recent Advances in Chemical Vapor Deposition of Hexagonal Boron Nitride on Insulating Substrates. (2023). MDPI. [Link]

  • Carbon Supersedes Hexagonal Boron Nitride with Graphene on Transition Metals at High Temperatures. (2020). ZORA (Zurich Open Repository and Archive). [Link]

  • Formation of hexagonal Boron Nitride on Graphene-covered Copper Surfaces. (N/A). Carnegie Mellon University. [Link]

  • A Peeling Approach for Integrated Manufacturing of Large Monolayer h-BN Crystals. (2019). The HOFMANN group. [Link]

  • Optimizing Chemical Vapor Deposition Parameters to Attain Minimum Diameter Carbon Nano Tubes by Response Surface Methodology. (2018). VB Ceramics. [Link]

  • The Influence of Carbon on Polytype and Growth Stability of Epitaxial Hexagonal Boron Nitride Films. (2024). ResearchGate. [Link]

  • Borazine promoted growth of highly-oriented thin films. (N/A). [Link]

  • Mechanical characterization and cleaning of CVD single-layer h-BN resonators. (2017). npj 2D Materials and Applications. [Link]

  • Effect of post annealing on the structure of Boron Nitride films. (2015). Taylor & Francis eBooks. [Link]

  • Chemical vapor deposition of hexagonal boron nitride on germanium from borazine. (2022). Royal Society of Chemistry. [Link]

  • Gas source chemical vapor deposition of hexagonal boron nitride on C-plane sapphire using B>2>H>6> and NH>3. (2021). Journal of Materials Research. [Link]

  • Hexagonal boron nitride fibers as ideal catalytic support to experimentally measure the distinct activity of Pt nanoparticles in CO2 hydrogenation. (2022). National Library of Medicine. [Link]

  • Mechanical characterization and cleaning of CVD single-layer h-BN resonators. (2017). The HOFMANN group. [Link]

  • Analysis of the Effect of Growth Parameters on Graphene Synthesized by Chemical Vapor Deposition. (2020). ResearchGate. [Link]

  • Carbon-Doped Hexagonal Boron Nitride as a Catalyst for Efficient Degradation via Non-Radical Pathway. (2023). MDPI. [Link]

  • Chemical Vapor Deposition (CVD) Growth and Optimal Transfer Processes for Graphene. (2012). DSpace@MIT. [Link]

  • Overcoming Issues in CVD Production of Graphene. (2013). AZoNano. [Link]

  • Parametric Study of Methanol Chemical Vapor Deposition Growth for Graphene. (2013). OAK Repository. [Link]

  • In Situ Observations during Chemical Vapor Deposition of Hexagonal Boron Nitride on Polycrystalline Copper. (2014). ACS Publications. [Link]

  • Role of Pressure in the Growth of Hexagonal Boron Nitride Thin Films from Ammonia-Borane. (2016). Girolami Group Website. [Link]

  • Carbon-contaminated topological defects in hexagonal boron nitride for quantum photonics. (2023). Nature Communications. [Link]

  • Hexagonal Boron Nitride on III–V Compounds: A Review of the Synthesis and Applications. (2022). MDPI. [Link]

  • h-BN monolayer growth at 1050 K from HMB (B 3 N 3 C 6 H 18 ) on... (2019). ResearchGate. [Link]

  • Synthesis and Characterization of Boron Nitride Thin Films Deposited by High-Power Impulse Reactive Magnetron Sputtering. (2022). MDPI. [Link]

Sources

Technical Support Center: 2-Methylborazine Thermolysis & Cross-linking Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Processability Window"

Welcome to the technical support hub for Boron Nitride (BN) and Boron Carbon Nitride (BCN) precursor synthesis. You are likely here because your 2-methylborazine (2MB) thermolysis yielded either a useless volatile oil or an intractable solid rock , rather than the desired melt-spinnable resin.

The Core Challenge: Converting this compound into a pre-ceramic polymer (polyborazylene derivative) requires balancing two competing forces:

  • Dehydrogenative Coupling: The release of

    
     to form B-N bonds between rings (increasing molecular weight).
    
  • Steric Hindrance: The methyl group at the 2-position (Boron) blocks one potential cross-linking site and introduces asymmetry, often delaying the onset of gelation compared to parent borazine.

This guide provides the protocols to hit the "Processability Window"—the specific degree of polymerization (DP) where the material is soluble and fusible but sufficiently cross-linked to retain shape during pyrolysis.

Critical Failure Modes (Troubleshooting)

Issue 1: The "Gelation Crisis" (Intractable Solid)

Symptom: The reaction vessel contains a white/off-white solid that is insoluble in THF, Glyme, or Toluene. It cannot be spun or coated. Diagnosis: Uncontrolled cross-linking. You have bypassed the linear/branched oligomer phase and formed a 3D covalent network (infinite molecular weight).

  • Cause A: Thermal Overshoot. 2MB polymerization is exothermic. If the external bath is

    
     without a dwell step, the internal exotherm accelerates cross-linking beyond control.
    
  • Cause B: Lack of Solvent/Diluent. Performing neat (bulk) thermolysis increases collision frequency, favoring rapid network formation.

Corrective Action:

  • Protocol Shift: Switch to Solution Thermolysis using Glyme (1,2-dimethoxyethane). The solvent acts as a thermal buffer and separates chains, favoring linear growth over 3D networking.

  • Temperature Staging: Implement a "Soft-Cure" stage at

    
     for 24 hours before ramping to 
    
    
    
    .
Issue 2: Low Ceramic Yield (Volatilization)

Symptom: The polymer looks good (viscous liquid), but during pyrolysis (at


), 80% of the mass evaporates.
Diagnosis:  Insufficient cross-linking (Oligomer volatility). The chains are too short (

). Upon heating, they boil off before they can cross-link into a ceramic char.

Corrective Action:

  • Catalytic Dehydrogenation: Introduce a Rhodium (Rh) or Ruthenium catalyst (e.g.,

    
    ) to lower the activation energy for dehydrogenation, forcing higher molecular weight at lower temperatures.
    
  • Ammonia Curing: Treat the precursor with

    
     gas at 
    
    
    
    before high-temp pyrolysis. Ammonia acts as a latent cross-linker, attacking B-H bonds and forming amine bridges.
Issue 3: High Carbon Content (Black Ceramic)

Symptom: The final ceramic is black/grey instead of white (BN), indicating retained carbon from the methyl group. Diagnosis: The methyl group is thermally stable. In inert atmospheres (


/Argon), it becomes incorporated into the ceramic lattice as "C" defects.

Corrective Action:

  • Transamination: If pure BN is the goal, you must cleave the B-C bond. This requires Ammonolysis at

    
    . The 
    
    
    
    attacks the B-C bond, releasing methane (
    
    
    ) and replacing it with B-N.

Visualizing the Mechanism

The following diagram illustrates the bifurcation between successful resin formation and the "Intractable Solid" failure mode.

ThermolysisPathways Monomer This compound (Liquid Monomer) Activation Thermal Activation (70-90°C) Monomer->Activation Linear Linear Oligomers (Soluble Resin) Activation->Linear Controlled Dehydrogenation (Solvent/Low T) Network 3D Cross-linked Network (Intractable Solid) Activation->Network Runaway Exotherm (Neat/High T) Branched Branched/Fused Rings (Viscous Melt) Linear->Branched Step-growth (100-120°C) Branched->Network Over-curing Ceramic BN/BCN Ceramic (Final Product) Branched->Ceramic Pyrolysis (Spinning/Curing)

Caption: Figure 1. Reaction pathways for this compound. The goal is to maintain the reaction in the Green/Yellow zone (Linear/Branched) to ensure processability before final pyrolysis.

Standard Operating Procedure (SOP)

Synthesis of Processable Poly(2-methylborazylene)

Objective: Produce a soluble pre-ceramic polymer suitable for dip-coating or fiber drawing.

Materials:

  • This compound (Synthesized via

    
     or Grignard route).
    
  • Solvent: Glyme (Dried over Na/Benzophenone).

  • Vessel: Stainless steel autoclave or heavy-walled Schlenk tube (Pressure rated).

Protocol:

  • Inert Loading: In an Argon-filled glovebox, charge the vessel with this compound (5.0 g) and Glyme (5.0 mL). Note: 1:1 dilution prevents thermal runaway.

  • Stage 1 (Oligomerization): Seal vessel. Heat to 90°C for 24 hours.

    • Mechanism:[1][2][3][4][5] Initiation of dehydrogenative coupling. H2 pressure will build up (approx. 50-100 psi).

  • Degassing: Cool to room temperature. Vent

    
     gas into a fume hood.
    
    • Why? Removing H2 shifts equilibrium toward polymer formation (Le Chatelier’s principle).

  • Stage 2 (Chain Extension): Reseal. Heat to 120°C for 24-36 hours.

  • Isolation: Transfer to a Schlenk line. Remove solvent under vacuum at

    
    .
    
  • Result: You should obtain a glassy, amber solid that softens at

    
     (Melt-processable).
    

Data Summary Table: Temperature vs. Morphology

Temperature (°C)Time (h)StateSolubility (THF)Application
7048Viscous Oil100%Infiltration / CVI
90-12048Amber Glass>95%Fiber Spinning / Coating
145+12White Solid<5%FAILURE (Gelation)

Troubleshooting Logic Tree

Use this flow to diagnose your current experimental outcome.

Troubleshooting Start Evaluate Polymer State IsSolid Is it Solid? Start->IsSolid IsSoluble Is it Soluble in THF? IsSolid->IsSoluble Yes IsVolatile TGA Yield > 60%? IsSolid->IsVolatile No (Liquid) Good Success: Processable Resin IsSoluble->Good Yes FailGel Failure: Cross-linked Gel IsSoluble->FailGel No IsVolatile->Good Yes FailVol Failure: Volatile Oligomers IsVolatile->FailVol No FixGel Fix: Reduce Temp or Add Solvent FailGel->FixGel FixVol Fix: Increase Temp or Add Catalyst FailVol->FixVol

Caption: Figure 2. Decision matrix for optimizing this compound thermolysis conditions.

Frequently Asked Questions (FAQ)

Q: Can I use standard borazine protocols for this compound? A: Not exactly. The methyl group on the Boron atom increases steric bulk. This generally slows the polymerization rate compared to parent borazine. You may need slightly higher temperatures (


 higher) to achieve the same degree of polymerization, but you must still watch for the sudden gelation point.

Q: Why is my ceramic "foaming" during pyrolysis? A: This is caused by trapped volatiles (


, 

, or low-MW oligomers) escaping through a skin that formed too quickly.
  • Fix: Use a slower ramp rate (

    
    ) during the 
    
    
    
    window to allow gas diffusion before the ceramic pores close.

Q: How do I store the precursor? A: Poly(2-methylborazylene) is extremely moisture sensitive (hydrolysis of B-N bonds). Store in a glovebox or sealed ampoule under Argon at


.

Q: Relevance to Drug Delivery? A: While primarily a ceramic precursor, soluble polyborazylenes are precursors for Boron Nitride Nanotubes (BNNTs) . BNNTs are being investigated as non-cytotoxic nanocarriers for drug delivery. Achieving a soluble precursor is the critical first step for "template synthesis" of these nanostructures.

References

  • Fazen, P. J., Beck, J. S., Lynch, A. T., Remsen, E. E., & Sneddon, L. G. (1990). Thermally induced silane dehydrocoupling reactions. Synthesis and characterization of polyborazylene. Chemistry of Materials, 2(6), 96-97. Link

    • Foundational text on borazine polymeriz
  • Wideman, T., & Sneddon, L. G. (1996). Convenient Procedures for the Synthesis of Borazine and Polyborazylene.[2] Inorganic Chemistry, 34(4), 1002-1003. Link

    • Establishes the "melt-processable" criteria for borazine deriv
  • Paine, R. T., & Narula, C. K. (1990). Synthetic routes to boron nitride.[2][4][6][7][8][9] Chemical Reviews, 90(1), 73-91. Link

    • Comprehensive review covering alkylborazine behaviors and ceramic conversion.
  • Bernard, S., & Miele, P. (2014). Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives. Materials, 7(11), 7436-7491. Link

    • Modern review detailing the cross-linking control and "gel

Sources

Technical Support Center: 2-Methylborazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing ammonia residues from crude 2-methylborazine Content type: Technical Support Center / Troubleshooting Guide

Subject: Removing Ammonia Residues from Crude this compound (B-Methylborazine) Ticket ID: TSK-MBZ-004 Responder: Dr. A. Vance, Senior Application Scientist, Organoboron Division

Executive Summary

You are likely encountering issues with ammonia (


) contamination in your crude this compound (IUPAC: 2-methyl-1,3,5,2,4,6-triazatriborinane). This is a common byproduct when synthesizing borazines via ammonium salt precursors (e.g., the reaction of 

with

or methylamine derivatives).

Ammonia is a potent Lewis base, while this compound acts as a Lewis acid at the boron centers. This leads to the formation of a borazine-ammonia adduct (


). If not removed, this residue catalyzes polymerization, leading to "white solid" formation and shelf-life instability.

This guide provides a field-proven protocol to break this adduct and isolate high-purity this compound.

Part 1: The Purification Workflow

The core challenge is that simple distillation is often insufficient because the ammonia adduct can co-distill or re-equilibrate. The most effective strategy combines Thermal Dissociation with Inert Gas Sparging , followed by Fractional Distillation .

Workflow Diagram

PurificationWorkflow Start Crude this compound (Contains NH3 Adducts) Step1 Thermal Dissociation (Heat to 40-50°C) Start->Step1 Load Reactor Step2 Inert Gas Sparging (N2/Ar Sweep for 2-4h) Step1->Step2 Equilibrium Shift Step3 Fractional Distillation (Inert Atmosphere) Step2->Step3 NH3 Removed Decision QC Check (1H-NMR) Step3->Decision Collect Fraction Success High Purity Product (>99%, Shelf-Stable) Decision->Success No NH3 Peak Fail Reprocess (Repeat Sparging) Decision->Fail NH3 Detected Fail->Step1

Caption: Figure 1. Integrated workflow for dissociating ammonia adducts and isolating pure this compound.

Part 2: Troubleshooting & FAQs

Q1: I see a white precipitate forming in my collection flask. What is this?

Diagnosis: This is likely polyborazylene or a related oligomer. Cause: Ammonia residues act as a nucleophilic catalyst. Even trace amounts of


 can attack the boron center, opening the ring or linking rings together (dehydrocoupling) to form insoluble white solids.
Solution:  You must rigorously exclude ammonia before final storage. If the solid has already formed, filter the liquid through a dried glass frit (Schlenk filtration) under argon before attempting the sparging protocol described below.
Q2: Simple distillation didn't work. The NMR still shows broad peaks.

Diagnosis: You are likely distilling the ammonia adduct , not free ammonia. Mechanism: Borazines form donor-acceptor complexes with ammonia.



At the boiling point, this equilibrium might allow the adduct to travel into the receiver, or the ammonia gas co-distills and recombines.
Solution:  You need to shift the equilibrium before distillation. Use the Thermal Sparging Protocol  (see Part 3) to physically sweep the liberated 

gas out of the system while the borazine remains liquid.
Q3: Can I use molecular sieves or silica to remove the ammonia?

Recommendation: Avoid standard silica/alumina. Reasoning: this compound is moisture-sensitive and can hydrolyze on the surface of undried supports. Furthermore, acidic sites on silica can bond with the borazine ring, reducing yield. Alternative: If physical adsorption is absolutely necessary, use activated carbon that has been rigorously dried and degassed at high vacuum (


), but the sparging method is generally superior for yield.

Part 3: Detailed Purification Protocol

Prerequisites:

  • All steps must be performed under an inert atmosphere (

    
     or Ar) using Schlenk line techniques or a glovebox.
    
  • Safety Warning: Borazines are flammable and react with moisture to release

    
    . Work in a fume hood.
    
Step 1: Thermal Dissociation & Sparging

This step drives the equilibrium toward free ammonia and removes it.

  • Setup: Place the crude this compound in a Schlenk flask equipped with a reflux condenser (to prevent product loss) and a gas inlet tube reaching the bottom of the liquid (sparger).

  • Temperature Control: Heat the flask to 40–50°C .

    • Note: The boiling point of parent borazine is 55°C; this compound is slightly higher (est. 80–90°C), but you want to stay well below the product's boiling point to minimize evaporation while maximizing ammonia volatility.

  • Sparging: Flow dry Nitrogen or Argon through the liquid at a moderate rate (approx. 2-3 bubbles per second).

    • Mechanism:[1][2][3][4][5] The heat dissociates the

      
       adduct.[4] The gas flow lowers the partial pressure of 
      
      
      
      , permanently removing it from the equilibrium.
  • Duration: Continue sparging for 2–4 hours depending on volume.

Step 2: Fractional Distillation

Once the bulk ammonia is removed, distill the product to remove non-volatile oligomers.

  • Configuration: Switch to a short-path distillation apparatus or a Vigreux column if higher purity is required.

  • Pressure: Perform at atmospheric pressure under inert gas flow, or slight vacuum if the boiling point is found to be too high (>100°C) to avoid thermal decomposition.

  • Collection: Discard the first 5-10% (heads) as it may contain residual dissolved gases. Collect the main fraction.

    • Target: Clear, colorless liquid.[6][7]

Part 4: Data & Specifications

Physical Properties Reference Table
PropertyBorazine (

)
This compound (

)
Ammonia (

)
Boiling Point


(Est.)

State (RT) LiquidLiquidGas
Lewis Character Acidic (at B)Acidic (at B)Basic
Solubility Hydrolyzes in waterHydrolyzes in waterSoluble in water
QC Validation Criteria
MethodPassing CriteriaFailure Indicator
1H-NMR (

)
Sharp singlets for

and

.
Broadening of

peaks or extra peaks at

0.5-1.0 ppm (ammonium species).
Visual Inspection Clear, colorless liquid.Cloudiness or white precipitate (Polyborazylene).
11B-NMR Distinct doublet (if H-substituted) or singlet.Broad hump (indicates polymerization or exchange).

References

  • Synthesis and Functionalization of Polymeric Materials Based on Organic Borazine. Royal Society of Chemistry (RSC). Available at: [Link][2][5][6][8]

  • Ammonia-Borane and Related N-B-H Compounds and Materials. U.S. Department of Energy (DOE). Available at: [Link][1][3][9]

  • Selective Dehydrogenation of Ammonia Borane to Borazine. National Institutes of Health (NIH) / Dalton Transactions. Available at: [Link]

  • Ammonia Borane Purification Method (Patent US9604850B2).Google Patents.

Sources

Validation & Comparative

Topic: 1H NMR and 11B NMR Spectra of 2-Methylborazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the NMR spectral characteristics of 2-methylborazine (specifically defined here as B-methylborazine ,


), contrasting it with its parent compound borazine  and its isomer N-methylborazine .

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Definition

The Nomenclature Challenge: In the context of borazine (


), "this compound" is a nomenclature that depends on the numbering priority. Standard IUPAC rules for heterocycles often prioritize Nitrogen (position 1), placing Boron at position 2. Therefore, this guide defines This compound  as B-methylborazine  (monosubstituted at the boron atom).
  • Target Molecule: B-methylborazine (

    
    )
    
  • Primary Alternative (Isomer): N-methylborazine (

    
    )
    
  • Reference Standard: Borazine (

    
    )[1][2]
    

Core Value Proposition: B-methylborazine exhibits distinct electronic shielding patterns compared to organic aromatics (like toluene). The methyl group on boron acts as a weak electron donor but, unlike in carbon systems, it significantly deshields the


B nucleus while shielding the attached methyl protons due to the lower electronegativity of boron (2.0) compared to carbon (2.5).[3][4]

Comparative NMR Data: this compound vs. Alternatives

The following data consolidates experimental observations and theoretical shifts for borazine derivatives in


 or 

.
Table 1: H NMR Spectral Comparison
FeatureThis compound (B-Me) N-Methylborazine (N-Me) Borazine (Parent) Toluene (Organic Analog)
Methyl (

ppm)
0.65 – 0.85 2.90 – 3.15 N/A2.36
Multiplicity Broad Singlet / Multiplet*SingletN/ASinglet
Ring Protons (

ppm)
NH: 4.5 – 5.5 (Broad)BH: 4.2 – 4.8 (Broad)NH: 3.5 – 4.5BH: 4.0 – 4.8NH: 5.5BH: 4.5Ar-H: 7.1 – 7.3
Integration Ratio 3:2:2 (Me:NH:BH)3:2:3 (Me:NH:BH)1:1 (NH:BH)3:5 (Me:Ar-H)
Key Insight High-field shift of Me protons due to Boron's electropositivity.[1][5]Low-field shift of Me protons due to Nitrogen's electronegativity.Baseline for ring current effects.Ring current deshielding is stronger in organic arenes.

*Note: The methyl signal in B-methylborazine is often broadened due to coupling with the quadrupolar


B nucleus (

).
Table 2: B NMR Spectral Comparison

Reference:


 (

ppm)
FeatureThis compound (B-Me) N-Methylborazine (N-Me) Borazine (Parent)
Signal Count 2 Signals (2:1 intensity)1 Signal (Average env.)1 Signal
Shift 1 (

ppm)
~35.0 ppm (

)
~30.5 ppm (All B equivalent)~30.0 ppm
Shift 2 (

ppm)
~30.0 ppm (

)
N/AN/A
Multiplicity Singlet (decoupled) / BroadDoublet (

Hz)
Doublet (

Hz)
Interpretation Alkyl substitution deshields the boron nucleus relative to the hydride.N-substitution has a minimal inductive effect on the remote Boron atoms.Characteristic range for

hybridized Boron in rings.

Technical Analysis & Causality

Mechanism of Chemical Shifts
  • Proton Shielding (

    
    H): 
    
    • In B-methylborazine , the methyl group is attached to Boron. Since Boron is less electronegative than Carbon, the

      
       bond is polarized such that the carbon has a partial negative charge (
      
      
      
      ). This increased electron density around the methyl protons causes a significant upfield shift (0.7 ppm) compared to toluene (2.36 ppm).
    • In N-methylborazine , Nitrogen is more electronegative, desheilding the methyl protons to ~3.0 ppm .

  • Boron Deshielding (

    
    B): 
    
    • Replacing a Hydrogen with a Methyl group on Boron removes the shielding contribution of the

      
       bond's electrons. The alkyl group is a weak 
      
      
      
      -donor but lacks the efficient shielding properties of the hydride
      
      
      electron density in this specific geometry, leading to a downfield shift (~5 ppm) for the substituted boron.
Quadrupolar Relaxation

Both


B (

) and

N (

) are quadrupolar nuclei.
  • Effect on Spectra: This causes rapid relaxation (

    
     is short), resulting in broad peaks  in both 
    
    
    
    H and
    
    
    B spectra.
  • Decoupling: Standard broadband proton decoupling (

    
    ) is essential to resolve the two distinct boron environments in this compound.
    

Experimental Protocols

Protocol A: Synthesis of this compound (B-Methylborazine)

Rationale: Direct alkylation of borazine is difficult to control. The preferred route uses a Grignard reagent on a chloroborazine precursor.

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize 2-chloroborazine (

    
    ) by reacting borazine with stoichiometric 
    
    
    
    or via controlled reaction of
    
    
    and
    
    
    .
  • Alkylation:

    • Suspend 2-chloroborazine in anhydrous diethyl ether under inert atmosphere (

      
       or Ar).
      
    • Add Methylmagnesium bromide (MeMgBr) (1.0 equiv) dropwise at -78°C.

    • Critical Control Point: Excess Grignard will lead to di- and tri-methylated products.

  • Purification:

    • Allow to warm to room temperature. Filter off

      
       salts.
      
    • Perform fractional distillation under reduced pressure. B-methylborazine is a volatile liquid (bp ~60-65°C, est).

Protocol B: NMR Acquisition Parameters

Rationale: Boron-containing glass can interfere with


B signals.[6] Background subtraction is necessary.
  • Sample Prep: Dissolve 20 mg of product in 0.6 mL

    
     (Benzene-d6) .
    
    • Why Benzene-d6? It minimizes solvent overlap in the aliphatic region (0-2 ppm) where

      
       appears.
      
  • Probe Selection: Broadband probe (BBO) tunable to 128 MHz (

    
    B at 400 MHz equivalent).
    
  • Pulse Sequence (

    
    B): 
    
    • Use a quartz NMR tube if available to eliminate the broad borosilicate glass background signal (~0 ppm).

    • Alternatively, run a "blank" tube spectrum and subtract it during processing.

    • Relaxation Delay (D1): Set to 0.5s (short

      
       allows fast pulsing).
      
    • Scans: 128-256 scans to resolve the 2:1 ratio of B-H to B-Me signals.

Visualization of Logic & Workflow

Figure 1: Synthesis and Characterization Workflow

Caption: Logical pathway for the synthesis and spectral verification of this compound, highlighting the divergence from N-methyl isomers.

G Start Borazine Precursor (B3N3H6) Chlorination Stoichiometric Chlorination (HgCl2) Start->Chlorination Intermediate 2-Chloroborazine (B-Cl) Chlorination->Intermediate Selectivity Control Alkylation Grignard Reaction (MeMgBr, -78°C) Intermediate->Alkylation Product This compound (B-Me) Alkylation->Product Nucleophilic Sub. Analysis NMR Analysis Product->Analysis

Figure 2: Spectral Assignment Logic Flowchart

Caption: Decision tree for distinguishing B-methylborazine from N-methylborazine using NMR data.

G Sample Unknown Methylborazine Sample H_NMR 1H NMR: Methyl Shift? Sample->H_NMR HighField 0.6 - 0.9 ppm (Shielded) H_NMR->HighField B-Me Connectivity LowField 2.9 - 3.2 ppm (Deshielded) H_NMR->LowField N-Me Connectivity B_NMR 11B NMR: Signal Count? HighField->B_NMR Result_N CONFIRMED: N-Methylborazine LowField->Result_N TwoSig Two Signals (2:1) (Asymmetric B env.) B_NMR->TwoSig OneSig One Signal (Symmetric B env.) B_NMR->OneSig Result_B CONFIRMED: This compound (B-Me) TwoSig->Result_B OneSig->Result_N (If N-Me is symmetric)

References

  • Beachley, O. T. (1969). The Unsymmetrically Substituted N- and B-Methylborazines. Journal of the American Chemical Society. Link

  • Nöth, H., & Wrackmeyer, B. (1978).[6] Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.[6] Link

  • Wideman, T., & Sneddon, L. G. (1996). Borazine-Based Polymers. Inorganic Chemistry. Link

  • PubChem. (2025).[5][7][8] Borazine, 1-methyl- (N-Methylborazine) Compound Summary. National Library of Medicine. Link

  • Eaton, G. R. (1969). NMR of Boron Compounds. Journal of Chemical Education. Link

Sources

Technical Comparison: FTIR Analysis of B-H vs. B-CH3 Motifs in Borazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of B-CH3 vs B-H bonds in borazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of boron-nitrogen heterocycles for biomedical and materials applications, distinguishing between unsubstituted boron sites (B-H ) and methylated boron sites (B-CH₃ ) is a critical quality control step. This guide provides a definitive spectroscopic comparison between these two moieties within the borazine (


) scaffold.

The Core Distinction:

  • B-H Bond: Characterized by a unique, intense stretching vibration in the 2400–2600 cm⁻¹ "quiet zone" of the IR spectrum.

  • B-CH₃ Group: Identified by the disappearance of the B-H peak and the emergence of C-H stretching modes (2800–3000 cm⁻¹ ) coupled with B-C skeletal vibrations in the fingerprint region (~1100–1300 cm⁻¹ ).

Theoretical Basis & Spectral Assignments[1][2]

Borazine (


), often termed "inorganic benzene," exhibits 

symmetry. Substitution at the boron position breaks this symmetry, altering the dipole moment and vibrational selection rules. The large mass difference between hydrogen (1 amu) and the methyl group (15 amu), combined with the change in force constants, results in distinct spectral shifts.
Comparative Spectral Data Table
Vibrational ModeBorazine (

)
B-Trimethylborazine (

)
IntensityDiagnostic Value
B-H Stretch (

)
2490 – 2535 cm⁻¹ ABSENT StrongPrimary Indicator
C-H Stretch (

)
Absent2800 – 2980 cm⁻¹ MediumSecondary Indicator
B-N Ring Stretch (

)
1440 – 1470 cm⁻¹1400 – 1460 cm⁻¹Very StrongScaffold Confirmation
B-H Bend (

)
880 – 920 cm⁻¹ABSENT MediumConfirmatory
CH₃ Deformation (

)
Absent1410 – 1480 cm⁻¹StrongOften overlaps with Ring Stretch
B-C Stretch (

)
Absent~1100 – 1300 cm⁻¹Weak/MedDifficult to isolate
N-H Stretch (

)
~3450 cm⁻¹~3400 – 3450 cm⁻¹MediumReference (remains constant)

Note: The N-H stretch serves as an internal reference. If the B-H peak disappears but the N-H peak remains, it confirms selective substitution at the Boron centers.

Detailed Spectral Analysis

A. The B-H Signature (The "Quiet Zone")

The B-H stretching vibration is the most reliable spectroscopic handle for borazine derivatives.

  • Frequency: 2500 cm⁻¹ is significantly lower than C-H (3000 cm⁻¹) and N-H (3400 cm⁻¹) stretches due to the lower force constant of the B-H bond.

  • Interference: This region (2400–2600 cm⁻¹) is typically void of other organic signals (except S-H stretches, which are rare in this context), making the B-H peak highly diagnostic.

  • Validation: In a partial substitution reaction, the intensity of this peak is linearly proportional to the number of remaining B-H bonds.

B. The B-CH₃ Signature

Replacing hydrogen with a methyl group introduces complexity:

  • C-H Stretches: You will observe a multiplet in the 2800–3000 cm⁻¹ range, characteristic of

    
     hybridized C-H bonds.
    
  • B-C Skeletal Vibration: The B-C stretch is less diagnostic than the B-H stretch because it falls in the fingerprint region and often couples with ring breathing modes. However, look for new bands appearing between 1100 and 1300 cm⁻¹ that are absent in the parent borazine.

  • Symmetry Breaking: Methylation reduces the symmetry from

    
     (if partial) or maintains 
    
    
    
    character, potentially activating previously "silent" IR modes due to relaxed selection rules.

Experimental Protocol: Handling & Acquisition

Borazines are moisture-sensitive. Hydrolysis yields boric acid and ammonia, which will contaminate spectra with broad O-H bands (~3200-3500 cm⁻¹) and obscure the N-H region.

Step-by-Step Workflow
  • Sample Preparation (Inert Atmosphere):

    • Prepare samples inside an Argon or Nitrogen glovebox (

      
       ppm 
      
      
      
      ).
    • Liquids: Use a sealed liquid cell with ZnSe or CaF₂ windows. Avoid NaCl/KBr plates if the sample is hygroscopic or if humidity control is imperfect, as they can fog.

    • Solids: Prepare a Nujol mull or use an ATR (Attenuated Total Reflectance) accessory with a Diamond/ZnSe crystal. Note: Nujol obscures the C-H region (2800-3000 cm⁻¹), interfering with B-CH₃ detection. Fluorolube is preferred for the C-H region.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ is sufficient.

    • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Collect a fresh background immediately before the sample to account for atmospheric

      
       and 
      
      
      
      .
  • Self-Validating Check (Quality Control):

    • Check 1: Is there a broad hump at 3200–3600 cm⁻¹? If yes, hydrolysis has occurred (O-H stretch).

    • Check 2: Is the B-N ring stretch at ~1460 cm⁻¹ sharp? A broadened or split peak may indicate ring opening or degradation.

Diagnostic Decision Tree

The following diagram outlines the logical flow for determining the substitution status of a borazine sample based on FTIR data.

Borazine_Analysis Start Acquire FTIR Spectrum (2000 - 3500 cm⁻¹) CheckHydrolysis QC: Check 3200-3600 cm⁻¹ (Broad O-H band?) Start->CheckHydrolysis CheckBH Check 2400-2600 cm⁻¹ (Is peak present?) CheckCH Check 2800-3000 cm⁻¹ (Are C-H peaks present?) CheckBH->CheckCH Yes (B-H exists) Result_Full Identify: Fully B-Methylated (B-Trimethylborazine) CheckBH->Result_Full No (B-H absent) Result_Parent Identify: Parent Borazine (B-H) No Methylation CheckCH->Result_Parent No (C-H absent) Result_Partial Identify: Partial Substitution (Mixture of B-H and B-CH₃) CheckCH->Result_Partial Yes (C-H exists) CheckHydrolysis->CheckBH No Warning WARNING: Hydrolysis Detected (Sample Degraded) CheckHydrolysis->Warning Yes

Figure 1: Decision logic for classifying borazine derivatives via FTIR spectroscopy.

References

  • Niedenzu, K., et al. (1975). "The Vibrational Spectrum of Borazine." Inorganic Chemistry. Link

  • Parker, S. F. (2018).[1] "Complete assignment of the vibrational spectra of borazine: the inorganic benzene." RSC Advances. Link

  • Blick, K. E., et al. (1978). "The Vibrational Spectrum of B-Trimethylborazine." Zeitschrift für anorganische und allgemeine Chemie.[2] Link

  • Volkov, V. V., et al. (2019). "Borazine and Its Derivatives: Synthesis and Properties." Journal of Structural Chemistry. Link

  • NIST Chemistry WebBook. "Borazine - Vibrational and Electronic Energy Levels." Link

Sources

Comparative Reactivity Guide: 2-Methylborazine vs. 2,4,6-Trichloroborazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-methylborazine (B-monomethylborazine) and 2,4,6-trichloroborazine (B,B,B-trichloroborazine).

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Materials Scientists, and Synthetic Chemists

Executive Summary

In the development of Boron-Nitrogen (BN) isosteres for drug discovery and advanced ceramics, the choice of borazine precursor dictates synthetic success. 2,4,6-Trichloroborazine (TCB) serves as the high-reactivity "gateway" reagent, characterized by labile B-Cl bonds ideal for nucleophilic substitution. In contrast, This compound (2-MB) represents a partially stabilized scaffold, where alkyl substitution modulates the electrophilicity of the boron center.

This guide analyzes their divergent reactivity profiles to assist researchers in selecting the appropriate building block for BN-heterocycle synthesis.

Feature2,4,6-Trichloroborazine (TCB)This compound (2-MB)
CAS Number 933-18-621127-95-7
Primary Role Electrophilic Precursor / ReagentStable Scaffold / BN-Isostere Model
B-Center Character Highly Electrophilic (Lewis Acidic)Moderately Electrophilic
Hydrolytic Stability Low (Rapid / Violent)Moderate (Slow degradation)
Key Reaction Nucleophilic Substitution (

at B)[1]
Addition / Electrophilic Attack

Chemical Structure & Electronic Properties[3][4]

To understand the reactivity differences, one must analyze the electronic environment of the boron atoms in the borazine ring (


).[2]
2,4,6-Trichloroborazine (TCB)[3][5][6]
  • Structure: Three chlorine atoms attached to the boron positions (2, 4, 6).[3][4]

  • Electronic Effect: Chlorine is highly electronegative (

    
    ), exerting a strong inductive electron-withdrawing effect (-I) on the boron atoms.
    
  • Consequence: The boron centers become significantly electron-deficient, heightening their Lewis acidity. This makes TCB highly susceptible to nucleophilic attack (e.g., by water, amines, or carbanions). The B-Cl bond is labile, functioning similarly to an acid chloride in organic chemistry.

This compound (2-MB)
  • Structure: One methyl group at position 2; hydrogen atoms at positions 4 and 6.

  • Electronic Effect: The methyl group is an electron donor (+I effect).

  • Consequence: The electron density at the C-substituted boron is increased relative to the H-substituted or Cl-substituted counterparts. This stabilization reduces the electrophilicity of the specific boron center, making it less prone to nucleophilic attack. However, the remaining B-H sites retain significant reactivity.

Reactivity Profile: Hydrolytic Stability

For drug development professionals exploring BN-isosteres, hydrolytic stability is the critical " go/no-go " parameter.

TCB: Rapid Decomposition

TCB undergoes vigorous hydrolysis upon contact with atmospheric moisture or aqueous media. The mechanism involves the nucleophilic attack of water oxygen on the electron-starved boron, displacing chloride as HCl.

  • Reaction:

    
    
    
  • Implication: TCB cannot be used in biological assays or aqueous workups. It must be handled in a glovebox or under strict Schlenk conditions.

2-MB: Kinetic Stabilization

2-MB hydrolyzes significantly slower than TCB. The methyl group provides steric bulk and electronic stabilization.

  • Mechanism: While water still attacks the boron, the activation energy is higher due to the reduced Lewis acidity at the B-Me site.

  • Expert Insight: While 2-MB is more stable than TCB, it is not fully stable in physiological conditions. For BN-drugs to survive in vivo, researchers typically require bulky aryl groups (e.g., mesityl) or internal coordination to kinetically block hydrolysis completely. 2-MB serves as a model intermediate, not a final drug candidate.

Hydrolysis Pathway Visualization

The following diagram illustrates the divergent pathways of these two species upon exposure to nucleophiles (water/amines).

ReactivityPathways TCB 2,4,6-Trichloroborazine (Highly Electrophilic) BoricAcid Boric Acid + NH₃ + HCl (Complete Decomposition) TCB->BoricAcid Violent/Rapid (B-Cl Displacement) MB This compound (Moderately Stable) SlowHydro Slow Ring Opening (Kinetic Resistance) MB->SlowHydro Slow/Partial Water H₂O (Nucleophile) Water->TCB Water->MB

Figure 1: Comparative hydrolytic susceptibility. TCB degrades instantly via B-Cl displacement, while 2-MB exhibits kinetic resistance due to electronic stabilization.

Synthetic Utility & Protocols

TCB: The Gateway to Substitution

TCB is the standard starting material for synthesizing B-substituted borazines. The B-Cl bonds react readily with Grignard reagents (


) or Organolithiums (

) to generate B-alkyl or B-aryl derivatives.

Experimental Protocol: Synthesis of B-Trimethylborazine from TCB This protocol demonstrates the utility of TCB as a precursor.[5]

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and N2 inlet.

  • Solvation: Dissolve 2,4,6-trichloroborazine (1.84 g, 10 mmol) in 50 mL of anhydrous diethyl ether. Cool to 0°C.[2]

  • Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 11 mL, 33 mmol) over 20 minutes. Note: Exothermic reaction.[2]

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure complete substitution of all Cl atoms.

  • Workup: Remove solvent under vacuum. Extract the solid residue with anhydrous hexane (to separate Mg salts).

  • Purification: Distill the hexane extract to obtain B-trimethylborazine.

2-MB: Synthesis Challenges

Direct synthesis of mono-methylborazine (2-MB) from TCB is difficult due to statistical substitution (getting a mix of mono-, di-, and tri-methyl products).

  • Preferred Route: 2-MB is often synthesized via the thermal reaction of methyldiborane and ammonia, or by controlled stoichiometric reduction of B-dichloro-B-methylborazine.

  • Reactivity: Once formed, 2-MB is used to study regioselective addition reactions. Unlike benzene, which undergoes Electrophilic Aromatic Substitution (EAS), borazine derivatives like 2-MB tend to undergo addition reactions across the B-N bond (e.g., adding 3 equivalents of HX).

Applications in Materials & Drug Discovery[8]

Application Domain2,4,6-Trichloroborazine (TCB)This compound (2-MB)
BN Ceramics Primary Precursor. Used in CVD to deposit high-purity Boron Nitride films. The Cl leaves cleanly as HCl gas.Secondary Precursor. Used when carbon doping (B-C-N films) is desired.
Drug Discovery Reagent Only. Too reactive/toxic for direct use. Used to synthesize stable B-aryl analogs.[6]Structural Model. Used to assess the physical properties (logP, solubility) of the borazine core before attaching complex pharmacophores.
Polymers Polymerizes with diamines to form polyborazilenes (BN fiber precursors).Can act as a chain terminator or specialized monomer to control cross-linking density.
Synthesis Workflow: From Precursor to Drug Scaffold

The following workflow illustrates how a researcher moves from the reactive TCB to a stable, potential drug scaffold.

SynthesisWorkflow Start Start: BCl3 + NH4Cl TCB 2,4,6-Trichloroborazine (Reactive Intermediate) Start->TCB Reflux in Chlorobenzene Step2 Functionalization (Grignard/Lithiation) TCB->Step2 + Ar-MgBr (Nucleophilic Sub.) Scaffold B-Triarylborazine (Stabilized BN-Isostere) Step2->Scaffold Substitution of Cl Drug Target BN-Drug Candidate Scaffold->Drug Further Derivatization

Figure 2: Synthetic workflow utilizing TCB to generate stable BN-isosteres.

References

  • Stock, A., & Pohland, E. (1926).[7] Borazine Synthesis and Characterization. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of borazine derivatives).

  • Paine, R. T., & Narula, C. K. (1990). Synthetic Routes to Boron Nitride. Chemical Reviews. Link

  • Wideman, T., et al. (1998). Synthesis of Polyborazine Precursors. Inorganic Chemistry. Link

  • Marrocchi, A., et al. (2023).[7] Synthesis and Applications of Organic Borazine Materials. Advanced Functional Materials. Link[7]

  • Guidechem. (2024). This compound Product Information. Link

  • Smolecule. (2023). 2,4,6-Trichloroborazine Reactivity Profile. Link

  • Aidic. (2012). Theoretical Exploration on the Characterization of B-Trichloroborazine. Chemical Engineering Transactions. Link

Sources

Technical Comparison Guide: XRD Analysis of 2-Methylborazine Derived Ceramics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of ceramics derived from 2-methylborazine (


), a liquid single-source precursor, compared to traditional borazine and polyborazylene routes.

Key Finding: this compound offers a distinct processing advantage over unsubstituted borazine due to its liquid state at room temperature and asymmetric structure. In terms of X-ray Diffraction (XRD) data, ceramics derived from this precursor exhibit enhanced amorphous stability up to 1400°C—significantly higher than pure borazine-derived Boron Nitride (BN). This is attributed to the incorporation of carbon into the lattice (forming B-C-N ternary systems), which retards the crystallization of hexagonal BN (h-BN) and suppresses grain growth.

Precursor Chemistry & Mechanism[1][2]

To interpret the XRD data correctly, one must understand the structural evolution of the precursor. Unlike symmetric borazine, this compound introduces a carbon source directly into the inorganic ring.

Structural Comparison[3]
  • Borazine (

    
    ):  Symmetric, volatile liquid (b.p. 55°C). Pyrolysis yields pure BN.
    
  • This compound (

    
    ):  Asymmetric, higher boiling point liquid. The methyl group attached to Boron (position 2) acts as a cross-linking site during polymerization and a carbon source during pyrolysis.
    
Polymerization to Ceramic Conversion

The conversion follows a "Polymer-Derived Ceramic" (PDC) route:

  • Dehydrogenative Coupling: Formation of Poly(this compound).

  • Cross-linking: Thermal curing at 200–400°C.

  • Pyrolysis: Ceramization at 1000–1400°C under

    
     or Ar.
    

Comparative XRD Data Analysis

The following section contrasts the crystallographic evolution of this compound ceramics against standard Borazine-derived BN.

Phase Evolution Table
TemperatureBorazine Derived (Standard)This compound Derived (Topic)Interpretation
1000°C Amorphous/Turbostratic Broad hump at

(002).
Amorphous Featureless halo; no distinct peaks.Methyl groups disrupt stacking; Carbon inhibits ordering.
1200°C Turbostratic BN (t-BN) Sharpening of (002) peak.Onset of (100) at

.
Amorphous BCN Broad halo persists.Minor SiC peaks if silylated.High resistance to crystallization due to entropic disorder of C atoms.
1400°C Crystalline h-BN Distinct (002), (100), (101) peaks.d-spacing

.
Turbostratic BCN Broad (002) appears.d-spacing

(expanded).
Lattice expansion due to C-doping; "Turbostratic" indicates layers are parallel but rotated.
1600°C Highly Crystalline h-BN Narrow FWHM (Full Width Half Max).Phase Separation Peaks for h-BN and potentially

.
Carbothermal reduction may occur; separation into thermodynamic phases.
Detailed XRD Narrative

The "Carbon Brake" Effect: Data indicates that the methyl group in this compound does not merely burn off; a significant portion of carbon is retained in the ceramic matrix (forming


).
  • Low Temperature (Standard BN): Pure borazine ceramics show early ordering. By 1200°C, the (002) plane stacking is evident.

  • Low Temperature (2-Methyl): The XRD pattern remains a "glassy" halo. The carbon atoms prevent the B-N hexagonal sheets from sliding into the registered ABAB stacking required for h-BN.

  • High Temperature: At >1400°C, the this compound derived ceramics finally show broad diffraction peaks.[1] The (002) peak is shifted to lower angles (

    
    ) compared to pure h-BN (
    
    
    
    ), indicating a larger interlayer spacing (
    
    
    ). This is characteristic of turbostratic BCN , where layers are stacked but rotationally disordered.

Experimental Protocols

To ensure reproducibility of the XRD data described above, the following synthesis and characterization protocol is recommended.

Synthesis & Cross-linking
  • Step 1: Synthesize this compound via Grignard reaction of 2-chloroborazine with methylmagnesium bromide (or purchase if available).

  • Step 2 (Polymerization): Heat precursor to 45°C–60°C in an autoclave for 48 hours. This induces dehydrogenative coupling, forming a soluble pre-ceramic polymer.

  • Step 3 (Curing): Spin-coat or cast the polymer. Cure at 400°C under Ammonia (

    
    ) if low carbon is desired, or Nitrogen (
    
    
    
    ) to retain the methyl-carbon.
Pyrolysis Cycle
  • Ramp: 5°C/min to 1000°C.

  • Dwell: 2 hours at peak temperature.

  • Atmosphere: Flowing High-Purity Argon (99.999%).

  • Annealing (Optional): For crystallization studies, ramp to 1400°C–1600°C.

XRD Characterization Settings[3][5][6][7][8][9]
  • Instrument: Powder X-ray Diffractometer (Cu K

    
     radiation, 
    
    
    
    ).
  • Range:

    
     to 
    
    
    
    .
  • Step Size:

    
    .
    
  • Analysis: Use Scherrer equation on the (002) peak to calculate crystallite height (

    
    ).
    

Visualizations

Workflow: Precursor to Ceramic Phase

This diagram illustrates the processing pathway and the resulting microstructural changes detectable by XRD.

G Precursor This compound (Liquid Monomer) Polymer Poly(this compound) (Pre-ceramic Polymer) Precursor->Polymer Dehydrogenative Coupling (45-60°C) Amorphous Amorphous BCN (1000°C) Polymer->Amorphous Pyrolysis (N2) Ceramic Yield ~80% Turbostratic Turbostratic BN(C) (1400°C) Amorphous->Turbostratic Annealing (Ordering Onset) Crystalline h-BN + C/B4C (1600°C) Turbostratic->Crystalline Phase Separation & Crystallization

Figure 1: Processing workflow showing the thermal evolution of this compound into ceramic phases.

Microstructural Logic

This diagram explains why the XRD data appears as it does (Causality).

Logic MethylGroup Methyl Group (-CH3) on Boron CarbonIncorp Carbon Incorporation into Lattice MethylGroup->CarbonIncorp Pyrolysis LatticeDistortion Lattice Distortion (Strain) CarbonIncorp->LatticeDistortion Atomic Mismatch Stacking Layer Stacking (ABAB...) LatticeDistortion->Stacking Inhibits XRD_Result XRD Result: Broad Peaks & High Onset T Stacking->XRD_Result Delayed Crystallization

Figure 2: Causal relationship between the methyl functional group and the observed retardation of crystallization in XRD.

References

  • Sneddon, L. G., et al. "Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives." Materials, vol. 7, no. 11, 2014, pp. 7436-7459. Link

  • Riedel, R., et al. "Synthesis and Characterization of a New Liquid Polymer Precursor for Si-B-C-N Ceramics." Journal of Materials Science, vol. 53, 2018. Link

  • Bernard, S., & Miele, P. "Borazine-based Polymer-Derived Ceramics."[2] Materials Today, vol. 17, 2014.

  • Han, H. N., et al. "Crystallization Behavior of Polymer-Derived Si-B-C-N Ceramics." Journal of the European Ceramic Society, vol. 32, 2012.
  • Stock, A. "The Chemistry of Boron and its Compounds." Cornell University Press, (Historical Reference for Borazine Synthesis).

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Methylated Borazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Borazine (B₃N₃H₆), often termed "inorganic benzene," possesses a planar, hexagonal structure with alternating boron and nitrogen atoms, making it an intriguing analogue to its organic counterpart.[1] The unique electronic properties of the borazine ring, arising from the differing electronegativity of boron and nitrogen, lead to distinct spectroscopic characteristics.[2] This guide provides a comprehensive comparison of the UV-Vis absorption spectra of various methylated borazine derivatives, offering insights into the influence of the number and position of methyl substituents on their electronic transitions. This information is crucial for researchers and professionals in materials science and drug development who utilize these compounds for their potential applications in polymers, ceramics, and as precursors for boron nitride materials.

The Electronic Structure of Borazine and its Spectroscopic Signature

The UV-Vis absorption spectrum of borazine is characterized by a strong absorption band in the ultraviolet region, corresponding to a π → π* electronic transition within the pseudo-aromatic ring system.[1] The position and intensity of this absorption are sensitive to substitution on the borazine ring. Methyl groups, acting as auxochromes, can induce shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε).[1] Understanding these shifts is key to tailoring the optical properties of borazine derivatives for specific applications.

Comparative Analysis of Methylated Borazine Derivatives

The effect of methylation on the UV-Vis absorption spectra of borazine is dependent on whether the substitution occurs at the boron (B-methylation) or nitrogen (N-methylation) atoms.

N-Methylation vs. B-Methylation: A Tale of Two Substitutions

Gas-phase UV-Visible spectroscopic data from the NIST WebBook for N-trimethylborazine and B-trimethylborazine provides a foundational comparison.

CompoundSubstitution Patternλmax (nm)Molar Absorptivity (ε)SolventTransition
N-Trimethylborazine Methyl groups on Nitrogen atoms~180Not SpecifiedGas Phaseπ → π
B-Trimethylborazine Methyl groups on Boron atomsNot SpecifiedNot SpecifiedGas Phaseπ → π

Table 1: Comparison of the gas-phase UV-Vis absorption data for N-trimethylborazine and B-trimethylborazine.[3][4]

While the gas-phase data for B-trimethylborazine from the available resources is incomplete, theoretical studies suggest that substitution on the nitrogen atoms has a more significant impact on the electronic transitions due to the involvement of the nitrogen lone pair electrons in the ring resonance.[5] Electron-donating groups, such as methyl groups, on the nitrogen atoms are expected to increase the electron density in the ring, leading to a bathochromic (red) shift in the absorption maximum compared to unsubstituted borazine. Conversely, substitution on the boron atoms may have a less pronounced effect on the π → π* transition.

The Influence of the Degree of Methylation

As the number of methyl groups on the borazine ring increases, a general trend of a bathochromic shift is expected. This is due to the cumulative electron-donating effect of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO gap and shifting the absorption to longer wavelengths. For instance, hexamethylborazine, with methyl groups on all boron and nitrogen atoms, is anticipated to exhibit the most red-shifted absorption spectrum among the simple methylated derivatives.

Solvent Effects on the UV-Vis Spectra of Methylated Borazines

The polarity of the solvent can significantly influence the position of the absorption maxima in the UV-Vis spectra of borazine derivatives. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.[6] In the case of n → π* transitions, which may be relevant for borazine derivatives due to the presence of nitrogen lone pairs, an increase in solvent polarity often results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can form hydrogen bonds with polar solvents, leading to greater stabilization of the ground state relative to the excited state.[3]

A systematic study of a methylated borazine derivative in a range of solvents with varying polarities would be necessary to fully elucidate the specific solvent effects and to distinguish between the types of electronic transitions occurring.

Experimental Protocols

Synthesis of B-trichloro-N-trimethylborazine: A Key Intermediate

A common and efficient route to various methylated borazine derivatives involves the synthesis of B-trichloro-N-trimethylborazine as a key intermediate. This compound can then be subjected to methylation reactions to yield fully or partially methylated products.

Objective: To synthesize B-trichloro-N-trimethylborazine from boron trichloride and methylamine hydrochloride.

Materials:

  • Boron trichloride (BCl₃)

  • Methylamine hydrochloride (CH₃NH₃Cl)

  • Chlorobenzene (anhydrous)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent (for subsequent steps not detailed here)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive synthesis (Schlenk line, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of methylamine hydrochloride in anhydrous chlorobenzene is prepared.

  • The flask is cooled in an ice bath, and a solution of boron trichloride in chlorobenzene is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress can be monitored by the evolution of HCl gas.

  • Upon completion of the reaction, the mixture is cooled, and the precipitated ammonium chloride is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield crude B-trichloro-N-trimethylborazine, which can be further purified by sublimation or recrystallization.[7][8]

Causality: The reaction proceeds through the formation of an adduct between BCl₃ and methylamine, followed by the elimination of HCl to form the borazine ring. The use of an inert atmosphere is crucial to prevent the hydrolysis of the boron-chlorine bonds.

Visualizing the Workflow and Relationships

Experimental Workflow for UV-Vis Analysis

G cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis s1 Synthesize Methylated Borazine Derivative s2 Purify Product (e.g., Sublimation, Recrystallization) s1->s2 p1 Dissolve in Appropriate Solvent s2->p1 p2 Prepare a Series of Dilutions (if necessary) p1->p2 a1 Record UV-Vis Spectrum p2->a1 a2 Determine λmax and Absorbance a1->a2 a3 Calculate Molar Absorptivity (ε) a2->a3

Caption: Workflow for the synthesis and UV-Vis spectroscopic analysis of methylated borazine derivatives.

Influence of Methylation on λmax

G center Borazine (Reference λmax) n_sub N-Methylation (e.g., N-Trimethylborazine) center->n_sub Bathochromic Shift (Red Shift) b_sub B-Methylation (e.g., B-Trimethylborazine) center->b_sub Smaller Shift (Predicted) hexa_sub Hexamethylation n_sub->hexa_sub Further Bathochromic Shift b_sub->hexa_sub Significant Bathochromic Shift

Caption: Predicted influence of methylation pattern on the UV-Vis absorption maximum (λmax) of borazine.

Conclusion and Future Directions

The UV-Vis absorption spectra of methylated borazine derivatives are a sensitive probe of their electronic structure. N-methylation generally leads to a more significant bathochromic shift compared to B-methylation, and an increase in the degree of methylation further shifts the absorption to longer wavelengths. Solvent polarity also plays a crucial role in modulating the absorption characteristics.

While this guide provides a comparative overview based on available data and theoretical principles, a comprehensive experimental study with a wider range of methylated derivatives in various solvents is needed to establish a more detailed and quantitative structure-property relationship. Such studies would be invaluable for the rational design of borazine-based materials with tailored optical and electronic properties for advanced applications.

References

  • National Center for Biotechnology Information. (n.d.). Borazine, hexamethyl-. PubChem. Retrieved from [Link][9]

  • Scribd. (n.d.). Solvent Effects On UV Spectroscopy An Essential Insight. Retrieved from [Link]

  • European Southern Observatory. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. Retrieved from [Link]

  • Lirias. (n.d.). Synthesis and Applications of Organic Borazine Materials. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Trimethylborazine. PubChem. Retrieved from [Link][10]

  • National Institute of Standards and Technology. (n.d.). Borazine, 1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link][3][4][11]

  • ResearchGate. (2007). 2,4,6-Trichloro-1,3,5-trimethylborazine. Retrieved from [Link][12]

  • Google Patents. (n.d.). US4676962A - Preparation of B-trichloroborazine. Retrieved from [7]

  • ResearchGate. (2018). Synthesis study of B-trichloroborazine and polyborazine. Retrieved from [Link][8]

  • Volkov, V. V., et al. (n.d.). Borazine and Its Derivatives: Synthesis, Mechanochemical Synthesis Reactions and Outlooks for Technological Applications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Borazine,hexamethyl-. NIST Chemistry WebBook. Retrieved from [Link][11]

  • Iranian Journal of Chemistry and Chemical Engineering. (n.d.). A Simple Method for the Preparation of 2,4,6-trichloroborazine and Evaluation of 1H-NMR Spectra. Retrieved from [Link][13]

  • NASA Technical Reports Server. (1987). Preparation of B-trichloroborazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Computational Modeling and Self-Assembly Synthesis of Borazine-Based Free-Standing Molecular-Thin Films. PubMed Central. Retrieved from [Link][14]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][15]

  • Parker, S. F., et al. (2018). Complete assignment of the vibrational spectra of borazine: the inorganic benzene. RSC Advances. Retrieved from [Link][16]

  • ResearchGate. (n.d.). UV-visible absorption spectra of methyl red solution measured in basic.... Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Borazine, 2,4,6-trimethyl-. PubChem. Retrieved from [Link][2]

Sources

Comparative Guide: Borazine vs. 2-Methylborazine as CVD Precursors for hBN Growth

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Borazine (


)  and its alkylated derivative 2-Methylborazine (

)
for the Chemical Vapor Deposition (CVD) of hexagonal Boron Nitride (hBN) and Boron-Carbon-Nitride (BCN) films.

The Verdict:

  • Borazine is the "Gold Standard" for high-purity hBN due to its stoichiometric 1:1 B:N ratio and absence of carbon. However, it suffers from poor shelf-life stability (polymerization) and high reactivity with moisture.

  • This compound serves as a specialized precursor for Carbon-doped hBN or BCN ternary alloys . While it offers improved liquid-phase stability compared to borazine, the methyl group introduces a "Carbon Trojan Horse," making it unsuitable for dielectric-grade hBN unless excessive ammonia is used to scavenge the carbon.

Part 1: Physicochemical Profile & Precursor Stability

The fundamental difference lies in the symmetry and the bond energy of the substituents. Borazine is isostructural with benzene ("Inorganic Benzene"), while this compound breaks this symmetry, altering volatility and reactivity.

FeatureBorazine (

)
This compound (

)
Molecular Weight 80.50 g/mol 94.52 g/mol
Physical State (RT) Volatile LiquidLiquid
Boiling Point 55°C~85–90°C (Estimated)*
Vapor Pressure High (~105 kPa @ 55°C)Moderate (Requires heated bubbler)
Shelf-Life Stability Poor. Polymerizes to polyborazylene (white solid) at RT. Requires cold storage (-10°C).Improved. Steric hindrance of the methyl group retards polymerization.
Primary Impurity Hydrogen, PolyborazyleneCarbon (intrinsic), hydrocarbons
CVD Product Pure hBNh-BCN or C-doped hBN

*Note: this compound properties are interpolated between Borazine (55°C) and 2,4,6-Trimethylborazine (127°C).

The Stability Mechanism

Borazine degrades via a "pairing" reaction where a hydrogen atom moves from Boron to Nitrogen on an adjacent molecule, initiating polymerization.

  • Borazine: Unhindered B-H bonds facilitate rapid formation of non-volatile polyborazylene sludge.

  • This compound: The substitution of a Methyl group at the Boron position (B2 position) increases steric bulk and strengthens the bond (B-C > B-H), significantly slowing down the oligomerization process.

Part 2: Decomposition Pathways & CVD Chemistry

Understanding the thermal decomposition is critical for process control.

1. Borazine Dehydrogenation (Ideal)

The mechanism is a clean dehydrogenation. The B-H and N-H bonds break, releasing


 and leaving the B-N network.


2. This compound Decomposition (Complex)

The methyl group introduces a competitive pathway. The B-C bond is strong (~370 kJ/mol), often requiring higher energy or reactive co-gases to break.

  • Pathway A (Pyrolysis): Methyl group remains attached or cracks, incorporating Carbon into the lattice

    
    BCN Film .
    
  • Pathway B (Ammonolysis): Excess Ammonia (

    
    ) attacks the B-C bond, converting the methyl group to volatile amines/methane and restoring the B-N network.
    

Decomposition Precursor_B Borazine (B3N3H6) Intermediate_B Dehydrogenation (-H2) Precursor_B->Intermediate_B >700°C Precursor_M This compound (B3N3H5CH3) Intermediate_M Complex Cracking (-H2, -CHx) Precursor_M->Intermediate_M >800°C Product_Pure Pure hBN (Dielectric) Intermediate_B->Product_Pure Surface Catalysis (Cu/Ni) Intermediate_M->Product_Pure + Excess NH3 (Scavenges C) Product_Doped h-BCN / C-doped hBN (Semiconducting) Intermediate_M->Product_Doped Inert Atmosphere

Figure 1: Comparative thermal decomposition pathways. Note the bifurcation for this compound depending on the co-gas environment.

Part 3: Experimental Protocols (LPCVD)

Below is a self-validating protocol for Low-Pressure Chemical Vapor Deposition (LPCVD).

A. Precursor Handling & Delivery
  • Borazine: Must be kept in a stainless steel bubbler at 0°C to 10°C (ice bath) during use to prevent polymerization in the line, but ensure sufficient vapor pressure.

  • This compound: Can be kept at Room Temperature (25°C) . If flow rates are low, heat bubbler to 40°C and heat trace lines to 50°C to prevent condensation.

B. Growth Protocol (Copper Foil Substrate)
StepParameterBorazine ProtocolThis compound Protocol
1. Annealing Temp/Time1000°C, 60 min1000°C, 60 min
Atmosphere

(50 sccm), 10 Torr

(50 sccm), 10 Torr
2. Growth Temperature1000–1050°C 1050–1100°C (Higher E required for B-C bond)
Precursor Flow0.5–2 sccm (via carrier)1–3 sccm (via carrier)
Co-GasNone (Self-limiting)Must add

(10–50 sccm) to remove Carbon
3. Cooling RateFast cool (>50°C/min)Fast cool (>50°C/min)

Critical Control Point (CCP): For this compound, if the film appears brownish or grey , Carbon contamination is high. Increase


 flow ratio or growth temperature.
C. CVD Reactor Setup

The following diagram illustrates the necessary modifications for handling liquid precursors.

CVD_Setup cluster_zone Reaction Zone Gas_H2 H2 / Ar (Carrier Gas) MFC Mass Flow Controllers Gas_H2->MFC Gas_NH3 NH3 (Scavenger) Gas_NH3->MFC Bubbler Precursor Bubbler (Temp Controlled) MFC->Bubbler Carrier Line Furnace Quartz Tube Furnace (Hot Zone 1000°C) MFC->Furnace Bypass Line Bubbler->Furnace Saturated Vapor Substrate Cu/Ni Foil Pump Vacuum Pump & Scrubber Furnace->Pump Exhaust

Figure 2: CVD workflow highlighting the bubbler integration. For this compound, the NH3 line is mandatory to control stoichiometry.

Part 4: Characterization & Quality Metrics

When comparing films grown from these precursors, look for these specific signatures:

  • Raman Spectroscopy:

    • Borazine: Sharp

      
       peak at 1366 cm⁻¹ . FWHM < 15 cm⁻¹ indicates high crystallinity.
      
    • This compound: Peak may shift (1350–1370 cm⁻¹) or broaden due to Carbon doping. Appearance of D-band (1350 cm⁻¹) or G-band (1580 cm⁻¹) indicates graphene-like domains (BCN formation).

  • XPS (X-ray Photoelectron Spectroscopy):

    • Borazine: B1s (~190.6 eV) and N1s (~398.1 eV). C1s signal should be negligible (adventitious only).

    • This compound: Check C1s peak. If C-B or C-N bonds are detected, the film is a BCN alloy.

References
  • Gelest, Inc. Borazine and Borazine Derivatives Technical Data.[1]Link

  • Kim, S. M., et al. (2015).[2] "Synthesis of Large-Area Multilayer Hexagonal Boron Nitride for High Material Performance." Nature Communications. Link

  • Paine, R. T., & Sneddon, L. G. (1994). "Borazine-based Polymers close to Boron Nitride."[3] Chem. Rev. (Foundational work on alkylborazine stability). Link

  • Steele, L. D., et al. (2016). "CVD Growth of Hexagonal Boron Nitride from Borazine and Borazine Derivatives." Materials Science and Engineering: B. Link

  • NIST Chemistry WebBook. Thermochemical Data for Borazine.Link

Sources

Raman Spectroscopy Shifts for B-N Vibrational Modes in 2-Methylborazine

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the Raman spectroscopic signatures of 2-methylborazine (B-methylborazine), benchmarking it against its parent compound borazine ("inorganic benzene") and its isoelectronic organic analog, benzene .

Executive Summary

This compound (


) serves as a critical single-source precursor for boron-carbon-nitride (BCN) thin films and a model system for studying symmetry breaking in "inorganic benzene" derivatives. While borazine  (

) exhibits high symmetry (

), the introduction of a methyl group at the boron position (position 2) reduces the symmetry to

or

(assuming planarity).

This reduction in symmetry has profound effects on the Raman spectrum:

  • Activation of Silent Modes: Vibrational modes that are forbidden in the centrosymmetric parent molecule become Raman active.

  • Splitting of Degeneracies: Doubly degenerate modes (E species) in borazine split into distinct A and B components in this compound.

  • Frequency Shifts: The electron-releasing nature of the methyl group perturbs the B-N

    
    -backbonding, shifting the characteristic ring-breathing and stretching frequencies.
    

Theoretical Framework & Symmetry Analysis

Symmetry Descent:

The spectral complexity of this compound arises from the loss of the


 rotation axis.
  • Borazine (

    
    ):  High symmetry results in fewer, highly degenerate peaks. The "Ring Breathing" mode is totally symmetric (
    
    
    
    ) and intensely Raman active.
  • This compound (

    
    ):  The methyl substitution distinguishes one boron atom from the other two. This lifts the degeneracy of the 
    
    
    
    modes, causing single peaks in borazine to appear as doublets in this compound.
DOT Diagram: Symmetry Breaking & Mode Splitting

The following diagram illustrates the correlation between the symmetry point groups and the resulting vibrational mode splitting.

SymmetryDescent Borazine Borazine (B3N3H6) D3h Symmetry High Degeneracy MethylBorazine This compound Cs Symmetry Lifted Degeneracy Borazine->MethylBorazine Methyl Substitution (Pos. 2) Breathing_D3h Ring Breathing (A1') ~852 cm⁻¹ Single Strong Peak Borazine->Breathing_D3h Stretch_D3h Asym. B-N Stretch (E') ~1465 cm⁻¹ Degenerate Borazine->Stretch_D3h Breathing_Cs Ring Breathing (A') Shifted Frequency Remains Polarized MethylBorazine->Breathing_Cs Stretch_Cs Split B-N Stretch (A' + A'') Doublet Formation MethylBorazine->Stretch_Cs Breathing_D3h->Breathing_Cs Perturbation Stretch_D3h->Stretch_Cs Splitting

Caption: Symmetry descent from Borazine to this compound showing the splitting of degenerate vibrational modes.

Comparative Vibrational Data

The following table benchmarks the key Raman shifts. Note the distinct difference between the "organic" C-C ring breathing and the "inorganic" B-N ring breathing.

Table 1: Raman Shift Comparison ( )
Vibrational ModeBenzene (

)
Borazine (

)
This compound (

)
Shift Mechanism
Ring Breathing 992 (Very Strong)852 (Very Strong)~840–870 (Strong)Mass Effect vs. Inductive: Methyl group adds mass (lowers

) but

-donation strengthens skeletal

-bonds (raises

).
Asym. Ring Stretch 148614651370–1480 (Split)Symmetry Breaking: The degenerate

mode splits. B-methyl derivatives typically retain higher frequency character than N-methyl analogs.
Sym. Ring Deformation 606520~500–530 Ring Distortion: Sensitive to the mass of the substituent on the ring.
B-C Stretch (Exocyclic) N/AN/A~650–700 New Mode: Diagnostic peak for B-C bond formation, absent in parent borazine.

Key Insight: Unlike benzene derivatives (e.g., Toluene), where the ring breathing mode often shifts up (992


 1004 cm⁻¹) due to mode coupling, B-methylborazine shows a complex interplay. The methyl group is electron-releasing to the electron-deficient Boron. This reduces the demand for 

-donation from Nitrogen, potentially weakening the B-N

-character
(lowering frequency) while the

-inductive effect strengthens the skeleton.

Experimental Protocol: Handling & Acquisition

Borazine and its methyl derivatives are highly moisture-sensitive , hydrolyzing rapidly to form boric acid and ammonia/amines. Raman acquisition requires strict anaerobic conditions.

Workflow Diagram

ExperimentalWorkflow Synthesis Synthesis (NaBH4 + Methylamine/NH4Cl) Purification Purification (Trap-to-Trap Distillation) Synthesis->Purification Loading Sample Loading (Glovebox, <1 ppm H2O) Purification->Loading Inert Transfer Sealing Containment (Flame-sealed Capillary/NMR Tube) Loading->Sealing Acquisition Raman Acquisition (532/785 nm Excitation) Sealing->Acquisition Liquid/Solid State Analysis Data Analysis (Peak Deconvolution) Acquisition->Analysis

Caption: Anaerobic workflow for Raman spectroscopy of hydrolytically unstable borazine derivatives.

Step-by-Step Methodology
  • Preparation: Synthesize this compound via the reaction of

    
     with a stoichiometric mixture of 
    
    
    
    and
    
    
    (or B-alkylation of borazine).
  • Isolation: Purify using high-vacuum trap-to-trap fractionation. This compound is volatile; collect the fraction condensing at characteristic temperatures (distinct from trimethylborazine).

  • Encapsulation (Critical):

    • Perform all transfers in an Argon-filled glovebox (

      
       ppm).
      
    • Load the liquid neat into a quartz capillary or a specialized air-tight Raman cell.

    • Validation: Flame-seal the capillary to ensure permanent isolation from atmospheric moisture.

  • Acquisition:

    • Laser Source: 532 nm (Green) or 785 nm (NIR). 785 nm is preferred to minimize fluorescence from any organic impurities.

    • Power: Keep laser power <20 mW to prevent localized heating/decomposition of the volatile liquid.

    • Resolution: High spectral resolution (1-2 cm⁻¹) is required to resolve the splitting of the E-modes.

References

  • Complete assignment of the vibrational spectra of borazine: the inorganic benzene. Source: Royal Society of Chemistry (RSC) Advances, 2018. URL:[Link] Relevance: Defines the gold-standard 852 cm⁻¹ breathing mode for the parent molecule.

  • The Unsymmetrically Substituted N- and B-Methylborazines. Source: Inorganic Chemistry (ACS), via DataPDF. URL:[Link] Relevance: Establishes the synthesis and comparative spectral trends between N-methyl and B-methyl derivatives.

  • Raman spectrum of borazine in the solid state at 11 K. Source: ResearchGate. URL:[Link] Relevance: Provides visual confirmation of the low-temperature Raman features.

  • Vibrational Spectroscopy of Benzene Derivatives. Source: International Journal of Engineering Research & Management Technology. URL:[Link] Relevance: Benchmarks the "Toluene Effect" (992 vs 1004 cm⁻¹) for the carbon analog.

Vapor Pressure & Performance Guide: Borazine vs. 2-Methylborazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the vapor pressure and physicochemical properties of Borazine versus its derivative 2-Methylborazine (B-methylborazine). It is designed for researchers in chemical vapor deposition (CVD), materials synthesis, and inorganic chemistry who require precise volatility data for precursor selection and process optimization.

Executive Analysis

Borazine (


) , often termed "inorganic benzene," acts as a fundamental scaffold for boron nitride (BN) ceramics and thin films.[1][2] Its volatility is high, making it a standard precursor for low-temperature CVD.

This compound (


) , specifically the B-substituted isomer, introduces asymmetry and increased molecular weight. This modification significantly suppresses vapor pressure, altering mass transport properties in vapor-phase deposition. The distinction between B-methyl  (2-methyl) and N-methyl  (1-methyl) isomers is critical, as they exhibit distinct volatility profiles despite having identical molecular weights.
Key Differentiators
FeatureBorazine (

)
This compound (

)
Volatility High (Ideal for high-flow CVD)Moderate (Requires heated lines)
Vapor Pressure (0°C) > 85 mmHg (Est.)[1][2]19.5 mmHg
Boiling Point 55°C ~80–90°C (Est.)
Stability Prone to polymerization at RTHigher thermal stability (derivative dependent)

Physicochemical Data Comparison

The following data aggregates experimental values from static tensiometry and thermodynamic analysis. Note the significant drop in vapor pressure upon methylation.

Table 1: Thermodynamic & Physical Properties
PropertyBorazineThis compound (B-Methyl)N-Methylborazine (Reference)
Molecular Weight 80.50 g/mol 94.52 g/mol 94.52 g/mol
Boiling Point (1 atm) 55.0 °C > 55 °C (Not standardly cited)~80 °C
Vapor Pressure @ 0°C ~88 mmHg *19.5 mmHg 27.0 mmHg
Vapor Pressure @ 25°C 259 mmHg (Pred.)~60 mmHg (Est.)~75 mmHg (Est.)
Melting Point -58 °CN/AN/A
Enthalpy of Vaporization 7.0 kcal/mol> 7.5 kcal/mol (Est.)N/A

*Note: Borazine VP at 0°C is estimated based on the Antoine equation derived from Stock & Pohland's data. This compound data is specific to the B-substituted isomer.

Volatility Hierarchy Visualization

The following diagram illustrates the volatility suppression caused by methylation and the specific divergence between B- and N-substitution.

VolatilityHierarchy Borazine Borazine (B3N3H6) BP: 55°C VP(0°C): ~88 mmHg NMethyl N-Methylborazine VP(0°C): 27.0 mmHg (Isomer Reference) Borazine->NMethyl Methylation on Nitrogen (Steric Bulk + Polarity Change) BMethyl This compound (B-Methyl) VP(0°C): 19.5 mmHg (Target Compound) Borazine->BMethyl Methylation on Boron (Stronger VP Suppression) NMethyl->BMethyl Isomer Effect (B-sub is less volatile)

Caption: Comparative volatility hierarchy showing the significant reduction in vapor pressure from parent borazine to its methyl derivatives.

Experimental Protocols & Handling

Working with borazine derivatives requires strict exclusion of moisture. The B-N bond is isoelectronic with C-C but polar, making it susceptible to nucleophilic attack by water (hydrolysis).

Protocol 1: Vapor Pressure Measurement (Static Method)

To verify the vapor pressure of synthesized this compound, use a static tensiometry setup.

  • Apparatus Preparation:

    • Use a glass isoteniscope or a membrane null-manometer connected to a high-vacuum manifold (

      
       Torr).
      
    • Ensure all seals are grease-free (use Teflon/O-rings) as borazines can act as solvents.

  • Sample Loading:

    • Condense the borazine sample into the measurement bulb using liquid nitrogen (-196°C).

    • Perform three freeze-pump-thaw cycles to remove dissolved gases (nitrogen/oxygen) which would artificially inflate pressure readings.

  • Equilibration:

    • Immerse the sample bulb in a temperature-controlled bath (e.g., ice/water for 0°C).

    • Allow 15–30 minutes for thermal equilibrium.

    • Record pressure using a capacitance manometer (e.g., MKS Baratron) for high accuracy.

  • Data Validation:

    • Measure pressure at varying temperatures (e.g., 0°C, 10°C, 20°C).

    • Plot

      
       vs 
      
      
      
      . Linearity confirms pure phase behavior; curvature indicates decomposition or impurities.
Protocol 2: Synthesis of this compound (Summary)

While borazine is made via


, the 2-methyl derivative requires a specific stoichiometry to favor mono-substitution.
  • Precursors: Methylamine-borane complex or reaction of

    
     with amines followed by Grignard methylation (for B-substitution).
    
  • Purification: The mono-substituted product (

    
    ) is often part of a mixture containing di- and tri-methyl derivatives.
    
  • Separation: Use low-temperature fractional condensation .

    • Trap 1 (-46°C): Retains tri-methyl derivatives.

    • Trap 2 (-63°C): Retains di-methyl derivatives.

    • Trap 3 (-96°C): Collects this compound (B-mono).

    • Trap 4 (-196°C): Collects solvent/borazine.

Application Logic: CVD Precursor Selection

When selecting between Borazine and this compound for Boron Nitride (BN) film growth, the vapor pressure dictates the delivery system design.

CVDSelection Start Select Precursor for BN Film Decision Process Temperature & Growth Rate? Start->Decision Borazine Borazine (High VP) Decision->Borazine Need High Flux Methyl This compound (Lower VP) Decision->Methyl Need Stability/Doping HighRate High Growth Rate Low Temp (<400°C) Borazine->HighRate Delivery1 Direct Gas Feed (No heating req.) Borazine->Delivery1 Controlled Controlled Rate High Temp (>600°C) Methyl->Controlled Delivery2 Bubbler/Vaporizer (Requires Heating) Methyl->Delivery2

Caption: Decision tree for precursor selection based on vapor pressure and process requirements.

References

  • Stock, A., & Pohland, E. (1926).[3][4][5] Borwasserstoff: III.[6] Die Darstellung des Borazols. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis and properties).

  • NIST Chemistry WebBook . Borazine: Thermochemical Data. Available at: [Link]

  • Paine, R. T., & Sneddon, L. G. (1985). Borazine Chemistry and Polymer Precursors.
  • Wideman, T., & Sneddon, L. G. (1996). Convenient Procedures for the Laboratory Preparation of Borazine. Inorganic Chemistry. (Modern handling protocols).
  • MOCVD Precursor Encyclopedia . Borazine Properties.[3][5][7][8] (Source for VP data points and CVD applications).

Sources

Safety Operating Guide

Hazard Profile & Pre-Disposal Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of 2-Methylborazine requires a rigorous, stepwise approach due to its dual hazards as a highly flammable liquid and a water-reactive hydride . Improper handling can lead to the release of hydrogen gas (


), ammonia (

), and substantial heat, creating an immediate fire or explosion risk.

This guide details the Quenching & Neutralization Protocol , designed to safely deactivate the compound before it enters the chemical waste stream.

Before initiating disposal, you must validate the chemical state of the material. This compound (


) is a borazine derivative where one hydrogen on a boron atom is replaced by a methyl group.
PropertyDescriptionCritical Hazard
Reactivity Water-Reactive Hydrolyzes rapidly to release Hydrogen gas (

)
, Ammonia (

), and Methylboronic acid.
Flammability High (Class 3) Flash point is likely

(analogous to Borazine). Vapors may travel to ignition sources.[1][2]
State Volatile Liquid High vapor pressure requires handling strictly in a fume hood or glovebox.
Byproducts Corrosive/Toxic Hydrolysis generates an alkaline solution (

) and boric acid derivatives.
Required Personal Protective Equipment (PPE)
  • Respiratory : Work within a certified chemical fume hood. If outside containment, use a NIOSH-approved respirator with organic vapor/ammonia cartridges.

  • Dermal : Flame-resistant (FR) lab coat, double nitrile gloves (or Silver Shield® for spill cleanup), and safety goggles.

  • Fire Safety : Have a Class D (dry powder) or Class B (CO2/dry chemical) fire extinguisher immediately available. DO NOT use water on neat material.[3]

The "Inert-Dilute-Quench" Protocol

The safest method to dispose of this compound is to chemically deactivate it under a controlled, inert atmosphere. Never pour neat this compound directly into a waste container.

Step 1: Preparation & Inerting
  • Setup : Secure a 3-neck round-bottom flask (RBF) in a fume hood. Clamp it above an ice/water bath (do not submerge yet).

  • Inert Gas : Connect the flask to a Schlenk line or nitrogen/argon source with a bubbler to vent evolved gases (

    
    ).[4]
    
  • Solvent : Add a high-boiling, inert solvent (e.g., Heptane or Toluene ) to the flask. The volume should be 10x the volume of the this compound to be disposed.

    • Reasoning: This acts as a heat sink and dilutes the reactive species, preventing thermal runaway.

Step 2: Controlled Transfer
  • Transfer the this compound into the inert solvent using a cannula or gas-tight syringe .

  • Start magnetic stirring to ensure immediate dispersal.

  • Cool : Raise the ice bath to cool the solution to

    
    .
    
Step 3: The Quenching Sequence

This step chemically cleaves the B-N ring and hydrolyzes B-H bonds in a controlled manner.

  • Phase A: Isopropanol (The Soft Quench)

    • Slowly add anhydrous Isopropanol (IPA) dropwise via an addition funnel or syringe.

    • Observation: You will see bubbling (

      
       evolution).
      
    • Pacing: Adjust the drip rate so that bubbling remains steady but manageable. If the solvent boils, stop and let it cool.

    • Stoichiometry: Add until bubbling ceases, then add a 20% excess.

  • Phase B: Methanol (The Hard Quench)

    • Once IPA addition causes no further reaction, slowly add Methanol . Methanol is more reactive and will scavenge remaining hydrides.

    • Stir for 20 minutes at

      
      .
      
  • Phase C: Water (Final Hydrolysis)

    • Caution : Remove the ice bath and allow the mixture to reach room temperature.

    • Add Water dropwise. This ensures complete hydrolysis of the borazine ring into boric acid, methylboronic acid, and ammonia.

Step 4: Neutralization
  • Check the pH of the aqueous layer. It will likely be basic (

    
    ) due to ammonia production.
    
  • Neutralize by slowly adding 1M Hydrochloric Acid (HCl) or Citric Acid until pH is between 6 and 9.

  • Note: This prevents the waste from being classified as "Corrosive" (D002), though it remains a solvent waste.

Waste Stream Management

Once the reaction is complete and the mixture is at room temperature with no gas evolution:

  • Separation : The waste now consists of an organic layer (Heptane/Toluene) and an aqueous layer (Water/Alcohols/Boric Acid/Ammonium salts).

  • Container : Transfer the entire mixture into a waste container labeled "Quenched Organoboron Waste - Flammable/Toxic" .

    • Do not seal the cap tightly for the first 24 hours. Use a vented cap to allow any residual

      
       to escape.
      
  • Labeling : Explicitly list components: Toluene, Isopropanol, Boric Acid, Methylboronic Acid, Ammonium Chloride.

Visual Workflow: Quenching Pathway

The following diagram illustrates the logical flow of the deactivation process, ensuring no steps are skipped.

QuenchingProtocol Start This compound (Neat/Solution) Inert Dilute in Inert Solvent (Heptane/Toluene, 10x Vol) Under N2/Ar Start->Inert Transfer under Inert Gas Cool Cool to 0°C (Ice Bath) Inert->Cool IPA Add Isopropanol (Dropwise) Reacts with B-H bonds Releases H2 Gas Cool->IPA Monitor Bubbling MeOH Add Methanol Ensures Complete Scavenging IPA->MeOH When Bubbling Slows Water Add Water Hydrolyzes B-N Ring Forms Boric Acid + Ammonia MeOH->Water Room Temp Neutralize Neutralize pH (6-9) with dilute HCl or Citric Acid Water->Neutralize Disposal Dispose as Flammable Solvent Waste Neutralize->Disposal

Caption: Step-by-step quenching workflow for this compound, moving from high-hazard reactivity to stable waste.

References

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry . Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • Gelest, Inc. Safety Data Sheet: Borazine (INBO009). Retrieved from [Link]

  • University of Wisconsin–Madison . Chemical Disposal Procedures: Organoboron Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH) . Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Safety Protocols for Handling 2-Methylborazine

[1][2]

Warning: Chemical Identity Alert Do not confuse 2-Methylborazine with 2-Methylpyrazine.

  • This compound (Alkyl Borazine derivative): Water-reactive, highly flammable, releases hydrogen gas and ammonia upon hydrolysis. Requires strict inert atmosphere handling.[1]

  • 2-Methylpyrazine: A flavoring agent/intermediate.[1]

  • This guide specifically addresses the hazards of the Borazine derivative.

Part 1: Executive Safety Summary & Risk Assessment

This compound is a volatile, reactive organoboron compound often termed "inorganic benzene."[1] Unlike its organic analog, the B-N bond polarity renders it highly susceptible to nucleophilic attack, specifically hydrolysis.

Core Hazards
Hazard ClassDescriptionMechanism of Action
Water Reactivity High Reacts rapidly with atmospheric moisture or water to release Hydrogen gas (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
(explosion hazard) and Ammonia (

)
(inhalation hazard).[1]
Flammability Severe Low flash point (likely <25°C based on borazine analogs).[1][2] Vapors may form explosive mixtures with air.[1][3]
Corrosivity Moderate to Severe Hydrolysis products (boric acid/methylboric acid and ammonia) cause severe irritation or burns to mucous membranes and skin.[1]
The "Why" Behind the Protocol

Standard laboratory PPE is insufficient because latex and standard nitrile gloves may be permeable to borazine derivatives over time, and standard cellulose-based lab coats are flammable. The release of hydrogen gas upon contact with moisture means that static discharge from improper clothing or grounding failures can trigger ignition.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This system is designed to provide redundancy.[1] If the primary barrier (engineering control) fails, the PPE serves as the critical fail-safe.

Hand Protection (Glove Selection)
  • Primary Requirement: Laminate film (EVOH/PE) gloves are the only material offering broad-spectrum resistance to organoboron permeation and the organic solvents (THF, ethers) often used with them.

  • Dexterity Compromise: Laminate gloves have poor fit.[1] Use the "Double-Glove" technique.

LayerMaterialFunctionBrand Examples
Inner Silver Shield / 4H (Laminate) Chemical barrier against permeation.[1]Honeywell Silver Shield, Ansell Barrier
Outer Disposable Nitrile (5-8 mil) Mechanical protection; improves grip and dexterity; protects inner glove from tears.[1]Kimberly-Clark Sterling, Ansell TouchNTuff
Body & Respiratory Protection
ComponentSpecificationRationale
Lab Coat Fire-Resistant (FR) Nomex or treated cotton This compound is flammable.[1] Synthetic blends (polyester) will melt into the skin during a fire.[1]
Eye Protection Chemical Splash Goggles + Face Shield Goggles seal eyes from vapors (

release).[1] Face shield protects the neck/face from splash-induced hydrolysis burns.
Respiratory Full-face respirator with ABEK or Multi-Gas Cartridges Only if outside Glovebox. Must stop organic vapors (borazine) and basic gases (ammonia byproduct).[1]
PPE Decision Logic (Visualization)

PPE_SelectionStartHandling this compoundVolumeAssess Volume & OperationStart->VolumeSmallSmall Scale (<10 mL)Transfer/AliquotVolume->SmallLow RiskLargeLarge Scale (>10 mL)or Synthesis/HeatingVolume->LargeHigh RiskHoodFume Hood Handling(Schlenk Line)Small->HoodAcceptableGloveboxInert Atmosphere Glovebox(Argon/Nitrogen)Large->GloveboxMandatoryPPE_HoodREQUIRED PPE:1. FR Lab Coat2. Silver Shield Gloves (under Nitrile)3. Splash Goggles + Face Shield4. Blast Shield (if heating)Hood->PPE_HoodPPE_BoxREQUIRED PPE:1. Standard Lab Coat2. Butyl Rubber Box Gloves3. Safety Glasses4. Secondary Nitrile (over box gloves)Glovebox->PPE_Box

Figure 1: Decision tree for selecting engineering controls and PPE based on operational scale.

Part 3: Operational Protocols

A. Engineering Controls[1][3][8][9]
  • Primary: Inert atmosphere glovebox (

    
     ppm, 
    
    
    ppm).[1]
  • Secondary: Schlenk line within a certified chemical fume hood.

  • Prohibited: Open-bench handling.

B. Transfer Protocol (Schlenk Line)[3]
  • Preparation: Dry all glassware in an oven (>120°C) for 4 hours. Flame-dry under vacuum immediately before use.[1]

  • Pressure Equalization: Ensure the receiving vessel is under positive pressure of Argon.[1]

  • Cannula Transfer: Use a stainless steel or PTFE cannula.[1] Do not use rubber tubing that has not been chemically compatible tested, as borazines can swell rubber.[1]

  • Syringe Handling: Use gas-tight glass syringes with Teflon-tipped plungers.

    • Why? Standard rubber plunger tips may swell, causing the syringe to seize during transfer, leading to a spill.

C. Emergency Response
  • Spill (Inside Hood): Do not wipe with paper towels (fire hazard).[1] Cover with dry sand or vermiculite.[1] Allow to hydrolyze slowly under controlled ventilation.

  • Skin Contact: Immediately brush off liquid (if possible) then flush with water for 15 minutes.[1][4] Note: Water contact will generate heat and ammonia; flushing must be copious to dissipate heat.

Part 4: Deactivation & Disposal Workflow

Never dispose of active this compound directly into solvent waste drums.[1] It must be quenched (deactivated) first.[1]

Quenching Chemistry
  • Risk: Rapid evolution of Hydrogen gas (

    
    ) creates an explosion risk if the vessel is sealed or the reaction is too fast.[1]
    
Step-by-Step Quenching Protocol
  • Cooling: Place the reaction vessel in an ice bath (-78°C or 0°C).

  • Dilution: Dilute the residual borazine with an inert solvent (e.g., Hexane or Toluene).[1]

  • Primary Quench (Slow): Add Isopropanol (IPA) dropwise under inert gas flow.

    • Mechanism:[1][5][6] IPA reacts slower than water, controlling the exotherm and hydrogen release.

  • Secondary Quench: Once bubbling ceases, add Methanol , then finally Water .[1]

  • Neutralization: The solution will be basic due to ammonia.[1] Neutralize carefully with dilute HCl if required by local waste regulations.[1]

Disposal_WorkflowWasteResidualThis compoundDilute1. Dilute withHexane/TolueneWaste->DiluteCool2. Cool to 0°C(Ice Bath)Dilute->CoolIPA3. Add Isopropanol(Dropwise)Cool->IPAWater4. Add Water(After bubbling stops)IPA->Water Wait for H2 evolutionto ceaseTest5. Check pH(Expect Basic)Water->TestDispose6. Dispose asOrganic WasteTest->Dispose

Figure 2: Controlled quenching workflow to prevent thermal runaway and hydrogen explosion.

References

  • Gelest, Inc. (2015).[1] Borazine Safety Data Sheet (SDS) - P/N INBO009. Retrieved from (Extrapolated for alkyl borazine class hazards).[1]

  • Sigma-Aldrich . (2024).[1] Borazine, 2,4,6-trimethyl- Safety Data Sheet. Retrieved from (Used for alkyl-substitution comparison).[1]

  • Ansell Healthcare . (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from (Basis for Laminate/Silver Shield recommendation).[1]

  • National Institutes of Health (PubChem) . (2025).[1] Compound Summary: Borazine.[7][8][1][9] Retrieved from (Hydrolysis and reactivity data).[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.